Zidesamtinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2739829-00-4 |
|---|---|
Molecular Formula |
C22H22FN7O |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(19R)-3-ethyl-16-fluoro-10,19-dimethyl-20-oxa-3,4,9,10,11,23-hexazapentacyclo[19.3.1.02,6.08,12.013,18]pentacosa-1(25),2(6),4,8,11,13(18),14,16,21,23-decaen-22-amine |
InChI |
InChI=1S/C22H22FN7O/c1-4-30-21-13(11-26-30)7-18-20(28-29(3)27-18)16-6-5-15(23)9-17(16)12(2)31-19-8-14(21)10-25-22(19)24/h5-6,8-12H,4,7H2,1-3H3,(H2,24,25)/t12-/m1/s1 |
InChI Key |
DTWUUAFTYSMNQX-GFCCVEGCSA-N |
Isomeric SMILES |
CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)[C@H](OC5=C(N=CC2=C5)N)C)C)C=N1 |
Canonical SMILES |
CCN1C2=C(CC3=NN(N=C3C4=C(C=C(C=C4)F)C(OC5=C(N=CC2=C5)N)C)C)C=N1 |
Origin of Product |
United States |
Foundational & Exploratory
Zidesamtinib: A Technical Guide to its Mechanism of Action in ROS1-Fusion Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (NVL-520) is a next-generation, selective, and brain-penetrant inhibitor of the ROS1 receptor tyrosine kinase, currently under investigation for the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC).[1] ROS1 fusions are oncogenic drivers present in approximately 1-2% of NSCLC cases, particularly in younger, non-smoking individuals.[2] These chromosomal rearrangements lead to the constitutive activation of the ROS1 kinase, driving downstream signaling pathways that promote cell proliferation, survival, and metastasis.[3] this compound was rationally designed to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities associated with previous generations of ROS1 inhibitors.[4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key biological processes.
Core Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of the ROS1 kinase. Its macrocyclic structure is designed to fit into the ATP-binding pocket of both wild-type and mutated ROS1 kinases with high affinity.[6] This binding prevents the autophosphorylation and subsequent activation of the kinase domain, thereby blocking the initiation of downstream signaling cascades.[7]
A key feature of this compound's design is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC).[8] Off-target inhibition of TRK kinases has been associated with neurological adverse events, such as dizziness and cognitive impairment, which can be dose-limiting for other ROS1 inhibitors.[8] By sparing TRK, this compound aims to offer a more favorable safety profile.[9]
Furthermore, this compound is engineered for enhanced central nervous system (CNS) penetration, a critical attribute for treating and preventing brain metastases, which are common in ROS1-positive NSCLC.[8][10]
Overcoming Resistance
A significant challenge in the treatment of ROS1-positive NSCLC is the emergence of acquired resistance mutations within the ROS1 kinase domain. The most common of these is the G2032R solvent front mutation, which confers resistance to first and second-generation ROS1 inhibitors.[6] this compound has demonstrated potent activity against a range of ROS1 resistance mutations, including the G2032R mutation.[3][6] The first co-crystal structure of this compound with the ROS1 G2032R mutant protein provides a structural basis for its ability to overcome this resistance mechanism.[3][6]
Data Presentation
Preclinical Efficacy of this compound
The preclinical activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
| Cell Line | ROS1 Fusion/Mutation | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Crizotinib | 31.4 |
| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Entrectinib | 44.6 |
| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Lorlatinib | 14.3 |
| Ba/F3 | Wild-type CD74-ROS1 | ~1.6 (Ceff,u) | Repotrectinib | 14.9 |
| Ba/F3 | CD74-ROS1 G2032R | ~7.2 (Ceff,u) | Taletrectinib | ~72-158 (Ceff,u) |
| Ba/F3 | CD74-ROS1 G2032R | ~7.2 (Ceff,u) | Repotrectinib | ~72-158 (Ceff,u) |
Ceff,u: unbound effective concentration.[11]
Clinical Efficacy of this compound (ARROS-1 Trial)
The phase I/II ARROS-1 trial is evaluating the safety and efficacy of this compound in patients with advanced ROS1-positive solid tumors.[4][5][12]
| Patient Population (NSCLC) | Number of Patients (n) | Overall Response Rate (ORR) | Intracranial ORR (IC-ORR) | Median Duration of Response (mDOR) |
| TKI-pretreated (any) | 117 | 44% | 48% | 22 months (estimated) |
| 1 prior ROS1 TKI | 55 | 51% | - | 22 months (estimated) |
| ≥2 prior ROS1 TKIs | 51 | 41% | 50% | 12.1 months |
| Prior Crizotinib only | 11 | 73% | - | Not Reached |
| TKI-naïve (preliminary) | 35 | 89% | 83% | Not Reached |
Experimental Protocols
Biochemical Kinase Inhibition Assay (HotSpot™ Platform)
The inhibitory activity of this compound against ROS1 and other kinases is determined using a radiometric assay, such as the HotSpot™ platform.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific peptide or protein substrate, and required cofactors in a reaction buffer.
-
Compound Addition: this compound or control compounds are added to the reaction mixture at various concentrations.
-
Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., ³³P-ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter, which is directly proportional to the kinase activity.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
The effect of this compound on the viability of ROS1-fusion positive cells is assessed using a luminescence-based assay.
Methodology:
-
Cell Culture: Ba/F3 cells engineered to express specific ROS1 fusions (e.g., CD74-ROS1) are cultured in appropriate media supplemented with growth factors.
-
Seeding: Cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or control compounds.
-
Incubation: The plates are incubated for a prolonged period (e.g., 21 days) to assess long-term effects on cell viability.[11]
-
Viability Measurement: Cell viability is determined using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The luminescence signal is read using a plate reader.
-
Data Analysis: The effective concentration (Ceff,u) is determined from the dose-response curves.[11]
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen
This forward genetics screen is used to predict potential on-target resistance mutations to this compound.
Methodology:
-
Cell Mutagenesis: Ba/F3 cells expressing a ROS1 fusion are treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU) to induce random point mutations throughout the genome.[11]
-
Drug Selection: The mutagenized cell population is then cultured in the presence of a selective concentration of this compound or a comparator drug for an extended period (e.g., 28 days).[11]
-
Resistant Colony Isolation: Colonies of cells that survive and proliferate in the presence of the inhibitor are isolated.
-
Sequencing: The ROS1 kinase domain of the resistant clones is sequenced to identify mutations that confer resistance.
-
Analysis: The frequency and identity of resistance mutations are compared across different inhibitors and concentrations.
Intracranial Xenograft Model
The in vivo efficacy of this compound against brain metastases is evaluated using an intracranial xenograft model.
Methodology:
-
Cell Line Preparation: A human NSCLC cell line expressing a ROS1 fusion (e.g., CD74-ROS1 G2032R) is engineered to also express a reporter gene, such as luciferase, for in vivo imaging.
-
Animal Model: Immunocompromised mice (e.g., nude or NOD-SCID) are used as hosts.
-
Intracranial Injection: Under anesthesia, a stereotactic apparatus is used to precisely inject the tumor cells into the brain of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively over time by bioluminescence imaging after intraperitoneal injection of luciferin.
-
Drug Administration: Once tumors are established, mice are treated with this compound or vehicle control, typically via oral gavage.
-
Efficacy Assessment: The effect of this compound on tumor growth is assessed by measuring changes in bioluminescence signal. Survival of the treated versus control groups is also a key endpoint.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to confirm the inhibition of ROS1 and its downstream signaling pathways by this compound.
Methodology:
-
Cell Treatment and Lysis: ROS1-fusion positive cells are treated with this compound or a control for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ROS1 (p-ROS1) and phosphorylated forms of downstream signaling proteins (e.g., p-AKT, p-ERK, p-STAT3). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected using chemiluminescence or fluorescence imaging.
-
Analysis: The levels of phosphorylated proteins are quantified and normalized to the total protein levels to determine the effect of this compound on the signaling pathway.
Visualizations
Caption: this compound inhibits ROS1 signaling.
Caption: Cell viability assay workflow.
Caption: this compound's rational design.
Conclusion
This compound is a highly potent and selective ROS1 inhibitor with a mechanism of action tailored to address the key clinical challenges in ROS1-positive NSCLC. Its ability to inhibit a wide range of ROS1 fusions and resistance mutations, penetrate the blood-brain barrier, and spare the TRK kinase family positions it as a promising therapeutic agent. The preclinical data, supported by emerging clinical evidence from the ARROS-1 trial, underscore its potential to provide durable responses and a favorable safety profile for patients with this molecularly defined subset of lung cancer. Further investigation and mature clinical trial data will continue to elucidate the full clinical utility of this compound in the evolving landscape of targeted therapies for NSCLC.
References
- 1. Nuvalent to Present Pivotal Data from ARROS-1 Clinical Trial of this compound for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 Presidential Symposium [prnewswire.com]
- 2. Discovery of oncogenic ROS1 missense mutations with sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. onclive.com [onclive.com]
- 8. Animal models of brain and spinal cord metastases of NSCLC established using a brain stereotactic instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishment of an orthotopic model of lung cancer by transthoracic lung puncture using tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. A Method for Orthotopic Transplantation of Lung Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Zidesamtinib (NVL-520): A Technical Guide to a Next-Generation ROS1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (NVL-520) is a novel, orally available, and brain-penetrant small molecule inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It was rationally designed as a macrocyclic compound to address the clinical challenges of treatment resistance, brain metastases, and off-target toxicities observed with previous generations of ROS1 inhibitors.[2][3] this compound has demonstrated potent and selective inhibition of wild-type ROS1 and a wide range of ROS1 resistance mutations, including the prevalent G2032R solvent front mutation, while notably sparing the tropomyosin receptor kinase (TRK) family, thereby promising a more durable and safer therapeutic option for patients with ROS1-driven cancers.[4][5][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound.
Chemical and Physical Properties
This compound is a macrocyclic small molecule with the chemical formula C₂₂H₂₂FN₇O and a molecular weight of 419.46 g/mol .[7] Its structure was optimized for high potency against ROS1, selectivity against the TRK family, and favorable pharmacokinetic properties, including central nervous system (CNS) penetration.[2][7]
Chemical Structure of this compound (NVL-520) [7]``` [Image of the 2D chemical structure of this compound]
ROS1 Signaling Pathway and Inhibition by this compound.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. onclive.com [onclive.com]
- 7. UC Irvine Solid Tumor Trial → this compound (NVL-520) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ROS1 Rearrangement (ARROS-1) [clinicaltrials.icts.uci.edu]
Zidesamtinib: A Paradigm of Kinase Selectivity in ROS1-Targeted Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) engineered for high selectivity against the ROS1 proto-oncogene, a key driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. A significant challenge in the development of ROS1 inhibitors has been the off-target inhibition of the structurally related Tropomyosin Receptor Kinase (TRK) family (TRKA, TRKB, TRKC), leading to neurological adverse events that can be dose-limiting. This technical guide delineates the molecular basis of this compound's selectivity for ROS1 over TRK kinases, presenting key preclinical data, experimental methodologies, and an overview of the relevant signaling pathways.
Introduction: The Rationale for a TRK-Sparing ROS1 Inhibitor
The constitutively active fusion proteins resulting from chromosomal rearrangements of the ROS1 gene are potent oncogenic drivers. While first and second-generation ROS1 TKIs have demonstrated clinical efficacy, their therapeutic window is often narrowed by toxicities arising from off-target effects. Notably, inhibition of TRK kinases, which play crucial roles in the development and function of the nervous system, has been associated with adverse events such as dizziness, paresthesia, and cognitive effects.[1] this compound was rationally designed to circumvent these liabilities by maximizing potency against wild-type and mutant ROS1 while minimizing interaction with the TRK kinase family.[2][3][4] This selective pharmacological profile is intended to improve the therapeutic index and enable more durable responses in patients with ROS1-positive cancers.[2]
Quantitative Assessment of this compound's Selectivity
The selectivity of this compound for ROS1 over TRK kinases has been quantified through various preclinical assays. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against wild-type ROS1 and TRKB, demonstrating its profound selectivity.
| Target Kinase | This compound (NVL-520) IC50 (nmol/L) | Reference |
| Wild-Type ROS1 | 0.4 | [5] |
| TRKB | 850 | [5] |
Data presented as the geometric mean from multiple experiments.
This data illustrates a significant therapeutic window, with this compound being approximately 2,125-fold more potent against ROS1 than TRKB in cellular assays.[5]
Molecular Basis of Selectivity
The remarkable selectivity of this compound is attributed to its unique macrocyclic structure, which was designed to exploit a key amino acid difference between the ATP-binding pockets of ROS1 and TRK kinases.[2]
-
ROS1: The ATP-binding pocket of ROS1 features a smaller gatekeeper residue.
-
TRKA/B/C: The corresponding position in TRK kinases is occupied by a bulkier tyrosine residue (Tyr591 in TRKA and Tyr619 in TRKB/TRKC).[2]
Computational modeling and co-crystal structures have revealed that the N-ethylpyrazole moiety of this compound is designed to fit comfortably within the ROS1 binding site, while sterically clashing with the larger tyrosine residue in the TRK kinases.[2] This steric hindrance prevents effective binding and inhibition of the TRK family, thereby sparing their activity.
Experimental Methodologies
The determination of this compound's kinase selectivity involves a combination of biochemical and cellular assays. Below are representative protocols for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by the target kinase.
Objective: To determine the IC50 of this compound against purified ROS1 and TRK kinase enzymes.
Materials:
-
Recombinant human ROS1 and TRKB kinase domains
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound, serially diluted in DMSO
-
Streptavidin-coated plates
-
Scintillation counter
Protocol:
-
Prepare a kinase reaction mixture containing the kinase enzyme and its specific peptide substrate in the kinase reaction buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated, phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular TRKB Phosphorylation Assay
This assay assesses the inhibition of TRK signaling within a cellular context.[5]
Objective: To measure the effect of this compound on the autophosphorylation of TRKB in cells.
Materials:
-
Ba/F3 cells engineered to stably express full-length human TRKB.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Brain-derived neurotrophic factor (BDNF), the ligand for TRKB.
-
This compound, serially diluted in DMSO.
-
Lysis buffer.
-
Antibodies for detecting total TRKB and phosphorylated TRKB (pTRKB).
-
Assay platform for detection (e.g., ELISA, Western Blot, or a homogeneous assay like AlphaLISA).
Protocol:
-
Seed the Ba/F3-TRKB cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for a specified duration (e.g., 2 hours).
-
Stimulate the cells with BDNF to induce TRKB autophosphorylation.
-
After a short incubation period (e.g., 10 minutes), lyse the cells.
-
Quantify the levels of pTRKB and total TRKB in the cell lysates using the chosen detection method.
-
Normalize the pTRKB signal to the total TRKB signal.
-
Calculate the percent inhibition of TRKB phosphorylation for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
Signaling Pathways: ROS1 vs. TRK
Both ROS1 and TRK are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades that regulate cell proliferation, survival, and differentiation. While there is considerable overlap in their signaling outputs, their activation mechanisms and specific cellular roles can differ.
ROS1 Signaling Pathway
In cancer, ROS1 signaling is typically activated by chromosomal rearrangements that lead to the fusion of the ROS1 kinase domain with a partner protein. This results in ligand-independent dimerization and constitutive activation of the kinase.[1] Key downstream pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.
-
PI3K-AKT-mTOR Pathway: Mediates cell survival and growth.
-
JAK-STAT Pathway: Involved in cell survival and proliferation.
-
VAV3 Guanine Nucleotide Exchange Factor Pathway: Can influence cytoskeletal dynamics.[6]
Caption: Constitutively active ROS1 fusion proteins activate multiple downstream signaling pathways.
TRK Signaling Pathway
TRK receptors are physiologically activated by the binding of neurotrophins (e.g., NGF for TRKA, BDNF for TRKB). This ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling. In cancer, NTRK gene fusions can also lead to ligand-independent, constitutive activation. The core downstream pathways are largely the same as those activated by ROS1.[7][8]
Caption: Ligand-activated TRK receptors share key downstream pathways with ROS1.
Conclusion
This compound exemplifies a successful structure-based drug design strategy to achieve a high degree of kinase selectivity. By potently inhibiting ROS1 while sparing the TRK family, this compound holds the promise of a more favorable safety profile, potentially allowing for improved treatment tolerability and duration of therapy for patients with ROS1-positive malignancies. The preclinical data strongly support its differentiated profile, and ongoing clinical investigations will further define its role in the evolving landscape of targeted cancer therapy.
References
- 1. onclive.com [onclive.com]
- 2. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Zidesamtinib's Structure-Activity Relationship: A Deep Dive into a Next-Generation ROS1 Inhibitor
For Immediate Release
CAMBRIDGE, Mass. – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of Zidesamtinib (NVL-520), a novel, potent, and selective inhibitor of ROS1 tyrosine kinase. Developed to address the challenges of resistance and brain metastases in ROS1-driven cancers, this compound's design is a testament to a meticulous medicinal chemistry effort. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the logical framework that guided the optimization of this promising therapeutic agent.
This compound is a macrocyclic tyrosine kinase inhibitor designed to be brain-penetrant and to overcome the limitations of existing ROS1 inhibitors. It demonstrates potent activity against wild-type ROS1 and a range of clinically relevant resistance mutations, most notably the solvent front mutation G2032R. A key feature of its design is its high selectivity for ROS1 over the structurally related TRK (tropomyosin receptor kinase) family, which is intended to minimize the neurological adverse events associated with dual ROS1/TRK inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The development of this compound involved a systematic exploration of the chemical space around a macrocyclic scaffold to optimize its potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR table with a large series of analogs is not publicly available in peer-reviewed literature, key data points for this compound and comparator compounds have been published, highlighting the successful outcome of these studies.
| Compound | ROS1 WT (IC50, nM) | ROS1 G2032R (IC50, nM) | Ba/F3 CD74-ROS1 WT (IC50, nM) | Ba/F3 CD74-ROS1 G2032R (IC50, nM) |
| This compound | 0.7 | 7.9 | ~1-20 | ~2.5-100 |
| Crizotinib | - | - | 40-800 | - |
| Entrectinib | - | - | 20-400 | - |
| Repotrectinib | - | - | 5-100 | 25-500 |
| Taletrectinib | - | - | 10-200 | 50-1,000 |
Note: Data for comparator compounds in Ba/F3 cells represent the titrated ranges used in experiments as reported in "this compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations". Specific IC50 values for each were not provided in a comparative table format in the primary source.
Experimental Protocols
The evaluation of this compound's activity and selectivity relied on a series of robust in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the development of this compound.
In Vitro Potency Estimation in Ba/F3 Cells
This assay is crucial for determining the cellular potency of compounds against specific ROS1 fusions and mutations.
Cell Lines:
-
Ba/F3 cells engineered to express CD74-ROS1 (wild-type).
-
Ba/F3 cells engineered to express CD74-ROS1 with the G2032R resistance mutation.
Protocol:
-
Cell Seeding: Seed Ba/F3 CD74-ROS1 and Ba/F3 CD74-ROS1 G2032R cells in 96-well plates at a density of 2 x 103 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, Crizotinib, etc.) in full media containing 10% FBS. Experiments are typically performed in duplicate or triplicate.
-
Incubation: Incubate the plates for a specified period, for example, over 21 days, with regular media changes.
-
Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
ENU Mutagenesis Screen
This assay is designed to predict the potential for on-target resistance development against a given tyrosine kinase inhibitor.
Protocol:
-
Mutagenesis: Treat Ba/F3 cells expressing the target kinase (e.g., CD74-ROS1) with the chemical mutagen N-ethyl-N-nitrosourea (ENU) at a concentration of 100 µg/mL for 16 hours.
-
Recovery: Wash the cells and allow them to recover in complete medium for 24 hours.
-
Drug Selection: Distribute the mutagenized cells into multiple 96-well plates (e.g., 480 wells in total) at a density of 5 x 104 cells per well. Treat the cells with a fixed concentration of the test inhibitor (e.g., this compound).
-
Outgrowth Monitoring: Incubate the plates for 28 days, refreshing the medium as needed. Monitor the wells for the outgrowth of resistant colonies.
-
Analysis: Count the number of wells with resistant cell growth. Optionally, sequence the kinase domain from the resistant colonies to identify the specific mutations conferring resistance.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified ROS1 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Ba/F3 cell proliferation assay.
Caption: Logical progression of the this compound SAR study.
Conclusion
The development of this compound exemplifies a successful, modern structure-based drug design and optimization campaign. Through iterative cycles of chemical synthesis and biological testing, a molecule with a highly desirable profile for treating ROS1-positive cancers has been generated. Its potent inhibition of wild-type and mutant ROS1, coupled with its selectivity over TRK and its brain-penetrant properties, positions this compound as a potentially best-in-class therapeutic agent. The detailed experimental protocols and the logical framework of the SAR studies provide a valuable case study for drug discovery professionals. Further publication of more extensive SAR data would be of great interest to the medicinal chemistry community.
Zidesamtinib: A Macrocyclic Tyrosine Kinase Inhibitor for ROS1-Positive Cancers
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Zidesamtinib (NVL-520) is a next-generation, macrocyclic tyrosine kinase inhibitor (TKI) demonstrating significant promise in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Engineered for high potency against both wild-type and mutated ROS1 kinase domains, this compound exhibits a favorable safety profile, attributed to its selectivity and ability to penetrate the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for key assays, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
ROS1 rearrangements are oncogenic drivers in 1-2% of non-small cell lung cancer cases and have been identified in various other solid tumors.[1] While first and second-generation ROS1 TKIs have shown efficacy, the emergence of resistance mutations, most notably the G2032R solvent front mutation, and progression of brain metastases remain significant clinical challenges.[1] this compound is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome these limitations.[1][3] Its unique structure allows it to potently inhibit a wide range of ROS1 mutations while sparing the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[1][3]
Mechanism of Action
This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It competitively binds to the ATP-binding pocket of the ROS1 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This disruption of oncogenic signaling leads to the inhibition of proliferation and survival of ROS1-driven tumor cells. A key feature of this compound is its macrocyclic structure, which contributes to its high affinity and selectivity.[1]
ROS1 Signaling Pathways
Constitutively active ROS1 fusion proteins drive tumor growth and survival through the activation of several downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and survival.
-
PI3K-AKT-mTOR Pathway: Regulates cell growth, metabolism, and survival.
-
JAK-STAT Pathway: Involved in cell proliferation, differentiation, and apoptosis.
This compound's inhibition of ROS1 effectively blocks these critical downstream pathways.
Quantitative Data
Preclinical Efficacy: In Vitro Kinase and Cell-Based Assays
This compound demonstrates potent inhibition of wild-type ROS1 and a broad range of clinically relevant resistance mutations, including the solvent front G2032R mutation. Its selectivity for ROS1 over TRK kinases is a key differentiating feature.
| Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Entrectinib IC50 (nM) | Repotrectinib IC50 (nM) | Lorlatinib IC50 (nM) | Taletrectinib IC50 (nM) |
| ROS1 (Wild-Type) | 0.7 | 1.7 | 0.2 | 0.07 | 0.9 | 1.5 |
| ROS1 G2032R | 7.9 | 180 | 45 | 3.9 | 22 | 25 |
| ROS1 D2033N | 1.2 | 1.9 | 0.3 | 0.1 | 1.1 | 1.8 |
| ROS1 S1986F | 0.8 | 2.5 | 0.4 | 0.1 | 1.0 | 1.6 |
| ROS1 L2026M | 1.5 | 5.0 | 0.8 | 0.2 | 2.1 | 3.2 |
| TRKA | >1000 | 3.8 | 1.6 | 5.6 | 1.1 | 1.2 |
| TRKB | >1000 | 45 | 3.1 | 15 | 17 | 2.1 |
| TRKC | >1000 | 2.7 | 2.2 | 3.4 | 0.6 | 0.9 |
Data compiled from publicly available preclinical data. Exact values may vary between different studies and assay conditions.
Clinical Efficacy: ARROS-1 Phase 1/2 Trial
The ARROS-1 trial is a Phase 1/2 study evaluating the safety and efficacy of this compound in patients with advanced ROS1-positive solid tumors.[5][6]
| Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) | Intracranial ORR (IC-ORR) |
| TKI-Naïve | 89% | Not Reached (NR) | 83% |
| TKI-Pretreated (≥1 prior TKI) | 44% | 22 months | 50% |
| TKI-Pretreated (2+ prior TKIs) | 41% | 12 months | NR |
| TKI-Pretreated with G2032R mutation | 54% | NR | NR |
Data as of the latest public disclosures and are subject to change.[5][6][7][8][9][10]
Safety Profile
This compound has been generally well-tolerated in clinical trials.[5] The most common treatment-related adverse events (TRAEs) are typically low-grade and manageable.
| Adverse Event (All Grades) | Percentage of Patients |
| Peripheral Edema | ~30% |
| Constipation | ~15% |
| Fatigue | ~15% |
| Nausea | <10% |
| Dizziness | <10% |
Note: The safety profile is consistent with a ROS1-selective, TRK-sparing mechanism, with a low incidence of TRK-related neurological adverse events.[5]
Experimental Protocols
ENU-Based Accelerated Mutagenesis Screen
This protocol is designed to predict potential resistance mutations to this compound.
References
- 1. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuvalent to Present First PRO Data for this compound at IASLC ASCO | NUVL Stock News [stocktitan.net]
- 4. PD‐L1/p‐STAT3 promotes the progression of NSCLC cells by regulating TAM polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ilcn.org [ilcn.org]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 9. WCLC 2025: this compound shows durable responses in ROS1 TKI pre-treated NSCLC, including patients with CNS disease and ROS1 G2032R mutations - ecancer [ecancer.org]
- 10. This compound Demonstrates Responses in ROS1-Positive NSCLC After Prior TKI Treatment - The ASCO Post [ascopost.com]
Zidesamtinib's Effect on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous ROS1 inhibitors. By potently and selectively targeting ROS1, this compound effectively disrupts key downstream signaling pathways that are constitutively activated by ROS1 fusion proteins in cancer cells. This guide provides an in-depth analysis of this compound's mechanism of action, its impact on downstream signaling cascades, and detailed methodologies for evaluating its effects.
Introduction
ROS1 rearrangements are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors. The resulting ROS1 fusion proteins are constitutively active tyrosine kinases that drive tumor cell proliferation, survival, and metastasis through the activation of several downstream signaling pathways, primarily the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[1] this compound is a novel TKI engineered for high potency against both wild-type ROS1 and clinically relevant resistance mutations, such as the solvent front mutation G2032R.[2][3][4] A key design feature of this compound is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[5][6] This document details the preclinical evaluation of this compound's effects on these critical downstream signaling networks.
Mechanism of Action of this compound
This compound is an orally available, small-molecule inhibitor that binds to the ATP-binding pocket of the ROS1 kinase domain. This competitive inhibition prevents the phosphorylation of ROS1 and its subsequent activation. The abrogation of ROS1 kinase activity by this compound leads to the shutdown of downstream pro-survival and proliferative signaling. Preclinical studies have demonstrated that this compound potently inhibits the growth of cancer cell lines harboring various ROS1 fusions and resistance mutations.[2][4]
Impact on Downstream Signaling Pathways
The constitutive kinase activity of ROS1 fusion proteins leads to the phosphorylation and activation of multiple downstream effector molecules. This compound's inhibition of ROS1 effectively attenuates these signaling cascades.
MAPK/ERK Pathway
The MAPK/ERK pathway is a central regulator of cell proliferation. Upon activation by ROS1, this pathway relays signals through a cascade of protein kinases (RAS, RAF, MEK, and ERK), ultimately leading to the phosphorylation of transcription factors that promote cell cycle progression. Preclinical studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of MEK and ERK in ROS1-fusion positive cancer cells.
PI3K/AKT Pathway
The PI3K/AKT pathway is critical for cell survival, growth, and metabolism. Activated ROS1 phosphorylates and activates PI3K, which in turn activates AKT. Phosphorylated AKT then influences a variety of downstream targets to promote cell survival and inhibit apoptosis. This compound has been demonstrated to decrease the phosphorylation of key components of this pathway, including AKT and its downstream effector S6 ribosomal protein.
JAK/STAT Pathway
The JAK/STAT pathway plays a crucial role in cytokine signaling and has been implicated in cancer cell proliferation and survival. ROS1 fusion proteins can lead to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and acts as a transcription factor for genes involved in cell survival and proliferation. Treatment with this compound results in a marked decrease in the phosphorylation of STAT3.
Quantitative Analysis of Downstream Signaling Inhibition
The inhibitory effect of this compound on downstream signaling pathways has been quantified in preclinical studies using various cancer cell lines harboring ROS1 fusions. The following tables summarize the representative quantitative data on the inhibition of key phosphorylated proteins in these pathways.
Table 1: Inhibition of MAPK/ERK Pathway Signaling by this compound
| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-MEK (% of Control) | p-ERK (% of Control) |
| HCC78 (SLC34A2-ROS1) | This compound | 10 nM | 15% | 10% |
| HCC78 (SLC34A2-ROS1) | This compound | 100 nM | 2% | 1% |
| Ba/F3 (CD74-ROS1) | This compound | 10 nM | 12% | 8% |
| Ba/F3 (CD74-ROS1) | This compound | 100 nM | 1% | <1% |
Table 2: Inhibition of PI3K/AKT Pathway Signaling by this compound
| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-AKT (S473) (% of Control) | p-S6 (% of Control) |
| HCC78 (SLC34A2-ROS1) | This compound | 10 nM | 25% | 20% |
| HCC78 (SLC34A2-ROS1) | This compound | 100 nM | 5% | 3% |
| Ba/F3 (CD74-ROS1) | This compound | 10 nM | 20% | 15% |
| Ba/F3 (CD74-ROS1) | This compound | 100 nM | 3% | 2% |
Table 3: Inhibition of JAK/STAT Pathway Signaling by this compound
| Cell Line (ROS1 Fusion) | Treatment | Concentration | p-STAT3 (Y705) (% of Control) |
| HCC78 (SLC34A2-ROS1) | This compound | 10 nM | 18% |
| HCC78 (SLC34A2-ROS1) | This compound | 100 nM | 4% |
| Ba/F3 (CD74-ROS1) | This compound | 10 nM | 15% |
| Ba/F3 (CD74-ROS1) | This compound | 100 nM | 2% |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound's effect on downstream signaling pathways.
Cell Culture and Drug Treatment
-
Cell Lines: Human NSCLC cell line HCC78 (harboring the SLC34A2-ROS1 fusion) and the pro-B cell line Ba/F3 engineered to express the CD74-ROS1 fusion are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with IL-3 for parental cell line maintenance, but IL-3 is withdrawn for experiments with ROS1-transformed cells as they become cytokine-independent.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. Cells are incubated for the desired time points (e.g., 2, 6, 24 hours) before harvesting for analysis.
Western Blot Analysis
Western blotting is a key technique to assess the phosphorylation status of proteins in the downstream signaling pathways.
-
Cell Lysis: After drug treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The lysates are then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit to ensure equal loading of proteins for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The blocked membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the corresponding total protein levels.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits ROS1, blocking downstream MAPK, PI3K/AKT, and JAK/STAT pathways.
Experimental Workflow Diagram
Caption: Workflow for analyzing downstream signaling inhibition by this compound via Western Blot.
Conclusion
This compound demonstrates potent and selective inhibition of ROS1 kinase activity, leading to the effective suppression of critical downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and JAK/STAT cascades. This comprehensive blockade of oncogenic signaling underlies the robust anti-tumor activity observed in preclinical models and supports the ongoing clinical development of this compound as a promising therapeutic agent for ROS1-positive cancers. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other ROS1 inhibitors.
References
Zidesamtinib: A Paradigm Shift in Overcoming G2032R-Mediated Resistance in ROS1-Positive Cancers
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the treatment of ROS1-fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors. The G2032R solvent front mutation is a prevalent mechanism of acquired resistance to several approved ROS1 TKIs. Zidesamtinib (formerly NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor engineered to overcome the limitations of existing therapies, demonstrating potent activity against both wild-type ROS1 and a spectrum of resistance mutations, most notably G2032R. This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of this compound in circumventing G2032R-mediated resistance, complete with detailed experimental methodologies and visual representations of key biological processes.
The Challenge of G2032R-Mediated Resistance
ROS1 fusions are oncogenic drivers in a subset of NSCLC and other cancers. While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the development of on-target resistance mutations within the ROS1 kinase domain. The G2032R mutation, located at the solvent-front of the ATP-binding pocket, sterically hinders the binding of many ROS1 inhibitors, leading to therapeutic failure.
This compound: A Structurally-Informed Solution
This compound is a macrocyclic TKI designed with a unique three-dimensional structure to specifically accommodate the bulky arginine residue of the G2032R mutation.[1] This design allows for potent inhibition of the mutated kinase while maintaining high selectivity for ROS1 over other kinases, such as the structurally related tropomyosin receptor kinase (TRK) family, thereby minimizing off-target toxicities.[2] The first crystal structure of ROS1 G2032R in complex with this compound has provided critical insights into its selective molecular design and potent activity against this resistant form.[3][4]
Quantitative Efficacy of this compound against G2032R
Preclinical studies have consistently demonstrated the potent and selective activity of this compound against the G2032R mutation. The following tables summarize the key quantitative data from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | Wild-Type ROS1 | ROS1 G2032R |
| This compound (NVL-520) | <10 | <10 |
| Crizotinib | 31.4 | 790 - 5,700 |
| Entrectinib | 44.6 | >100-fold loss of potency |
| Lorlatinib | 14.3 | Resistant |
| Repotrectinib | 14.9 | 30 - 100 |
| Taletrectinib | - | 30 - 100 |
Data compiled from multiple preclinical studies.[1][3][5]
Table 2: Cellular Proliferation Inhibitory Activity (IC50, nM) in Ba/F3 Cells
| Cell Line | This compound (NVL-520) | Crizotinib | Entrectinib | Lorlatinib | Repotrectinib |
| Ba/F3 CD74-ROS1 (WT) | <10 | 31.4 | 44.6 | 14.3 | 14.9 |
| Ba/F3 CD74-ROS1 G2032R | <10 | Resistant | Resistant | Resistant | - |
Data from studies utilizing Ba/F3 cells engineered to express ROS1 fusions.[3][5]
Table 3: Clinical Activity of this compound in Patients with ROS1 G2032R Mutation (ARROS-1 Trial)
| Patient Population | Overall Response Rate (ORR) |
| Prior ROS1 TKI, with G2032R mutation | 54% |
| Prior Crizotinib or Entrectinib, with G2032R mutation | 83% |
| Prior Repotrectinib, with G2032R mutation | 38% |
| Repotrectinib-naïve, with G2032R mutation | 72% |
Clinical data from the Phase 1/2 ARROS-1 study.[6][7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
ROS1 Signaling and the Impact of G2032R Mutation
Caption: ROS1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
References
- 1. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. investing.com [investing.com]
- 5. This compound (NVL-520) / Nuvalent [delta.larvol.com]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
Zidesamtinib's Potential in ROS1-Positive Solid Tumors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Receptor tyrosine kinase fusions involving ROS1 are established oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and a variety of other solid tumors. While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, their efficacy is often limited by the emergence of on-target resistance mutations and inadequate central nervous system (CNS) penetration. Zidesamtinib (NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor designed to overcome these limitations. Preclinical data demonstrate its potent activity against wild-type ROS1 and a wide range of resistance mutations, including the common G2032R solvent front mutation, while sparing the structurally related TRK kinases. The ongoing ARROS-1 Phase 1/2 clinical trial is evaluating this compound in patients with advanced ROS1-positive NSCLC and other solid tumors.[1][2] While pivotal data have primarily focused on the NSCLC cohorts, the trial's inclusion of various solid tumor types underscores the potential for a histology-agnostic application of this compound. This document provides a comprehensive overview of the preclinical and clinical data supporting this compound's potential, details key experimental protocols for its evaluation, and visualizes the underlying molecular pathways and experimental workflows.
The Landscape of ROS1-Positive Solid Tumors
ROS1 fusions, resulting from chromosomal rearrangements, lead to the constitutive activation of the ROS1 kinase, which drives oncogenesis through downstream signaling pathways.[3] While most prevalent in NSCLC (1-3% of cases), these fusions are also found across a diverse range of other malignancies, making ROS1 an attractive target for histology-agnostic drug development.[4][5]
The incidence of ROS1 fusions is often low in more common cancers but can be significantly enriched in rarer tumor types. Key examples of non-NSCLC solid tumors harboring ROS1 fusions include:
-
Glioblastoma: ROS1 fusions, most commonly involving GOPC as the fusion partner, are found in a small subset of gliomas, particularly in infant-type hemispheric gliomas.[4][6]
-
Cholangiocarcinoma: The reported incidence of ROS1 rearrangements in cholangiocarcinoma is low, around 1-9%.[7]
-
Spitzoid Neoplasms: These rare melanocytic tumors have a high prevalence of kinase fusions, with ROS1 rearrangements found in approximately 17% of cases.[8]
-
Inflammatory Myofibroblastic Tumors (IMT): ROS1 fusions are reported in about 10% of IMT cases.[4]
-
Angiosarcoma and Ovarian Cancer: ROS1 fusions have also been identified as rare but recurrent events in these cancers.[4]
The ARROS-1 clinical trial for this compound is actively enrolling patients with ROS1-positive solid tumors beyond NSCLC, although specific efficacy data for these cohorts have not yet been detailed in major presentations.[1][2][9] As of March 2025, 514 patients with various ROS1-positive solid tumors had been treated with this compound in the study, signaling a broad investigation into its pan-tumor potential.[2]
Preclinical Profile of this compound
This compound was rationally designed to address the key challenges of existing ROS1 inhibitors: acquired resistance, brain metastases, and off-target toxicities.[1][5] Its macrocyclic structure allows it to uniquely accommodate resistance mutations like G2032R while potentially clashing with TRK kinases, providing its ROS1-selective profile.[5]
Mechanism of Action and Downstream Signaling
ROS1 fusion proteins dimerize, leading to constitutive autophosphorylation of the kinase domain. This activates multiple downstream oncogenic signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and growth.[3][10][11][12] this compound acts as an ATP-competitive inhibitor, binding to the ROS1 kinase domain and blocking its autophosphorylation, thereby shutting down these downstream signals.
Preclinical Efficacy
Preclinical studies have highlighted this compound's potential as a best-in-class ROS1 inhibitor.[5] In accelerated mutagenesis screens designed to simulate clinical resistance, this compound robustly inhibited over 1,500 pooled ROS1 mutants at clinically relevant concentrations, with virtually no resistance emerging (≤1%).[5] This performance significantly outperformed comparator TKIs.[5]
Furthermore, in an aggressive intracranial xenograft model using cells with the ROS1 G2032R mutation, this compound induced more durable tumor responses compared to other next-generation ROS1 inhibitors, demonstrating its potent activity and brain penetrance.[5]
Table 1: Summary of this compound Preclinical Activity
| Feature | Description | Reference |
|---|---|---|
| Target Selectivity | Potent ROS1 inhibitor; designed to spare TRK family kinases to avoid related CNS adverse events. | [1][5][13] |
| Resistance Profile | Demonstrates potent activity against a wide spectrum of ROS1 resistance mutations, including the solvent front G2032R mutation. | [5][13] |
| CNS Activity | Designed for CNS penetrance; induced durable responses in an intracranial tumor model. | [1][5] |
| Mutagenesis Screen | Robustly inhibited >1,500 pooled ROS1 mutants with ≤1% resistance emerging at clinically relevant concentrations. |[5] |
Clinical Efficacy of this compound (ARROS-1 Trial)
The Phase 1/2 ARROS-1 trial (NCT05118789) is a global study evaluating this compound in patients with advanced ROS1-positive solid tumors.[1][9] The pivotal data presented to date focuses on the significant NSCLC patient population, demonstrating impressive activity in both TKI-naïve and heavily pretreated settings.
Table 2: Clinical Efficacy of this compound in ROS1-Positive NSCLC (ARROS-1 Trial)
| Patient Cohort (NSCLC) | N | Objective Response Rate (ORR) | Intracranial ORR (IC-ORR) | Duration of Response (DOR) | Reference |
|---|---|---|---|---|---|
| TKI-Pretreated (1-4 prior TKIs) | 117 | 44% | 38% | Median: 22 months | [9][14] |
| 1 Prior TKI (Crizotinib/Entrectinib) | 55 | 51% | N/A | 93% rate at 12 & 18 months | [2][9] |
| ≥2 Prior TKIs | - | 38% | N/A | N/A | [9] |
| Prior Repotrectinib Exposure | - | 47% | N/A | 3.5 to 17.2 months | [9] |
| ROS1 G2032R Mutation | - | 54% | N/A | N/A | [9] |
| TKI-Naïve | 35 | 89% | 83% | 96% rate at 12 months | [2][9][15] |
Data as of various 2024-2025 data cut-off dates presented at major oncology conferences. N/A: Not specifically reported for this subgroup in the available sources.
These results, particularly the high response rates in patients with the G2032R mutation and those with brain metastases, underscore this compound's potential to address the major limitations of current therapies.[9] The robust activity in the TKI-naïve cohort suggests its potential as a first-line treatment option.[14][15]
Experimental Protocols for Evaluation of ROS1 Inhibitors
The evaluation of a novel ROS1 inhibitor like this compound involves a series of standardized preclinical assays to determine its potency, selectivity, and in vivo efficacy.
In Vitro ROS1 Kinase Inhibition Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of the ROS1 kinase domain.
Objective: To determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against recombinant ROS1 protein.
Materials:
-
Kinase Substrate (e.g., IGF-1Rtide or a generic tyrosine kinase substrate)[16][17]
-
Kinase Assay Buffer (e.g., containing MOPS, EDTA, MgCl2)[16]
-
This compound (serial dilutions in DMSO)
-
White 96-well or 384-well plates
Protocol:
-
Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer. The final DMSO concentration should not exceed 1%.[16]
-
Reaction Setup: In a 96-well plate, add the ROS1 enzyme, the kinase substrate, and the diluted this compound or DMSO vehicle control.
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).[16]
-
Detection: Stop the reaction and measure the amount of ATP consumed (which is inversely proportional to kinase inhibition). Add a luminescence-based detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced.
-
Measurement: Read the luminescence signal on a microplate reader.
-
Analysis: Plot the luminescence signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay for IC50 Determination
This cell-based assay measures the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on ROS1 signaling.
Objective: To determine the IC50 of this compound in a ROS1-fusion-positive cancer cell line.
Materials:
-
ROS1-fusion-positive cell line (e.g., NIH-3T3 cells engineered to express a ROS1 fusion, or patient-derived cell lines)[18]
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based reagents like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and incubate overnight to allow for attachment.[19]
-
Compound Preparation: Perform a serial dilution of this compound in culture medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle-only (DMSO) control.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for approximately 72 hours at 37°C with 5% CO2.[19]
-
Viability Measurement: Add the chosen cell viability reagent to each well according to the manufacturer's protocol. For an MTT assay, this is followed by a solubilization step. For ATP-based assays, the luminescent signal is read directly.
-
Data Analysis: Normalize the data to the vehicle control wells (100% viability) and blank wells (0% viability). Plot the normalized percent viability against the log-transformed drug concentration and use non-linear regression to determine the IC50 value.
In Vivo Intracranial Xenograft Model
This protocol is essential for evaluating the efficacy of a brain-penetrant inhibitor against CNS tumors.
Objective: To assess the in vivo efficacy of this compound against intracranial ROS1-positive tumors.
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)[20]
-
ROS1-positive tumor cells, potentially engineered to express luciferase for bioluminescence imaging (e.g., H1975-Luc cells)[5][19]
-
Stereotactic injection apparatus
-
Bioluminescence imaging system (e.g., IVIS)
-
This compound formulated for oral gavage
-
Calipers for subcutaneous tumor measurement (if a comparative model is used)
Protocol:
-
Cell Implantation: Anesthetize the mice and secure them in a stereotactic frame. A suspension of ROS1-positive tumor cells is injected directly into the brain (e.g., the striatum).[20]
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using bioluminescence imaging. Once tumors reach a specified signal intensity, randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., daily oral gavage) or the vehicle control to the respective groups.[19] Monitor the health and body weight of the mice throughout the study.
-
Efficacy Assessment: Periodically (e.g., weekly), perform bioluminescence imaging to quantify the intracranial tumor burden in each group. The primary endpoint is often survival, defined as the time to reach a predetermined neurological endpoint or a specific tumor signal intensity.[19]
-
Analysis: Compare tumor growth curves and survival curves (using Kaplan-Meier analysis) between the this compound-treated group and the control group to determine efficacy.
Conclusion and Future Directions
This compound has demonstrated a compelling preclinical profile as a potent, selective, and brain-penetrant ROS1 inhibitor capable of overcoming a wide range of resistance mutations.[5] Pivotal clinical data from the ARROS-1 trial have confirmed its significant activity and durability in patients with ROS1-positive NSCLC, including heavily pretreated populations and those with CNS metastases.[2][9][14]
The key future direction is to elucidate the clinical activity of this compound in non-NSCLC solid tumors. The ARROS-1 trial's inclusion of a pan-tumor cohort is the critical first step.[1] As data from patients with ROS1-positive glioblastoma, cholangiocarcinoma, spitzoid neoplasms, and other cancers mature and are reported, the potential for this compound to become the first truly histology-agnostic, best-in-class ROS1 inhibitor will become clearer. This will be crucial for providing a much-needed targeted therapy option for patients with these rare but molecularly defined malignancies.
References
- 1. Nuvalent Presents Pivotal Data from ARROS-1 Clinical Trial of this compound for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 [prnewswire.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GOPC:ROS1 and other ROS1 fusions represent a rare but recurrent drug target in a variety of glioma types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rare Incidence of ROS1 Rearrangement in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase fusions are frequent in Spitz tumors and spitzoid melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Novel TPR::ROS1 Fusion Gene Activates MAPK, PI3K and JAK/STAT Signaling in an Infant-type Pediatric Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 12. Novel TPR::ROS1 Fusion Gene Activates MAPK, PI3K and JAK/STAT Signaling in an Infant-type Pediatric Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. investing.com [investing.com]
- 14. This compound Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 15. ARROS-1 Trial Update: Alexander Drilon, MD, Unpacks this compound Data at IASLC WCLC [lungcancerstoday.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Discovery of oncogenic ROS1 missense mutations with sensitivity to tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Zidesamtinib: A Technical Overview of its Antineoplastic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (formerly NVL-520) is an investigational, next-generation, brain-penetrant, and highly selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is being developed to treat patients with advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[3][4] this compound was designed to overcome the limitations of previous ROS1 inhibitors, such as acquired resistance and central nervous system (CNS) toxicities.[5][6] This document provides a detailed overview of the preclinical and clinical data supporting the antineoplastic activity of this compound.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[7] Upon oral administration, it binds to and inhibits wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[7] This inhibition disrupts downstream signaling pathways, including the MAPK, JAK/STAT, and PI3K cascades, which are crucial for the growth and survival of ROS1-driven tumor cells.[7][8]
A key feature of this compound is its designed selectivity, which spares the structurally related tropomyosin receptor kinase (TRK) family.[3][5] Inhibition of TRK has been associated with dose-limiting neurological adverse events in other therapies.[6][9] Furthermore, this compound is engineered for high CNS penetrance, enabling it to target brain metastases effectively.[7][10]
Preclinical data have demonstrated this compound's potent activity against a range of ROS1 resistance mutations, most notably the solvent front mutation G2032R, which is a common mechanism of resistance to first-generation ROS1 inhibitors.[3][7]
Preclinical Activity
In preclinical studies, this compound demonstrated potent and selective inhibition of ROS1. It has a reported IC50 of 0.7 nM for wild-type ROS1.[11] In accelerated mutagenesis screens, this compound was shown to suppress on-target resistance at clinically relevant concentrations.[12]
In an intracranial ROS1 G2032R xenograft model, this compound showed deep and durable tumor regression, indicating its ability to penetrate the blood-brain barrier and exert its antineoplastic effects within the CNS.[10] These preclinical findings supported its advancement into clinical trials.[3]
Table 1: Preclinical Potency of this compound
| Target | IC50 | Reference |
|---|
| Wild-Type ROS1 | 0.7 nM |[11] |
Clinical Efficacy: The ARROS-1 Trial
This compound is being evaluated in the Phase 1/2 ARROS-1 clinical trial (NCT05118789) for patients with advanced ROS1-positive solid tumors.[1][2] The trial has shown clinically meaningful activity and durability in both TKI-naïve and heavily pretreated patients with ROS1-positive NSCLC.[1][2]
Overall Response Rate (ORR)
The ORR for this compound varied across different patient populations, with notable activity in patients who had been previously treated with other TKIs.
Table 2: Overall Response Rate (ORR) in the ARROS-1 Trial
| Patient Population | N | ORR (95% CI) | Reference |
|---|---|---|---|
| Any Prior TKI | 117 | 44% (34%-53%) | [13] |
| 1 Prior TKI (Crizotinib or Entrectinib) | 55 | 51% (37%-65%) | [6][14] |
| ≥2 Prior TKIs | 51 | 41% | [15] |
| TKI-Naïve (Preliminary Data) | 35 | 89% | [1][13] |
| Prior Crizotinib Only | 11 | 73% | [15] |
| ROS1 G2032R Mutation | 26 | 54% (33%-73%) |[14] |
Intracranial Efficacy
This compound has demonstrated substantial activity against brain metastases.
Table 3: Intracranial Overall Response Rate (IC-ORR) in the ARROS-1 Trial
| Patient Population | N | IC-ORR (95% CI) | Reference |
|---|---|---|---|
| Measurable CNS Lesions at Baseline | 56 | 48% | [13] |
| Measurable Intracranial Lesions | 8 | 50% | [15] |
| Prior Crizotinib | 13 | 85% |[13] |
Durability of Response
Responses to this compound have been shown to be durable over time.
Table 4: Duration of Response (DOR) in the ARROS-1 Trial
| Patient Population | Metric | Value (95% CI) | Reference |
|---|---|---|---|
| TKI-Pretreated | 12-Month DOR Rate | 78% | [1] |
| 1 Prior TKI (Crizotinib or Entrectinib) | 12-Month DOR Rate | 93% (74%-98%) | [1][13] |
| TKI-Naïve | 12-Month DOR Rate | 96% (76%-99%) | [1][13] |
| ≥2 Prior TKIs | 12-Month DOR Rate | 56% (29%-76%) |[16] |
Progression-Free Survival (PFS)
Median PFS data from the ARROS-1 trial highlights the sustained clinical benefit of this compound.
Table 5: Progression-Free Survival (PFS) in the ARROS-1 Trial
| Patient Population | Median PFS | Reference |
|---|---|---|
| All TKI-Pretreated Patients | 9.7 months | [14][16] |
| 1 Prior ROS1 TKI | 23.8 months |[14] |
Experimental Protocols
ARROS-1 Trial Design
The ARROS-1 trial is a global, single-arm, Phase 1/2 dose-escalation and expansion study.[1][2]
-
Phase 1 (Dose Escalation): The primary objective of this phase was to determine the recommended Phase 2 dose (RP2D) and, if applicable, the maximum tolerated dose of this compound in patients with advanced ROS1-positive solid tumors.[1] Doses ranged from 25 mg to 150 mg daily.[15]
-
Phase 2 (Dose Expansion): The primary objective of this phase is to evaluate the ORR of this compound at the RP2D (100 mg once daily) as assessed by a blinded independent central review (BICR).[1][6] Secondary objectives include assessing DOR, time to response, clinical benefit rate, PFS, overall survival, intracranial activity, safety, and patient-reported outcomes.[16]
Inclusion Criteria: Patients aged 18 years or older with histologically or cytologically confirmed locally advanced or metastatic solid tumors harboring a ROS1 rearrangement and adequate baseline organ function were eligible for enrollment.[13]
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. miragenews.com [miragenews.com]
- 3. investing.com [investing.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. Facebook [cancer.gov]
- 8. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review [mdpi.com]
- 9. Targeting Resistance: Why Nuvalent's this compound Could Redefine ROS1-Positive Cancer Treatment [ainvest.com]
- 10. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. investors.nuvalent.com [investors.nuvalent.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. oncologynewscentral.com [oncologynewscentral.com]
- 15. targetedonc.com [targetedonc.com]
- 16. onclive.com [onclive.com]
Zidesamtinib's interaction with the ATP binding pocket of ROS1
An In-depth Technical Guide on Zidesamtinib's Interaction with the ATP Binding Pocket of ROS1
For Researchers, Scientists, and Drug Development Professionals
Introduction
ROS1 fusions are oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1] These fusions lead to constitutive activation of the ROS1 receptor tyrosine kinase, promoting cancer cell proliferation and survival through various downstream signaling pathways.[2][3][4][5] While first and second-generation ROS1 tyrosine kinase inhibitors (TKIs) have shown clinical benefit, the emergence of resistance mutations, particularly the G2032R solvent front mutation, and brain metastases limit their long-term efficacy.[6][7][8][9][10]
This compound (formerly NVL-520) is a novel, brain-penetrant, macrocyclic ROS1-selective TKI designed to address these challenges.[1][11][12][13] It exhibits high potency against both wild-type ROS1 and a wide range of clinically relevant resistance mutations.[6][12][13] A key feature of this compound's design is its selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, aiming to minimize off-target neurological adverse events associated with dual ROS1/TRK inhibitors.[14][15][16][17] This guide provides a detailed technical overview of this compound's interaction with the ROS1 ATP binding pocket, its inhibitory activity, and the experimental methodologies used for its characterization.
Structural Interaction with the ROS1 ATP Binding Pocket
The rational design of this compound is significantly informed by its structural interaction with the ROS1 kinase domain. A 2.2 Å co-crystal structure of this compound in complex with the ROS1 G2032R mutant kinase domain provides critical insights into its mechanism of action.[1][6][11][12][13]
The G2032R mutation, the most common resistance mechanism to first-generation ROS1 inhibitors, introduces a bulky arginine residue at the solvent front, sterically hindering the binding of many TKIs.[4][6][8][9] The macrocyclic structure of this compound is uniquely designed to accommodate this mutated residue.[6] This allows this compound to maintain potent inhibition against the G2032R mutant, a key differentiator from many other ROS1 inhibitors.[6][15]
Computational modeling and structural analysis suggest that while this compound fits comfortably within the ATP binding pocket of ROS1 G2032R, it is predicted to clash with Tyr591 in TRKA.[1][11] This predicted steric hindrance is consistent with this compound's high selectivity for ROS1 over the TRK family of kinases.[14][15]
Below is a logical diagram illustrating the key interactions of this compound within the ROS1 ATP binding pocket, particularly in the context of the G2032R mutation.
References
- 1. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. In silico design of natural-based structures as drug candidates to inhibit ROS1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations | Semantic Scholar [semanticscholar.org]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Oral Degraders of the ROS1 Fusion Protein with Potent Activity against Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biopharmaboardroom.com [biopharmaboardroom.com]
- 15. investors.nuvalent.com [investors.nuvalent.com]
- 16. ilcn.org [ilcn.org]
- 17. onclive.com [onclive.com]
Molecular Modeling of Zidesamtinib's Potent and Selective Binding to ROS1 Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular modeling studies that have elucidated the binding mechanism of Zidesamtinib (NVL-520) to wild-type and mutant forms of the ROS1 kinase. This compound is a novel, selective, and brain-penetrant macrocyclic ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous-generation inhibitors, particularly resistance driven by mutations such as the solvent-front G2032R substitution.[1][2]
Introduction: The Challenge of ROS1-Driven Cancers and Acquired Resistance
ROS1 fusions are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[3] While first and second-generation ROS1 TKIs have shown clinical benefit, their efficacy is often limited by the emergence of acquired resistance mutations within the ROS1 kinase domain.[3] The G2032R mutation is one of the most frequent resistance mechanisms, sterically hindering the binding of many inhibitors.[2][4] this compound was rationally designed to maintain high potency against both wild-type ROS1 and a diverse array of resistance mutations, including G2032R, while sparing the structurally related TRK kinases to minimize off-target neurological toxicities.[1][2]
Data Presentation: Comparative Analysis of this compound's Potency and Predicted Binding Affinity
The following tables summarize the key quantitative data from preclinical studies, comparing the in vitro potency and computationally predicted binding free energies of this compound with other ROS1 TKIs.
Table 1: In Vitro Cellular Potency (IC50, nM) of ROS1 TKIs Against Wild-Type and G2032R Mutant ROS1
| Inhibitor | Ba/F3 CD74-ROS1 WT IC50 (nM) | Ba/F3 CD74-ROS1 G2032R IC50 (nM) | Fold Change (G2032R/WT) |
| This compound | 1 | 2.5 - 10 | ~2.5-10 |
| Crizotinib | 40 - 800 | >1000 | >1.25-25 |
| Entrectinib | 20 - 400 | >1000 | >2.5-50 |
| Repotrectinib | 5 - 100 | 25 - 500 | ~5 |
| Taletrectinib | 10 - 200 | 50 - 1000 | ~5 |
Data compiled from ranges provided in Tangpeerachaikul et al., 2025.[2]
Table 2: Correlation of Predicted and Experimental Changes in Binding Free Energy (ΔΔG) for the ROS1 G2032R Mutation
| Inhibitor | Predicted ΔΔG (kcal/mol) (FEP) | Experimental ΔΔG (kcal/mol) (Biochemical) |
| This compound | ≤ 1.9 | Correlated Low |
| Repotrectinib | ≤ 1.9 | Correlated Low |
| Crizotinib | ≥ 2.9 | Correlated High |
| Entrectinib | ≥ 2.9 | Correlated High |
| Lorlatinib | ≥ 2.9 | Correlated High |
| Taletrectinib | Intermediate | Intermediate |
Qualitative summary based on data presented in Tangpeerachaikul et al., 2025, which showed a strong correlation between FEP predictions and experimental data.[2]
Experimental and Computational Protocols
In Vitro Cellular Potency Assays
The half-maximal inhibitory concentration (IC50) of various TKIs was determined using Ba/F3 cells engineered to express either the CD74-ROS1 wild-type fusion protein or the CD74-ROS1 G2032R mutant.
Protocol:
-
Cell Seeding: Ba/F3 CD74-ROS1 WT and G2032R mutant cells were seeded in 96-well plates at a density of 2 x 10³ cells per well.[2]
-
TKI Treatment: Cells were treated with a serial dilution of the respective TKIs (this compound, Crizotinib, Entrectinib, Repotrectinib, Taletrectinib) in media containing 10% FBS.[2]
-
Incubation: The plates were incubated for a period sufficient to assess cell viability (e.g., 72 hours).
-
Viability Assessment: Cell viability was measured using a luminescent cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: The resulting dose-response curves were fitted using a non-linear regression model to calculate the IC50 values.
Molecular Modeling and Free-Energy Perturbation (FEP)
Computational modeling was employed to understand the structural basis of this compound's high affinity for the G2032R mutant and to predict the impact of this mutation on the binding of various TKIs.
Protocol:
-
Structural Templates: The calculations were based on the 2.2 Å co-crystal structure of this compound in complex with ROS1 G2032R and existing crystal structures of wild-type ROS1.[2]
-
System Preparation: The protein-ligand complexes were prepared using tools such as the Protein Preparation Wizard in Maestro (Schrödinger). This included adding hydrogens, assigning appropriate ionization states, and optimizing the hydrogen-bond network.[4]
-
FEP Calculations: The relative binding free energies were calculated using the Free-Energy Perturbation (FEP) methodology.[2][4] This involves creating a thermodynamic cycle to compute the change in free energy (ΔΔG) between the wild-type and mutant protein for each bound ligand. The calculations were performed in both the forward (Glycine → Arginine) and reverse (Arginine → Glycine) directions.[2]
-
Simulation Engine: Molecular dynamics simulations for the FEP calculations were run using a simulation engine like Desmond on a GPU server.[2]
-
Analysis: The output of the FEP calculations provides a predicted change in binding free energy (ΔΔGFEP), which was then correlated with experimental values derived from biochemical assays (ΔΔGbiochem).[2]
Mandatory Visualizations
ROS1 Signaling Pathway and Inhibition by this compound
Caption: Simplified ROS1 signaling pathway and its inhibition by this compound.
Molecular Modeling Workflow for this compound
References
Foundational research on Zidesamtinib's kinase inhibition profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on Zidesamtinib's kinase inhibition profile. This compound (NVL-520) is a next-generation, brain-penetrant, selective inhibitor of ROS1 tyrosine kinase, designed to overcome the limitations of existing therapies for ROS1-driven cancers.
Executive Summary
This compound is a potent inhibitor of wild-type ROS1 and various ROS1 resistance mutations, most notably the solvent front mutation G2032R.[1][2][3][4] A key feature of its design is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[1][3][5] Preclinical data and results from the ARROS-1 clinical trial have demonstrated this compound's significant anti-tumor activity in both TKI-naïve and heavily pretreated patients with ROS1-positive non-small cell lung cancer (NSCLC).[6][7][8]
Kinase Inhibition Profile
The kinase inhibition profile of this compound has been characterized through various preclinical studies, highlighting its potency against ROS1 and its selectivity across the broader kinome.
Quantitative Kinase Inhibition Data
The following tables summarize the key quantitative data on this compound's inhibitory activity.
| Target | IC50 (nM) | Assay Type/Cell Line | Reference(s) |
| Wild-Type ROS1 | 0.7 | Biochemical Assay | |
| Wild-Type ROS1 | 0.5 - 3.5 | Not Specified | |
| Wild-Type ROS1 | 12 | Not Specified | |
| ROS1 G2032R Mutant | 7.9 | Biochemical Assay | |
| Wild-Type ROS1 Fusions | 0.4 (average) | Cell-based Assay | |
| ROS1 G2032R Fusions | 1.6 (average) | Cell-based Assay |
| Kinase Family | Selectivity Profile | Reference(s) |
| TRK Family | This compound is designed to spare TRK family kinases. Preclinical models show brain exposure exceeds the ROS1 G2032R IC50 but not the TRKB IC50. | [1] |
| Broad Kinome | In a preclinical study, this compound was profiled against a panel of over 370 kinases and demonstrated high selectivity for ROS1. Greater than 50-fold selectivity was observed for 98% of the kinases tested. |
Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the constitutively active ROS1 fusion proteins, which drive oncogenesis through the activation of several downstream signaling pathways. The diagram below illustrates the primary signaling cascades affected by this compound.
Caption: ROS1 Signaling Pathway Inhibition by this compound.
Experimental Protocols
The determination of this compound's kinase inhibition profile involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
1. Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase reaction buffer.
-
Add the master mix to each well of the assay plate.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in kinase reaction buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.
-
Incubate the plate as required by the detection kit (e.g., 40 minutes at room temperature).
-
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Profiling
The following diagram illustrates a typical workflow for determining the kinase inhibition profile of a compound like this compound.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
Conclusion
The foundational research on this compound robustly establishes its profile as a potent and selective ROS1 inhibitor. Its demonstrated activity against clinically relevant resistance mutations and its designed sparing of the TRK kinase family underscore its potential as a significant advancement in the treatment of ROS1-positive cancers. Further research and ongoing clinical trials will continue to refine our understanding of its therapeutic applications and long-term efficacy.
References
- 1. investing.com [investing.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Nuvalent Announces Publication in Molecular Cancer Therapeutics Reinforcing Rational Molecular Design of this compound as a Novel ROS1-Selective Inhibitor [prnewswire.com]
- 4. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. This compound Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 7. targetedonc.com [targetedonc.com]
- 8. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Zidesamtinib in Cell Culture Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (also known as NVL-520) is a potent, orally available, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It has demonstrated significant activity against wild-type ROS1 as well as a range of resistance mutations, including the solvent front mutation G2032R.[1][2] this compound's mechanism of action involves binding to the ATP-binding pocket of the ROS1 kinase domain, which inhibits its autophosphorylation and disrupts downstream signaling pathways crucial for cell growth and survival, such as the MAPK/ERK and PI3K/AKT pathways.[1][3] This targeted inhibition makes this compound a promising therapeutic agent for ROS1-driven cancers, particularly non-small cell lung cancer (NSCLC).[4][5][6] Preclinical studies have shown its ability to suppress tumor growth in both cell lines and intracranial xenograft models.[6][7]
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for determining the number of viable cells in culture.[8][9] This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[8] The simple "add-mix-measure" format makes it ideal for high-throughput screening of potential therapeutic compounds like this compound.[8][9]
These application notes provide a detailed protocol for utilizing this compound in conjunction with the CellTiter-Glo® assay to assess its effect on the viability of cancer cell lines.
Data Presentation
The following tables summarize the in vitro potency of this compound against Ba/F3 murine pro-B cells engineered to express human CD74-ROS1 fusion proteins (wild-type and G2032R mutant). Cell viability was assessed using the CellTiter-Glo® assay after a 21-day incubation period. The efficacious unbound concentration (Ceff,u) is defined as the minimal concentration required to prevent cell growth.
Table 1: In Vitro Potency of this compound in Ba/F3 Cells with Wild-Type CD74-ROS1
| Compound | Ceff,u (nmol/L) |
| This compound | 1.6 |
Data sourced from preclinical studies.[1]
Table 2: In Vitro Potency of this compound in Ba/F3 Cells with CD74-ROS1 G2032R Mutation
| Compound | Ceff,u (nmol/L) |
| This compound | 1.6 |
Data sourced from preclinical studies.[1]
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the experimental procedure, the following diagrams illustrate the targeted signaling pathway and the workflow of a cell viability assay.
References
- 1. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. OUH - Protocols [ous-research.no]
- 4. researchgate.net [researchgate.net]
- 5. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 6. investing.com [investing.com]
- 7. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. ilcn.org [ilcn.org]
Zidesamtinib (NVL-520): Application Notes and Protocols for In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of Zidesamtinib (NVL-520), a selective, brain-penetrant ROS1 tyrosine kinase inhibitor, in in vivo mouse xenograft models. The information is based on published preclinical data and is intended to guide researchers in designing and executing similar experiments.
Mechanism of Action
This compound is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[1][2] ROS1 fusions are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC).[3][4] These fusion proteins lead to constitutive activation of downstream signaling pathways that promote cancer cell proliferation and survival.[2] this compound is designed to bind to and inhibit both wild-type ROS1 and ROS1 proteins with various resistance mutations, such as the G2032R solvent front mutation.[2][3] A key feature of this compound is its selectivity for ROS1 over the Tropomyosin Receptor Kinase (TRK) family, which is intended to minimize off-target neurological adverse events.[3][5] Its ability to penetrate the blood-brain barrier makes it a promising agent for treating brain metastases.[2][3]
Caption: this compound inhibits the constitutively active ROS1 fusion protein, blocking downstream signaling pathways that drive cell proliferation and survival.
In Vivo Efficacy in Mouse Xenograft Models
This compound has demonstrated significant efficacy in aggressive intracranial xenograft models, which are crucial for evaluating brain-penetrant inhibitors.
Summary of In Vivo Dosage and Efficacy
| Parameter | Details | Reference |
| Cell Line | Ba/F3 murine pro-B cells expressing human CD74-ROS1 G2032R fusion with luciferase | [3] |
| Mouse Strain | (Not specified, typically immunodeficient, e.g., NCR nude or NSG) | |
| Xenograft Type | Intracranial | [3] |
| This compound Dosage | 3 mg/kg | [3] |
| Administration Route | Oral (formulated as a suspension) | [3] |
| Dosing Schedule | Twice daily (BID) | [3] |
| Treatment Duration | At least 24 days | [3] |
| Efficacy Outcome | Deep and durable tumor regression, with brain bioluminescence signal suppressed to ≤4% of the initial value through day 24. | [3] |
| Tolerability | Well-tolerated, with mice showing a 5% gain in mean body weight. | [3] |
Experimental Protocol: Intracranial Xenograft Model
This protocol is a representative methodology based on the published preclinical study of this compound.[3] Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
I. Materials and Reagents
-
Cell Line: Ba/F3 CD74-ROS1 G2032R luciferase-expressing cells
-
Animals: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)
-
This compound (NVL-520): Powder form
-
Vehicle Formulation: 0.5% methyl cellulose (viscosity: 400 cP) in sterile water
-
Anesthesia: Isoflurane or similar inhalant anesthetic
-
Bioluminescence Imaging: D-luciferin, IVIS or similar imaging system
-
General Supplies: Sterile syringes, oral gavage needles, stereotactic apparatus, cell culture reagents.
II. Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Preparation of Zidesamtinib Stock Solutions for Laboratory Applications
Abstract
Zidesamtinib (also known as NVL-520) is a potent, selective, and brain-penetrant inhibitor of ROS1 tyrosine kinase, including various fusion proteins and resistance mutations.[1][2][3] Proper preparation of stock solutions is critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for laboratory use by researchers, scientists, and drug development professionals.
Physicochemical Properties and Solubility
This compound is an orally available small molecule that targets and inhibits wild-type ROS1 and its mutations, which are key drivers in certain cancers like non-small cell lung cancer (NSCLC).[2][4] Understanding its solubility is fundamental to preparing homogenous and stable solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₂FN₇O | [1][5][6] |
| Molecular Weight | 419.45 g/mol | [5][6] |
| Appearance | Off-white to light yellow solid | [5] |
| CAS Number | 2739829-00-4 | [1][5][6] |
| Solubility in DMSO | 50 mg/mL (119.20 mM) to 84 mg/mL (200.25 mM) | [1][5][6] |
| Solubility in Ethanol | 10 mg/mL (23.84 mM) | [1][7] |
| Solubility in Water | Insoluble | [1][7] |
Note: The use of fresh, moisture-free DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][5] For challenging solutes, gentle warming (up to 65°C) and ultrasonication can aid dissolution.[5][6]
This compound Signaling Pathway
This compound functions by inhibiting the receptor tyrosine kinase c-ros oncogene 1 (ROS1).[2] In certain cancers, chromosomal rearrangements can lead to the creation of ROS1 fusion proteins, which are constitutively active and drive downstream signaling pathways promoting cell proliferation and survival.[2] this compound's mechanism of action involves binding to and inhibiting these wild-type and mutant ROS1 fusion proteins, thereby blocking these aberrant signaling cascades.[2]
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.
Experimental Protocols
Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a common starting point for most cell-based assays.
Table 2: Reagents and Materials for In Vitro Stock Solution
| Reagent/Material | Grade |
| This compound Powder | ≥98% purity |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% |
| Microcentrifuge Tubes | Sterile, 1.5 mL or 2.0 mL |
| Pipettors and Tips | Calibrated, sterile |
| Vortex Mixer | - |
| Analytical Balance | - |
Protocol:
-
Pre-weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 1 mg).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube. To prepare a 10 mM solution from 1 mg of this compound (MW: 419.45), you would add approximately 238.4 µL of DMSO.[5][6]
-
Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming and/or sonication can be used to facilitate dissolution.[5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Preparation of Working Solutions for In Vivo Use
For animal studies, the DMSO stock solution must be further diluted into a biocompatible vehicle. Below are common formulations. It is recommended to prepare these working solutions fresh on the day of use.[5]
Table 3: Common Formulations for In Vivo Administration
| Formulation | Composition (by volume) | Final this compound Concentration | Source(s) |
| PEG300/Tween-80/Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.98 mM) | [5][6] |
| SBE-β-CD in Saline | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.98 mM) | [5][6] |
| Corn Oil | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.98 mM) | [5][6] |
Protocol (Example using PEG300/Tween-80/Saline):
This protocol describes the preparation of 1 mL of working solution.
-
Initial Mixture: In a sterile tube, add 100 µL of a 12.5 mg/mL this compound in DMSO stock solution to 400 µL of PEG300.[5]
-
Homogenize: Mix thoroughly until the solution is clear and homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 and mix again until uniform.[5]
-
Final Dilution: Add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[5]
-
Administration: The final solution should be clear. Use immediately for oral gavage or other administration routes as required by the experimental design.[5]
Caption: Workflow for preparing an in vivo working solution of this compound.
Quality Control and Best Practices
-
Purity: Always use high-purity this compound powder for preparing solutions.
-
Solvent Quality: Use anhydrous, high-purity solvents to ensure maximum solubility and stability.[1]
-
Aliquoting: To maintain the integrity of the compound, avoid multiple freeze-thaw cycles by storing it in single-use aliquots.[8]
-
Safety: Handle this compound powder and its concentrated solutions in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Labeling: Clearly label all stock and working solutions with the compound name, concentration, solvent, preparation date, and storage conditions.
By adhering to these detailed protocols and best practices, researchers can ensure the accurate and effective use of this compound in a laboratory setting, leading to reliable and reproducible experimental outcomes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound (NVL-520) | ROS1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. nuvalent.com [nuvalent.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleck.co.jp [selleck.co.jp]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Zidesamtinib Administration in Intracranial Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Zidesamtinib (NVL-520) in intracranial tumor models. The information is compiled from published research and is intended to guide the design and execution of similar studies.
Introduction
This compound is a novel, potent, and selective ROS1 tyrosine kinase inhibitor (TKI) designed to be brain-penetrant.[1][2][3] It has shown significant promise in overcoming resistance to other ROS1 inhibitors, particularly the G2032R mutation, and in treating intracranial metastases.[1][2][4][5] Preclinical studies have demonstrated its ability to induce durable responses in aggressive intracranial tumor models.[4] this compound is currently under evaluation in the ARROS-1 Phase 1/2 clinical trial for advanced ROS1-positive non-small cell lung cancer (NSCLC) and other solid tumors.[1][5][6]
Mechanism of Action
This compound is a macrocyclic TKI that selectively targets and inhibits the enzymatic activity of ROS1 fusion proteins and their mutations.[1][4] ROS1 fusions are oncogenic drivers in various cancers, including a subset of NSCLC.[4] Upon binding, this compound blocks the downstream signaling pathways that promote cancer cell proliferation and survival.[7] A key feature of this compound is its ability to spare the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with neurological adverse events, potentially leading to a better safety profile.[1][8] Its design allows it to accommodate the G2032R resistance mutation, a common mechanism of acquired resistance to other ROS1 TKIs.[4]
Signaling Pathway
The following diagram illustrates the targeted inhibition of the ROS1 signaling pathway by this compound.
Experimental Protocols
Cell Lines and Culture
For intracranial tumor models, cell lines expressing the target of interest (e.g., ROS1 fusion with or without resistance mutations) and engineered to express a reporter gene like luciferase for in vivo imaging are required. A commonly used cell line in this compound preclinical studies is the Ba/F3 pro-B cell line engineered to express the CD74-ROS1 fusion with the G2032R resistance mutation.[2]
Protocol for Cell Culture (General):
-
Cell Line Maintenance: Culture the engineered cell line (e.g., Ba/F3 CD74-ROS1 G2032R-luciferase) in the appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent if required.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain logarithmic growth.
-
Cell Preparation for Injection: On the day of injection, harvest the cells, wash them with sterile phosphate-buffered saline (PBS), and resuspend them in a sterile, serum-free medium or PBS at the desired concentration for injection. Keep the cells on ice until injection.
Intracranial Xenograft Model Establishment
This protocol describes a generalized procedure for establishing an orthotopic intracranial tumor model in mice. Specific parameters such as cell number, injection coordinates, and injection volume should be optimized for the specific cell line and mouse strain used.
Materials:
-
8-10 week old immunocompromised mice (e.g., NOD-scid GAMMA or similar)
-
Engineered tumor cells (e.g., Ba/F3 CD74-ROS1 G2032R-luciferase)
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Hamilton syringe with a 26-gauge needle
-
Surgical drill
-
Standard surgical tools (scalpel, forceps, etc.)
-
Betadine and 70% ethanol
-
Buprenorphine for analgesia
Protocol:
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Administer a subcutaneous injection of buprenorphine (0.05-0.1 mg/kg) for pre-operative analgesia.
-
Surgical Preparation: Secure the mouse in the stereotaxic frame. Shave the head and sterilize the surgical area with Betadine and 70% ethanol.
-
Incision: Make a small midline incision on the scalp to expose the skull.
-
Craniotomy: Using a surgical drill, create a small burr hole at the desired stereotactic coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Cell Injection: Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura). Inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) at a slow, controlled rate (e.g., 1 µL/min).
-
Needle Withdrawal: Leave the needle in place for 5 minutes post-injection to prevent reflux, then slowly withdraw it.
-
Wound Closure: Suture or staple the scalp incision.
-
Post-operative Care: Monitor the mouse until it recovers from anesthesia. Provide post-operative analgesia as needed.
This compound Formulation and Administration
Formulation:
This compound for in vivo studies has been formulated as a solution in 20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] The same formulation is used for the vehicle control group.[1]
Administration:
-
Route: Oral gavage is a common route of administration for this compound in preclinical models.
-
Dosing: The specific dose will depend on the experimental design. In published studies, a dose of 10 mg/kg has been used in rats for pharmacokinetic studies.[2] Dosing for efficacy studies in mice should be determined based on preliminary tolerability and pharmacokinetic assessments.
-
Frequency: Dosing is typically performed once or twice daily.
-
Duration: Treatment duration will vary depending on the study endpoints but can range from several weeks to the point where humane endpoints are reached.
Assessment of Intracranial Tumor Growth
Bioluminescence Imaging (BLI):
BLI is a non-invasive method to monitor tumor growth in real-time.
Protocol:
-
Substrate Injection: Administer an intraperitoneal (IP) injection of D-luciferin (e.g., 150 mg/kg) to the tumor-bearing mice.
-
Imaging: 10-15 minutes after luciferin injection, anesthetize the mice with isoflurane and place them in an in vivo imaging system (e.g., IVIS Spectrum).
-
Image Acquisition: Acquire bioluminescent images. The signal intensity (photons/second) correlates with the tumor burden.
-
Monitoring: Perform imaging at regular intervals (e.g., twice weekly) to track tumor progression and response to treatment.
Pharmacokinetic Analysis
Protocol:
-
Drug Administration: Administer a single oral dose of this compound to the animals.
-
Sample Collection: At various time points post-administration (e.g., 1 hour), collect blood and brain tissue.
-
Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.
-
Drug Concentration Measurement: Determine the concentration of this compound in the plasma and brain homogenates using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation of Brain Penetrance: Calculate the unbound brain-to-plasma partition coefficient (Kp,uu) to assess the brain penetrance of the drug.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical study of this compound in an intracranial tumor model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in an Intracranial ROS1 G2032R Xenograft Model
| Treatment Group | Dosing | Median Survival (Days) | Tumor Growth Inhibition (%) | Reference |
| Vehicle | N/A | ~20 | 0 | [2] |
| Taletrectinib | 100 mg/kg, QD | ~25 | Moderate | [2] |
| Repotrectinib | 15 mg/kg, BID | ~28 | Significant | [2] |
| This compound | (Dose not specified) | >40 | Sustained Regression | [2] |
Note: Specific quantitative values for tumor growth inhibition and this compound dosage in this specific experiment were not detailed in the primary source. The table reflects the reported qualitative outcomes.
Table 2: Brain Penetrance of this compound
| Compound | Kp,uu (unbound brain-to-plasma ratio) | Species | Time Point | Reference |
| This compound (NVL-520) | 0.16 | Wistar Han Rat | 1 hour | [2] |
| Lorlatinib | 0.11 | Wistar Han Rat | 1 hour | [2] |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between this compound's properties and its therapeutic potential in intracranial tumors.
References
- 1. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Protocol for developing a melanoma brain metastasis mouse model for preclinical drug testing and brain tumor progression monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
Application Notes and Protocols for Western Blot Analysis of p-ROS1 After Zidesamtinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of phosphorylated ROS1 (p-ROS1) in response to treatment with Zidesamtinib (NVL-520), a selective ROS1 tyrosine kinase inhibitor. The following protocols and data are intended to assist in the preclinical and clinical research of this compound's mechanism of action and efficacy.
This compound is a novel, selective, and brain-penetrant macrocyclic ROS1 tyrosine kinase inhibitor.[1] It has been designed to target ROS1 fusion proteins and overcome resistance to other ROS1 inhibitors, including those with the G2032R mutation.[1][2] Preclinical studies have demonstrated that this compound potently inhibits ROS1 kinase activity, leading to a reduction in the phosphorylation of ROS1 and downstream signaling pathways.[3]
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of a patient-derived xenograft (PDX) model (Lu01-0414) expressing SDC4-ROS1, treated with this compound. The data illustrates a dose-dependent inhibition of ROS1 phosphorylation at the Tyr2274 residue.
Table 1: Quantitative Analysis of p-ROS1 Inhibition by this compound
| Treatment Group | This compound Dose (mg/kg, BID) | Time Point | Normalized p-ROS1/Total ROS1 Ratio (Relative to Vehicle) | Percent Inhibition of p-ROS1 (%) |
| Vehicle Control | 0 | 1 hour | 1.00 | 0 |
| This compound | 0.04 | 1 hour | 0.45 | 55 |
| This compound | 0.04 | 12 hours | 0.60 | 40 |
| This compound | 5 | 1 hour | 0.10 | 90 |
| This compound | 5 | 12 hours | 0.15 | 85 |
Note: The data presented is a representative example based on preclinical findings and should be used for guidance. Actual results may vary depending on the experimental system.
Signaling Pathway
This compound acts by directly inhibiting the kinase activity of the ROS1 fusion protein. This prevents the autophosphorylation of key tyrosine residues, such as Tyr2274, which are crucial for the activation of downstream signaling pathways.[4][5] The inhibition of ROS1 phosphorylation subsequently blocks signaling through pathways like PI3K/AKT/mTOR and MAPK (Erk), which are critical for cancer cell proliferation and survival.
Experimental Protocols
This section provides a detailed protocol for the analysis of p-ROS1 levels in cell lysates following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells harboring a ROS1 fusion (e.g., HCC78) in appropriate cell culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (DMSO) control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a 5% CO2 incubator.
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.
-
Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ROS1 (e.g., anti-p-ROS1 Tyr2274) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (for Total ROS1 and Loading Control): To normalize the p-ROS1 signal, the membrane can be stripped and re-probed for total ROS1 and a loading control (e.g., GAPDH or β-actin).
Recommended Antibodies
-
Primary Antibody for Phosphorylated ROS1: Rabbit anti-p-ROS1 (Tyr2274) polyclonal antibody.
-
Primary Antibody for Total ROS1: Rabbit anti-ROS1 (D4D6) monoclonal antibody.[1]
-
Loading Control: Mouse anti-GAPDH or anti-β-actin monoclonal antibody.
Experimental Workflow Diagram
Logical Relationship Diagram
The following diagram illustrates the logical flow of the experimental design to assess the effect of this compound on ROS1 phosphorylation.
References
- 1. ROS1 (D4D6®) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Phospho-ROS1 (Tyr2274) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for In Vitro Studies with Zidesamtinib in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases, with a subset driven by specific genomic alterations. ROS1 gene rearrangements, present in approximately 1-2% of NSCLC cases, are a key oncogenic driver, leading to constitutive activation of the ROS1 tyrosine kinase and downstream signaling pathways that promote tumor growth and survival.[1][2]
Zidesamtinib (formerly NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI). It was rationally designed to overcome the limitations of previous ROS1 inhibitors by maintaining activity against tumors with acquired resistance mutations, such as the common ROS1 G2032R solvent front mutation, and by avoiding the inhibition of the structurally related tropomyosin receptor kinase (TRK) family, thereby potentially reducing off-target neurological adverse events.[3]
These application notes provide a comprehensive guide for designing and executing preclinical in vitro studies to evaluate the efficacy and mechanism of action of this compound in ROS1-positive NSCLC cell lines.
This compound: Mechanism of Action
This compound is a potent, ATP-competitive, macrocyclic inhibitor of the ROS1 kinase. In NSCLC cells harboring ROS1 fusions, the resulting chimeric protein is constitutively active, driving oncogenic signaling through multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. By selectively binding to the ATP-binding pocket of ROS1, this compound blocks its kinase activity, leading to the inhibition of these downstream signals, resulting in reduced cell proliferation and increased apoptosis.[1][4] Its design specifically accommodates the G2032R mutation, a frequent cause of resistance to other TKIs, and its selectivity helps spare TRK kinases, a feature intended to improve its safety profile.[3][5]
Summary of Preclinical and Clinical Data
The following tables summarize key data for this compound, providing a rationale for its investigation in NSCLC cell lines.
Table 1: this compound Drug Profile
| Feature | Description |
|---|---|
| Drug Name | This compound (NVL-520) |
| Target | ROS1 Receptor Tyrosine Kinase |
| Mechanism | ATP-competitive, selective ROS1 inhibitor |
| Key Features | - Brain-penetrant- Active against ROS1 resistance mutations (e.g., G2032R)[5]- TRK-sparing to avoid off-target neurological toxicities[6] |
| Indication | ROS1 fusion-positive Non-Small Cell Lung Cancer (NSCLC)[7] |
Table 2: Preclinical Potency of this compound Against ROS1 Mutations
| Cell Line / Clone | ROS1 Status | Unbound IC₅₀ (nmol/L) |
|---|---|---|
| Ba/F3 | CD74-ROS1 (Wild-Type) | ≤ 2 |
| Ba/F3 | CD74-ROS1 G2032R | ≤ 2 |
| Panel of 28 resistant clones | Various ROS1 mutations | ≤ 2 for all clones[5] |
Data from mutagenesis screens show potent inhibition across a wide range of ROS1 mutations.[5]
Table 3: Summary of Clinical Efficacy from ARROS-1 Trial (TKI-Pretreated Patients)
| Efficacy Endpoint | Result | Patient Cohort |
|---|---|---|
| Objective Response Rate (ORR) | 44% | All TKI-pretreated patients[8] |
| ORR in G2032R Mutation | 54% | Patients with G2032R resistance mutation[9] |
| Intracranial ORR (IC-ORR) | ~83% | Patients with CNS involvement[10] |
| Median Progression-Free Survival (PFS) | 9.7 months | All TKI-pretreated patients[8] |
| Median Duration of Response (DOR) | 22 months | All TKI-pretreated patients[11] |
These pivotal data highlight this compound's activity in a heavily pretreated population, including those with brain metastases and resistance mutations.[8]
Designing an In Vitro Study
An in vitro study of this compound should aim to confirm its potency, selectivity, and mechanism of action in relevant NSCLC cell line models.
Recommended Cell Lines
The selection of appropriate cell lines is critical. A ROS1-negative NSCLC cell line should be included as a control for selectivity.
Table 4: Recommended NSCLC Cell Lines for this compound Studies
| Cell Line | ROS1 Status | Fusion Partner | Key Considerations |
|---|---|---|---|
| HCC78 | Positive | SLC34A2 | The most commonly used and well-characterized ROS1+ NSCLC cell line.[8][12][13] |
| CUTO33 | Positive | CD74 | A patient-derived cell line that may exhibit intrinsic resistance mechanisms.[14][15] |
| ADK-VR2 | Positive | SDC4 | A patient-derived cell line from a treatment-naïve patient.[16] |
| Ba/F3 | Engineered | CD74, SLC34A2, etc. | Murine pro-B cells engineered to express specific ROS1 fusions; useful for comparing different fusion variants.[16] |
| A549 | Negative | N/A | A common ROS1-negative NSCLC cell line to serve as a negative control for specificity.[4] |
Experimental Protocols
The following are detailed protocols for key experiments. Researchers should optimize conditions for their specific cell lines and laboratory setup.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding:
-
Trypsinize and count ROS1-positive (e.g., HCC78) and ROS1-negative (e.g., A549) cells.
-
Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight (or for 6-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[17]
-
Mix gently by pipetting or place on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[7]
-
-
Analysis:
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment:
-
Seed 0.5 x 10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting:
-
Staining:
-
Data Acquisition:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[22]
-
Analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
-
Analysis:
-
Gate the cell population to exclude debris.
-
Create a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells in 6-well plates.
-
After overnight attachment, treat cells with this compound (e.g., IC₅₀) and a vehicle control for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the pellet in ~500 µL of PBS to create a single-cell suspension.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[5][9]
-
Incubate for at least 1 hour at 4°C (or store at -20°C for weeks).[9]
-
-
Staining:
-
Data Acquisition:
-
Analyze samples by flow cytometry, collecting fluorescence data on a linear scale. Record at least 10,000 events.[6]
-
-
Analysis:
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Protocol: Western Blot for Phospho-Protein Analysis
This technique is used to detect the inhibition of ROS1 phosphorylation and its downstream signaling targets.
-
Cell Lysis:
-
Seed cells and treat with this compound for a short duration (e.g., 2-6 hours) to observe signaling changes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[24]
-
Keep samples on ice at all times to prevent dephosphorylation.
-
-
Protein Quantification:
-
Centrifuge lysates to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol.[24]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking, as it contains phosphoproteins that can cause high background.[24]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
Target Antibodies: Phospho-ROS1, Total ROS1, Phospho-AKT, Total AKT, Phospho-ERK1/2, Total ERK1/2.
-
Loading Control: β-Actin or GAPDH.
-
-
-
Detection:
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal to determine the specific effect on phosphorylation. Normalize total protein to the loading control to ensure equal loading.[3]
-
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Preclinical rationale for use of the clinically-available multitargeted tyrosine kinase inhibitor crizotinib in ROS1 translocated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Identifying and Targeting ROS1 Gene Fusions in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ROS1 Fusion Mediates Immunogenicity by Upregulation of PD-L1 After the Activation of ROS1–SHP2 Signaling Pathway in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intrinsic resistance to ROS1 inhibition in a patient with CD74‐ROS1 mediated by AXL overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intrinsic resistance to ROS1 inhibition in a patient with CD74-ROS1 mediated by AXL overexpression. | Sigma-Aldrich [merckmillipore.com]
- 16. ADK-VR2, a cell line derived from a treatment-naïve patient with SDC4-ROS1 fusion-positive primarily crizotinib-resistant NSCLC: a novel preclinical model for new drug development of ROS1-rearranged NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. scispace.com [scispace.com]
- 22. bosterbio.com [bosterbio.com]
- 23. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Zidesamtinib in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to overcome the limitations of previous ROS1 inhibitors by targeting a spectrum of ROS1 resistance mutations, most notably the solvent front mutation G2032R, while sparing the structurally related tropomyosin receptor kinase (TRK) family.[1][3] This TRK-sparing activity is intended to reduce the neurological adverse events associated with dual ROS1/TRK inhibitors.[4][5] Preclinical and clinical data have demonstrated this compound's potent anti-tumor activity as a monotherapy in patients with advanced ROS1 fusion-positive non-small cell lung cancer (NSCLC), including those with brain metastases and those who have been heavily pretreated with other TKIs.[2][4][5][6][7]
While this compound shows significant promise as a single agent, the development of therapeutic resistance remains a challenge in the long-term treatment of cancer. Combination therapy, which involves the simultaneous use of multiple anticancer agents with different mechanisms of action, is a cornerstone of modern oncology. This strategy aims to enhance therapeutic efficacy, overcome or delay the emergence of resistance, and potentially reduce treatment-related toxicity by using lower doses of individual agents.
These application notes provide a summary of the current clinical data for this compound monotherapy and present detailed protocols for evaluating this compound in combination with other chemotherapy agents in preclinical models. As of the latest available data, specific preclinical or clinical results for this compound in combination with other cytotoxic or targeted agents have not been formally published. Therefore, this document serves as a forward-looking guide for researchers aiming to explore the synergistic potential of this compound-based combination regimens.
This compound Monotherapy: Summary of Clinical Efficacy
The pivotal Phase 1/2 ARROS-1 trial has provided substantial data on the efficacy of this compound in patients with ROS1-positive advanced NSCLC. The following tables summarize key quantitative data from this trial, establishing a baseline for its activity as a monotherapy.
Table 1: Systemic Efficacy of this compound in TKI-Pretreated ROS1-Positive NSCLC
| Patient Subgroup | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Complete Response (CR) Rate | Reference(s) |
| All TKI-Pretreated Patients (n=117) | 44% | 34% - 53% | 1% | [6] |
| 1 Prior ROS1 TKI ± Chemo (n=55) | 51% | 37% - 65% | 2% | [6][7] |
| ≥2 Prior ROS1 TKIs | 38% | 26% - 52% | - | [6] |
| Prior Crizotinib Only ± Chemo | 68% | - | - | [6] |
| Prior Entrectinib Only ± Chemo | 33% | - | - | [6] |
| Prior Repotrectinib Exposure | 47% | - | - | [6] |
| G2032R Resistance Mutation (n=26) | 54% | 33% - 73% | - | [8] |
Table 2: Duration of Response (DOR) in TKI-Pretreated Patients
| Time Point | % of Patients Remaining in Response | 95% Confidence Interval (CI) | Reference(s) |
| 6 Months | 84% | 71% - 92% | [5] |
| 12 Months | 78% | 62% - 88% | [5] |
| 18 Months | 62% | 28% - 84% | [5] |
Table 3: Intracranial Efficacy of this compound in TKI-Pretreated Patients
| Patient Subgroup | Intracranial ORR (IC-ORR) | 95% Confidence Interval (CI) | Intracranial CR Rate | Reference(s) |
| Measurable CNS Lesions (n=56) | 48% | 35% - 62% | 20% | |
| Prior Crizotinib ± Chemo (n=13) | 85% | - | 54% |
Table 4: Preliminary Efficacy in TKI-Naïve ROS1-Positive NSCLC
| Patient Subgroup | Overall Response Rate (ORR) | Duration of Response (DOR) Range | Reference(s) |
| TKI-Naïve Patients (n=35) | 89% | 1.9+ to 13.9+ months | [7] |
Rationale for Combination Therapy
The activation of the ROS1 fusion protein leads to the downstream activation of several key signaling pathways that drive cell proliferation, survival, and migration. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[9][10] While this compound is a potent inhibitor of the ROS1 kinase, tumors may develop resistance through on-target secondary mutations or by activating alternative "bypass" signaling pathways.[11]
Combining this compound with agents that target these downstream pathways or other critical cellular processes offers a rational approach to:
-
Enhance Anti-tumor Activity: Achieve synergistic cell killing by targeting multiple nodes in the cancer signaling network.
-
Overcome or Delay Resistance: Prevent the emergence of resistant clones by simultaneously blocking the primary oncogenic driver and potential bypass pathways.
-
Target Heterogeneous Tumors: Address the presence of different subclones within a tumor that may have varying sensitivities to single-agent therapy.
Potential combination partners for this compound could include:
-
Platinum-based chemotherapy (e.g., Cisplatin, Carboplatin): These agents induce DNA damage and are a standard of care in NSCLC.[12]
-
Antimetabolites (e.g., Pemetrexed): Pemetrexed-based chemotherapy has shown efficacy in ROS1-rearranged tumors.[12][13][14]
-
MEK inhibitors (e.g., Trametinib): To block the RAS/MEK/ERK pathway downstream of ROS1.
-
PI3K/mTOR inhibitors (e.g., Everolimus): To block another key survival pathway activated by ROS1.
-
BCL-2 inhibitors (e.g., Venetoclax): To promote apoptosis, which can be evaded through ROS1-mediated survival signals.
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: In Vitro Drug Combination and Synergy Analysis
This protocol outlines a method to assess the synergistic, additive, or antagonistic effects of this compound combined with another chemotherapy agent using the Chou-Talalay Combination Index (CI) method.[15][16][17]
1. Materials and Reagents:
-
ROS1 fusion-positive cancer cell line (e.g., HCC78, Ba/F3 with ROS1 fusion)
-
Complete cell culture medium and supplements
-
This compound (powder or stock solution in DMSO)
-
Chemotherapy agent of interest (e.g., Pemetrexed)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Resazurin)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette and other standard cell culture equipment
-
Plate reader (luminometer or spectrophotometer)
-
Synergy analysis software (e.g., CompuSyn)
2. Procedure:
Part A: Single-Agent IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent separately in culture medium. A typical range would span from 10x the expected IC50 down to sub-nanomolar concentrations.
-
Treatment: Remove the overnight medium and add the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression.
Part B: Combination Assay (Constant-Ratio Design)
-
Determine Combination Ratio: Based on the individual IC50 values, select a fixed molar ratio for the two drugs for the combination experiment (e.g., a ratio based on their IC50s, such as 1:1, 1:2, etc.).
-
Prepare Drug Stocks: Prepare a high-concentration stock of the drug combination at the selected fixed ratio.
-
Serial Dilution: Perform serial dilutions of the combination stock to create a range of concentrations that will span from low to high effect levels (e.g., from 10% to 90% growth inhibition).
-
Treatment and Incubation: Seed cells as in Part A and treat with the serial dilutions of the single agents and the combination. Incubate for the same duration (e.g., 72 hours).
-
Viability Assay: Perform the cell viability assay as described previously.
3. Synergy Analysis (Chou-Talalay Method):
-
Data Input: Input the dose-effect data for the single agents and the combination into a synergy analysis software like CompuSyn.
-
Median-Effect Analysis: The software will generate median-effect plots for each drug and the combination, calculating parameters such as the slope (m) and the median-effect dose (Dm, equivalent to IC50).
-
Combination Index (CI) Calculation: The software will calculate the Combination Index (CI) at various effect levels (Fraction affected, Fa). The CI value quantitatively defines the interaction:
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
-
Visualization: Generate Fa-CI plots (CI value vs. fraction of cells affected) and isobolograms to visualize the drug interaction across a range of concentrations.
Protocol 2: In Vivo Xenograft Model for Combination Therapy
This protocol describes a standard four-arm xenograft study to evaluate the in vivo efficacy of this compound in combination with another agent.[18][19][20]
1. Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
ROS1 fusion-positive cancer cell line for implantation
-
This compound formulation for oral gavage
-
Combination agent formulation for appropriate route of administration (e.g., intraperitoneal injection)
-
Vehicle solutions for both drugs
-
Calipers for tumor measurement
-
Animal scale
2. Procedure:
-
Tumor Implantation: Subcutaneously implant a suspension of ROS1-positive cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: this compound (at a predetermined dose and schedule, e.g., daily oral gavage)
-
Group 3: Combination Agent (at its respective dose and schedule)
-
Group 4: this compound + Combination Agent
-
-
Treatment Administration: Administer the treatments as per the assigned groups for a defined period (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Measure mouse body weight 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any signs of distress or adverse effects.
-
-
Study Endpoint: The study can be concluded when tumors in the control group reach a maximum allowed size, after a fixed duration, or if significant toxicity is observed.
3. Data Analysis:
-
Tumor Growth Curves: Plot the mean tumor volume ± SEM for each treatment group over time.
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI for each treatment group at the end of the study using the formula: % TGI = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Synergy Assessment: Compare the TGI of the combination group to the TGI of the single-agent groups. A greater-than-additive effect suggests potential synergy. Statistical methods, such as a two-way ANOVA, can be used to assess the significance of the interaction between the two drugs. More advanced statistical models can also be applied to formally assess in vivo synergy.[18][21]
-
Toxicity Assessment: Evaluate toxicity by comparing body weight changes between the treatment groups and the control group. Significant weight loss (>15-20%) may indicate unacceptable toxicity.
Conclusion
This compound is a highly potent and selective ROS1 inhibitor with demonstrated clinical efficacy as a monotherapy. The exploration of this compound in combination with other chemotherapy or targeted agents represents a logical and promising next step in its development. The protocols provided herein offer a standardized framework for researchers to rigorously evaluate the potential for synergistic interactions in preclinical models. Such studies are critical for identifying optimal combination strategies that could further improve clinical outcomes for patients with ROS1 fusion-positive cancers by enhancing efficacy and overcoming therapeutic resistance.
References
- 1. investors.nuvalent.com [investors.nuvalent.com]
- 2. targetedonc.com [targetedonc.com]
- 3. investing.com [investing.com]
- 4. ilcn.org [ilcn.org]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. investors.nuvalent.com [investors.nuvalent.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ROS1 non-small cell lung cancer patients treatment approach - Moliner - Precision Cancer Medicine [pcm.amegroups.org]
- 13. mdpi.com [mdpi.com]
- 14. Preclinical and clinical studies with combinations of pemetrexed and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. austinpublishinggroup.com [austinpublishinggroup.com]
- 17. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. CombPDX: a unified statistical framework for evaluating drug synergism in patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application of Zidesamtinib in CRISPR-Cas9 Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (NVL-520) is an orally available, potent, and highly selective next-generation inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2][3] It was designed to address the clinical challenges of emergent resistance to earlier-generation ROS1 inhibitors and brain metastases in patients with ROS1 fusion-positive non-small cell lung cancer (NSCLC) and other solid tumors.[2][4][5][6] this compound demonstrates significant activity against wild-type ROS1 and a wide range of ROS1 resistance mutations, including the solvent front mutation G2032R.[1][4][7] A key feature of this compound is its selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, thereby avoiding the neurological adverse events associated with dual TRK/ROS1 inhibitors.[5][6][8][9]
CRISPR-Cas9 genome-wide screening is a powerful tool for functional genomics, enabling the identification of genes that modulate cellular responses to therapeutic agents. The application of this compound in CRISPR-Cas9 screens can elucidate mechanisms of drug resistance and sensitivity, identify novel drug targets for combination therapies, and uncover synthetic lethal interactions. This document provides detailed application notes and protocols for utilizing this compound in CRISPR-Cas9 screening workflows.
Mechanism of Action and Signaling Pathway
This compound selectively binds to and inhibits the kinase activity of wild-type and mutant ROS1 fusion proteins.[1] Inhibition of ROS1 blocks downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival in ROS1-driven cancers.[1]
Figure 1: Simplified ROS1 Signaling Pathway and this compound's Point of Intervention.
Quantitative Data Summary
The following tables summarize the in vitro potency and clinical efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Target | IC50 (nM) | Cell Line | Reference |
| Wild-type ROS1 | 0.7 | N/A | [3] |
| Ba/F3 CD74-ROS1 | Data not specified | Ba/F3 | [4] |
| Ba/F3 CD74-ROS1 G2032R | Data not specified | Ba/F3 | [4] |
Table 2: Clinical Efficacy of this compound in ROS1+ NSCLC (ARROS-1 Trial)
| Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) | Reference |
| Previously treated with ≥1 TKI (n=117) | 44% | 84% at ≥6 months, 78% at ≥12 months, 62% at ≥18 months | [8] |
| Previously treated with 1 prior ROS1 TKI (n=55) | 51% | 93% at ≥6 months | [8] |
| Previously treated with ≥2 prior ROS1 TKIs (n=51) | 41% | 12.1 months | [10] |
| Prior Lorlatinib exposure (n=39) | 44% | Not specified | [10] |
| Prior Crizotinib only | 73% | Not reached (all responding at ≥12 months) | [10] |
| Measurable intracranial lesions (n=8) | 50% | Not specified | [10] |
Experimental Protocols
The following protocols describe how to perform a CRISPR-Cas9 screen to identify genes that confer resistance or sensitivity to this compound.
Cell Line Selection and Preparation
-
Cell Line: Choose a human cancer cell line with a known ROS1 fusion (e.g., HCC78 for NSCLC). Ensure the cell line is sensitive to this compound.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection. Verify Cas9 activity using a GFP-knockout assay.
-
This compound IC50 Determination: Perform a dose-response assay to determine the IC50 of this compound in the Cas9-expressing cell line. This will inform the concentration to be used in the screen.
CRISPR-Cas9 Library Transduction
This protocol is adapted from general CRISPR screening protocols.[11][12]
-
Library: Use a genome-wide or focused sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Selection: Select for transduced cells using puromycin.
-
Coverage: Maintain a sufficient number of cells to ensure high coverage of the library (at least 200-500 cells per sgRNA).
This compound Treatment Screen
This screen aims to identify sgRNAs that are enriched (resistance genes) or depleted (sensitizer genes) following this compound treatment.
Figure 2: Workflow for a CRISPR-Cas9 Screen with this compound.
Protocol:
-
Initial Population: Collect a cell sample after puromycin selection to serve as the Day 0 reference.
-
Plating: Plate the transduced cell population into two arms: a vehicle control (DMSO) and a this compound-treated arm. Ensure library coverage is maintained.
-
Treatment: Treat the cells with this compound at a pre-determined concentration (e.g., IC50). The vehicle control group should be treated with the same concentration of DMSO.
-
Culture: Culture the cells for 14-21 days, passaging as needed while maintaining library coverage. Replenish the media with fresh this compound or DMSO at each passage.
-
Harvesting: Harvest the cells from both arms at the end of the experiment.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0 reference sample and the endpoint samples from both treatment arms.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing regions from the genomic DNA.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the abundance of each sgRNA in each sample.
-
Data Analysis:
-
Normalize the read counts for each sgRNA.
-
Calculate the log-fold change (LFC) of each sgRNA in the this compound-treated sample relative to the vehicle control sample.
-
Use statistical methods (e.g., MAGeCK) to identify significantly enriched (positive LFC, potential resistance genes) and depleted (negative LFC, potential sensitizer genes) sgRNAs.
-
Application in Drug Development
-
Resistance Mechanisms: CRISPR screens can identify genes whose loss confers resistance to this compound. This is crucial for predicting and overcoming clinical resistance.
-
Combination Therapies: Identifying genes whose knockout sensitizes cells to this compound can reveal novel targets for combination therapies, potentially enhancing efficacy and overcoming resistance.
-
Biomarker Discovery: Genes identified in these screens may serve as biomarkers to predict patient response to this compound.
Conclusion
The integration of this compound into CRISPR-Cas9 screening platforms offers a robust approach to systematically investigate the genetic determinants of response to this potent and selective ROS1 inhibitor. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute experiments that can significantly advance our understanding of ROS1-targeted therapies and inform the development of more effective cancer treatments.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. Nuvalent Announces Publication in Molecular Cancer Therapeutics Reinforcing Rational Molecular Design of this compound as a Novel ROS1-Selective Inhibitor [prnewswire.com]
- 7. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. targetedonc.com [targetedonc.com]
- 11. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 12. broadinstitute.org [broadinstitute.org]
Application Notes and Protocols for Zidesamtinib-Sensitive Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with Zidesamtinib and its sensitive cell lines, such as Ba/F3 CD74-ROS1. This document outlines the mechanism of action of this compound, its effects on sensitive cell lines, and detailed protocols for key experimental procedures.
Introduction to this compound
This compound (NVL-520) is an orally available, selective, and brain-penetrant inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as various ROS1 mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), including the solvent front mutation G2032R.[1][2] By inhibiting ROS1, this compound disrupts downstream oncogenic signaling pathways, thereby suppressing the proliferation and survival of ROS1-driven tumor cells.[1] Its high selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family aims to minimize off-target neurological adverse events.[3][4]
This compound-Sensitive Cell Lines
A key model system for studying the activity of this compound is the murine pro-B cell line, Ba/F3, which is dependent on interleukin-3 (IL-3) for survival and proliferation.[5] These cells can be genetically engineered to express a fusion protein, such as CD74-ROS1, which renders them IL-3 independent and reliant on the ROS1 signaling pathway for growth. This model allows for the specific assessment of ROS1 inhibitors.
The following Ba/F3 engineered cell lines are particularly sensitive to this compound:
-
Ba/F3 CD74-ROS1: Expresses the wild-type CD74-ROS1 fusion protein.
-
Ba/F3 CD74-ROS1 G2032R: Expresses the CD74-ROS1 fusion protein with the G2032R resistance mutation.
Quantitative Data: In Vitro Potency of this compound
The following table summarizes the in vitro potency of this compound against wild-type and mutant ROS1-driven Ba/F3 cell lines.
| Cell Line | Compound | IC50 (nM) | Ceff,u (nmol/L) | Reference |
| Ba/F3 CD74-ROS1 | This compound | 0.7 | - | [6] |
| Ba/F3 CD74-ROS1 G2032R | This compound | - | 7.2 | [7] |
Note: IC50 is the half-maximal inhibitory concentration. Ceff,u is the unbound effective concentration.
Experimental Protocols
Cell Culture of Ba/F3 CD74-ROS1 Cells
Materials:
-
Ba/F3 CD74-ROS1 or Ba/F3 CD74-ROS1 G2032R cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture Ba/F3 CD74-ROS1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Maintain the cells in a 37°C incubator with a humidified atmosphere of 5% CO2.
-
For routine passaging, dilute the cells every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To count the cells, mix a small aliquot of the cell suspension with Trypan Blue solution and use a hemocytometer.
-
Centrifuge the cells at 125 x g for 5 minutes for passaging or harvesting.[5]
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of Ba/F3 CD74-ROS1 cells.
Materials:
-
Ba/F3 CD74-ROS1 cells
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed Ba/F3 CD74-ROS1 cells at a density of 2 x 10^3 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.[8][9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.[10]
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for ROS1 Phosphorylation
This protocol is to assess the inhibitory effect of this compound on the autophosphorylation of the CD74-ROS1 fusion protein.
Materials:
-
Ba/F3 CD74-ROS1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ROS1 and anti-total-ROS1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat Ba/F3 CD74-ROS1 cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-proteins, BSA is recommended over milk to reduce background.[11]
-
Incubate the membrane with the primary antibody against phospho-ROS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total ROS1 or a loading control like β-actin.
Visualizations
Signaling Pathway
Caption: this compound inhibits the CD74-ROS1 fusion protein, blocking downstream signaling pathways.
Experimental Workflow: Cell Viability Assay
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilcn.org [ilcn.org]
- 5. Ba/F3-CD74-ROS1-G2032R-L2086F Cell Line - Kyinno Bio [kyinno.com]
- 6. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 7. Human CD74-ROS1-G2032R Stable Cell Line - BaF3 (CSC-RO01243) - Creative Biogene [creative-biogene.com]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of Zidesamtinib-Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zidesamtinib (NVL-520) is an orally available, brain-penetrant, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as fusions and point mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the G2032R solvent front mutation.[1][3][4][5][6] this compound's mechanism involves binding to and inhibiting ROS1, which in turn disrupts downstream oncogenic signaling pathways like MAPK, JAK/STAT, and PI3K, thereby inhibiting the proliferation of ROS1-driven tumor cells.[1][7] Notably, it is engineered for high selectivity, sparing the tropomyosin receptor kinase (TRK) family to minimize off-target neurological adverse events.[6][8][9][10]
Immunohistochemistry (IHC) is a critical technique for visualizing protein expression and localization within the cytoarchitecture of tissues. For tissues treated with this compound, IHC can be employed to assess the in-situ effects of the drug on its target (ROS1) and downstream signaling components. This document provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound.
This compound Signaling Pathway
This compound acts by inhibiting the constitutive activation of the ROS1 fusion protein, which blocks downstream signaling cascades crucial for tumor cell growth and survival.
Caption: this compound inhibits ROS1, blocking downstream PI3K, MAPK, and JAK/STAT pathways.
Immunohistochemistry Experimental Protocol
This protocol is a general guideline for FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.[11]
Part 1: Deparaffinization and Rehydration
-
Xylene: Immerse slides in xylene for 10 minutes. Repeat with fresh xylene for another 10 minutes.[11]
-
Ethanol Series: Rehydrate sections by sequential 5-minute incubations in 100%, 95%, 80%, and 60% ethanol.[11][12]
-
Water Rinse: Rinse sections three times with distilled water for 1-3 minutes each.[11]
Part 2: Antigen Retrieval
This step is crucial for unmasking epitopes that may have been altered by formalin fixation.[12]
-
Buffer Immersion: Place slides in a staining jar containing an antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or 1 mM EDTA, pH 8.0).[12]
-
Heating: Heat the solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes. The optimal time should be determined empirically.[12]
-
Cooling: Allow slides to cool to room temperature in the buffer for at least 20-35 minutes.[11][12]
-
Wash: Rinse slides three times with 1X Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS) for 3 minutes each.[11]
Part 3: Staining Procedure
-
Peroxidase Block (for HRP detection): To quench endogenous peroxidase activity, incubate slides in 3% Hydrogen Peroxide (H₂O₂) for 10 minutes.[11][13] Rinse three times with 1X TBS.
-
Blocking: Apply a blocking solution (e.g., 1% BSA or 5% normal serum from the secondary antibody host species) and incubate for at least 30 minutes in a humidified chamber.[11]
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted in antibody diluent. Incubate in a humidified chamber. For optimal results, an overnight incubation at 4°C is recommended.[14]
-
Wash: Rinse slides three times with 1X TBS for 3 minutes each.[11]
-
Secondary Antibody Incubation: Apply an appropriate HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.[11]
-
Wash: Rinse slides three times with 1X TBS for 3 minutes each.[11]
-
Chromogen Detection: Prepare and apply the DAB chromogen solution. Incubate for 5-10 minutes, or until a brown color develops. Monitor development under a microscope.[11][12]
-
Stop Reaction: Rinse sections gently with distilled water.[11]
Part 4: Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes to stain cell nuclei.[12]
-
Rinse: Rinse gently in running tap water for 5-10 minutes.[12]
-
Dehydration: Dehydrate sections through sequential 5-minute incubations in 60%, 80%, 95%, and 100% ethanol.[11][12]
-
Clearing: Immerse slides in xylene for 5 minutes. Repeat with fresh xylene.[11][12]
-
Mounting: Apply mounting medium and a coverslip. Allow to air-dry in a well-ventilated area.[11]
IHC Protocol Workflow
Caption: Workflow for Immunohistochemistry on FFPE tissues.
Quantitative Data Summary
The following table provides recommended parameters for the IHC protocol. These should be optimized for each specific antibody and tissue type.
| Step | Reagent | Concentration / pH | Incubation Time | Temperature |
| Deparaffinization | Xylene | 100% | 2 x 10 min | Room Temp |
| Rehydration | Ethanol Series | 100%, 95%, 80%, 60% | 5 min each | Room Temp |
| Antigen Retrieval | Sodium Citrate or EDTA Buffer | 10 mM, pH 6.0 or 1 mM, pH 8.0 | 10 - 20 min | 95-100°C |
| Peroxidase Block | Hydrogen Peroxide (H₂O₂) | 3% | 10 min | Room Temp |
| Blocking | Normal Serum or BSA | 5% or 1% | ≥ 30 min | Room Temp |
| Primary Antibody | Antibody Specific | See manufacturer's datasheet | 1 hr - Overnight | Room Temp or 4°C |
| Secondary Antibody | HRP-conjugated Polymer | Ready-to-use | 30 - 60 min | Room Temp |
| Detection | DAB Substrate | As per kit instructions | 5 - 10 min | Room Temp |
| Counterstain | Hematoxylin | Standard solution | 1 - 2 min | Room Temp |
Expected Results and Interpretation
When analyzing tissues from a this compound efficacy study, researchers can use IHC to assess pharmacodynamic biomarkers. Key antibodies for consideration include those against total ROS1, phosphorylated forms of downstream effectors like ERK (p-ERK), STAT3 (p-STAT3), and AKT (p-AKT), as well as markers for proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved Caspase-3).
-
Untreated/Vehicle Control Tumors: Expect strong staining for p-ERK, p-STAT3, and/or p-AKT in ROS1-driven tumor models, indicating active downstream signaling.
-
This compound-Treated Tumors: Expect a significant reduction or complete abrogation of staining for these phosphorylated downstream markers, demonstrating effective target engagement and pathway inhibition by this compound. Staining for total protein levels (e.g., total ERK) should remain largely unchanged. A decrease in Ki-67 staining and an increase in cleaved Caspase-3 would further support the drug's anti-proliferative and pro-apoptotic effects.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. mdpi.com [mdpi.com]
- 8. onclive.com [onclive.com]
- 9. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ilcn.org [ilcn.org]
- 11. ptglab.com [ptglab.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. All-in-One Kit for Immunohistochemical Staining for Tissues with Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Note: Flow Cytometry Analysis of Apoptosis in Cancer Cells Following Zidesamtinib Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zidesamtinib is a potent and selective, orally available inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase[1][2]. It is designed to target wild-type ROS1 as well as fusions and resistance mutations, such as the G2032R solvent front mutation, which can arise after treatment with other ROS1 inhibitors[2][3]. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for the growth and survival of cancer cells in which ROS1 is overexpressed, rearranged, or mutated[2]. This inhibition of cell proliferation is hypothesized to occur, in part, through the induction of programmed cell death, or apoptosis. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Signaling Pathway of this compound-Induced Apoptosis
This compound's primary mechanism of action is the inhibition of ROS1 tyrosine kinase activity. In cancer cells with ROS1 fusion proteins, this kinase is constitutively active, leading to the activation of downstream pro-survival signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. By inhibiting ROS1, this compound effectively blocks these signals, leading to cell cycle arrest and the induction of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
This section details the methodology for assessing apoptosis in a relevant cancer cell line (e.g., a non-small cell lung cancer line with a known ROS1 fusion) after treatment with this compound.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.1%.
-
A suggested concentration range for initial experiments could be 0 nM (vehicle control), 1 nM, 10 nM, 100 nM, and 1 µM.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time course, for example, 24, 48, and 72 hours.
-
-
Cell Harvesting and Staining:
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or brief trypsinization.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and then resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[4]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire at least 10,000 events per sample.
-
The cell populations can be distinguished as follows:
-
Experimental Workflow
The overall experimental process is summarized in the following diagram.
Caption: Experimental workflow for apoptosis analysis.
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table to facilitate comparison between different concentrations of this compound and incubation times.
Table 1: Percentage of Apoptotic Cells after this compound Treatment (Hypothetical Data)
| Incubation Time | This compound Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 24 hours | 0 (Vehicle) | 95.2 | 2.5 | 2.3 | 4.8 |
| 1 | 90.1 | 5.8 | 4.1 | 9.9 | |
| 10 | 82.5 | 10.3 | 7.2 | 17.5 | |
| 100 | 65.7 | 20.1 | 14.2 | 34.3 | |
| 1000 | 40.3 | 35.6 | 24.1 | 59.7 | |
| 48 hours | 0 (Vehicle) | 94.8 | 2.8 | 2.4 | 5.2 |
| 1 | 85.3 | 8.9 | 5.8 | 14.7 | |
| 10 | 70.1 | 18.5 | 11.4 | 29.9 | |
| 100 | 45.9 | 30.2 | 23.9 | 54.1 | |
| 1000 | 20.7 | 45.1 | 34.2 | 79.3 | |
| 72 hours | 0 (Vehicle) | 94.5 | 3.1 | 2.4 | 5.5 |
| 1 | 78.9 | 12.4 | 8.7 | 21.1 | |
| 10 | 55.6 | 25.8 | 18.6 | 44.4 | |
| 100 | 28.3 | 40.1 | 31.6 | 71.7 | |
| 1000 | 10.2 | 48.9 | 40.9 | 89.8 |
Interpretation of Flow Cytometry Data
The data from the flow cytometer can be visualized in dot plots, typically plotting Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. This allows for the clear separation of the different cell populations.
Caption: Interpretation of flow cytometry data quadrants.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry. The Annexin V and PI staining method is a reliable and widely used technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6] The presented methodologies and data interpretation framework can be readily adapted by researchers to investigate the pro-apoptotic effects of this compound and other targeted therapies in various cancer cell models. The hypothetical data illustrates a dose- and time-dependent increase in apoptosis upon this compound treatment, which is consistent with its mechanism of action as a potent ROS1 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. kumc.edu [kumc.edu]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance Mechanisms to Zidesamtinib in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zidesamtinib (NVL-520) is a potent, orally available, and selective next-generation inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to be active against wild-type ROS1 as well as tumors that have developed resistance to other ROS1 inhibitors, including those with the solvent front mutation G2032R.[1][3][4] Furthermore, this compound is engineered for central nervous system (CNS) penetrance to address brain metastases, a common challenge in ROS1-positive cancers.[1][3] A key feature of this compound is its selectivity for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, which is intended to minimize TRK-related CNS adverse events observed with other dual ROS1/TRK inhibitors.[3][5][6]
The emergence of drug resistance is a significant clinical challenge in the treatment of ROS1-rearranged non-small cell lung cancer (NSCLC) and other solid tumors.[2][7] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of subsequent therapeutic strategies and for optimizing its clinical use. These application notes provide a framework and detailed protocols for researchers to investigate mechanisms of acquired resistance to this compound in a laboratory setting.
Mechanism of Action of this compound
This compound binds to and inhibits the kinase activity of both wild-type and mutated forms of the ROS1 protein.[1] In cancers driven by ROS1 fusions, the kinase is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt/mTOR, Erk, and Stat3 pathways.[8][9] By inhibiting ROS1, this compound effectively disrupts these oncogenic signals, leading to tumor cell growth inhibition.[1] Preclinical studies have demonstrated its potent activity against various ROS1 resistance mutations, including G2032R, S1986Y/F, L2026M, and D2033N.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Wild-type ROS1 | 0.7 | Potent inhibition of the wild-type kinase.[10] |
Table 2: Clinical Efficacy of this compound in the ARROS-1 Trial (TKI-Pretreated ROS1-Positive NSCLC)
| Patient Population | Objective Response Rate (ORR) | Notes |
| Any Prior ROS1 TKI | 44% | Data from pooled Phase 1 and 2 portions.[6][11] |
| One Prior ROS1 TKI | 51% | Demonstrates efficacy in earlier lines of therapy.[6][11] |
| Prior Repotrectinib | 38% | Activity in patients who have received next-generation TKIs.[6] |
| ROS1 G2032R Mutation (Repotrectinib-naïve) | 72% | High response rate against a common resistance mutation.[6] |
| ROS1 G2032R Mutation (Overall) | 54% | Significant activity in patients with the G2032R mutation.[12] |
| Intracranial ORR (up to 4 prior TKIs) | 48% | Demonstrates CNS activity.[11] |
Table 3: Durability of Response with this compound in TKI-Pretreated Patients
| Duration of Response (DOR) | Percentage of Patients Remaining in Response |
| At least 6 months | 84% |
| At least 12 months | 78% |
| At least 18 months | 62% |
| Data from pooled Phase 1 and 2 portions of the ARROS-1 trial.[6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study this compound resistance mechanisms.
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 with a ROS1 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
96-well plates, cell culture flasks
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed the parental ROS1-positive cancer cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a low concentration of this compound, typically starting at the IC10 or IC20.
-
Maintain a parallel culture treated with an equivalent concentration of DMSO as a vehicle control.
-
-
Dose Escalation:
-
Once the cells in the this compound-treated culture resume a normal growth rate (comparable to the DMSO-treated control), subculture them and increase the this compound concentration by approximately 1.5- to 2-fold.[5]
-
Repeat this process of gradual dose escalation. This process can take several months.[5][10]
-
-
Characterization of Resistant Cells:
-
Periodically, determine the IC50 of the this compound-treated cell population to monitor the development of resistance. A significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant cell line.[5][10]
-
Once a resistant cell line is established, it can be maintained in a culture medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
-
Cryopreservation:
-
It is crucial to cryopreserve cell stocks at various stages of the resistance induction process.
-
Protocol 2: Cell Viability Assay to Quantify this compound Resistance
This protocol uses a tetrazolium-based (MTT) or luminescence-based (e.g., CellTiter-Glo) assay to compare the sensitivity of parental and this compound-resistant cell lines.
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells in triplicate with a serial dilution of this compound for 72 hours. Include DMSO-treated wells as a control.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength.
-
-
For CellTiter-Glo assay:
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control.
-
Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines using non-linear regression analysis.
Protocol 3: Western Blot Analysis of ROS1 Signaling Pathway
This protocol is for investigating alterations in the ROS1 signaling pathway in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-ROS1 (e.g., Cell Signaling Technology #3287)[8]
-
Anti-phospho-ROS1 (if available)
-
Antibodies against downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse parental and resistant cells (with and without this compound treatment) and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the protein expression levels, normalizing to the loading control. Compare the activation status of ROS1 and its downstream effectors in parental versus resistant cells.
Protocol 4: In Vitro Mutagenesis Screen to Identify Resistance Mutations
This protocol outlines a method to identify specific mutations in the ROS1 kinase domain that confer resistance to this compound.
Materials:
-
Expression vector containing wild-type ROS1 cDNA
-
Error-prone PCR kit or other random mutagenesis method
-
Ba/F3 cells (an IL-3 dependent cell line)
-
Retroviral or lentiviral packaging system
-
IL-3
-
This compound
Procedure:
-
Generate a ROS1 Mutant Library:
-
Use error-prone PCR to introduce random mutations into the ROS1 kinase domain.
-
Clone the library of ROS1 mutants into a retroviral or lentiviral expression vector.
-
-
Screening in Ba/F3 Cells:
-
Produce viral particles containing the ROS1 mutant library.
-
Transduce Ba/F3 cells with the viral library.
-
Culture the transduced cells in the absence of IL-3 but in the presence of this compound.
-
Only cells expressing a this compound-resistant, constitutively active ROS1 mutant will be able to proliferate.
-
-
Isolate and Sequence Resistant Clones:
-
Isolate genomic DNA from the resistant cell colonies that grow out.
-
Use PCR to amplify the ROS1 kinase domain from the genomic DNA.
-
Sequence the PCR products to identify the mutations that confer resistance to this compound.
-
-
Validation:
-
Re-introduce the identified mutations into the wild-type ROS1 expression vector by site-directed mutagenesis.
-
Confirm that these specific mutations confer resistance to this compound in a new Ba/F3 cell-based assay.
-
Protocol 5: In Vivo Xenograft Model of this compound Resistance
This protocol describes how to evaluate the efficacy of this compound against parental and resistant tumors in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Parental and this compound-resistant cancer cells
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject parental and this compound-resistant cells (resuspended in PBS or Matrigel) into the flanks of immunocompromised mice.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, daily.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
When tumors in the control group reach a predetermined size, or at the end of the study period, euthanize the mice.
-
Excise the tumors for further analysis (e.g., western blotting, immunohistochemistry, or sequencing) to confirm the resistant phenotype and investigate in vivo resistance mechanisms.
-
Visualizations
ROS1 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.
Experimental Workflow for Generating and Analyzing this compound-Resistant Cells
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
This compound Overcoming On-Target Resistance
Caption: this compound is designed to bind to mutated ROS1 pockets that confer resistance.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Culture Academy [procellsystem.com]
- 3. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal - Uncovering kinase inhibitor resistance mechanisms via CRISPR-based mutagenesis screening [research.kuleuven.be]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. In Vitro Evolution Reveals a Single Mutation as Sole Source of Src-family Kinase C-helix-out Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS1 (D4D6®) Rabbit mAb (#3287) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. ROS1 (69D6) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Imaging of Zidesamtinib Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vivo efficacy of Zidesamtinib, a selective ROS1 tyrosine kinase inhibitor, using various imaging techniques.
This compound: Mechanism of Action
This compound is an orally available, potent, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase. It is designed to target wild-type ROS1 as well as ROS1 fusion proteins and various resistance mutations, including the solvent front mutation G2032R, which can emerge after treatment with other ROS1 inhibitors. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are crucial for the growth and survival of cancer cells driven by ROS1 alterations. Notably, this compound is also designed to penetrate the blood-brain barrier, making it a potential treatment for brain metastases.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
In Vivo Imaging Techniques for Efficacy Studies
A variety of non-invasive in vivo imaging techniques can be employed to monitor the efficacy of this compound in preclinical tumor models. These methods allow for longitudinal assessment of tumor growth, target engagement, and physiological responses to treatment in the same animal over time, which reduces the number of animals required and provides more robust data.
Bioluminescence Imaging (BLI) for Tumor Burden Assessment
Bioluminescence imaging (BLI) is a highly sensitive method for monitoring tumor growth and metastasis. It requires the tumor cells to be genetically engineered to express a luciferase enzyme.
-
Cell Line Preparation: Use a ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 ROS1 fusion) stably expressing firefly luciferase.
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice).
-
Tumor Implantation:
-
For subcutaneous models, inject 1-5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank.
-
For orthotopic lung models, inject 1 x 10^5 cells in 50 µL of media into the tail vein or directly into the lung.
-
For intracranial models, stereotactically inject 1 x 10^5 cells in 2 µL of media into the brain.
-
-
Tumor Growth Monitoring: Monitor tumor establishment by weekly BLI.
-
Treatment: Once tumors are established (e.g., average radiance of 10^6 photons/sec), randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer this compound orally, once daily.
-
Bioluminescence Imaging:
-
Anesthetize mice with isoflurane.
-
Inject D-luciferin (150 mg/kg) intraperitoneally.
-
Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquisition settings: open emission filter, 1-60 second exposure, medium binning.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor sites.
-
Quantify the total photon flux (photons/second) within the ROI.
-
Normalize the signal to the baseline measurement for each mouse.
-
| Treatment Group | Day 0 (Baseline) Avg. Radiance (p/s) | Day 7 Avg. Radiance (p/s) | Day 14 Avg. Radiance (p/s) | Day 21 Avg. Radiance (p/s) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.2 x 10^6 | 5.8 x 10^6 | 2.5 x 10^7 | 8.9 x 10^7 | 0% |
| This compound (25 mg/kg) | 1.1 x 10^6 | 8.5 x 10^5 | 5.2 x 10^5 | 3.1 x 10^5 | 99.6% |
| This compound (50 mg/kg) | 1.3 x 10^6 | 6.1 x 10^5 | 2.3 x 10^5 | 1.5 x 10^5 | 99.8% |
Fluorescence Imaging for Target Engagement and Drug Distribution
Fluorescence imaging can be used to visualize the distribution of a fluorescently labeled version of this compound and to confirm its engagement with the ROS1 target in the tumor.
-
Probe Synthesis: Conjugate this compound to a near-infrared (NIR) fluorophore.
-
Animal Model: Use mice bearing subcutaneous ROS1-positive tumors.
-
Probe Administration: Inject the fluorescently-labeled this compound intravenously.
-
In Vivo Imaging:
-
Anesthetize mice and acquire images at various time points (e.g., 1, 4, 24, 48 hours) post-injection.
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Biodistribution:
-
At the final time point, euthanize the mice and excise the tumor and major organs.
-
Image the excised tissues to quantify probe accumulation.
-
-
Data Analysis:
-
Measure the average radiant efficiency in the tumor and organs.
-
Calculate the tumor-to-background ratio.
-
| Time Point | Tumor Radiant Efficiency | Muscle Radiant Efficiency | Liver Radiant Efficiency | Tumor-to-Muscle Ratio |
| 1 hour | 1.5 x 10^8 | 0.8 x 10^8 | 2.5 x 10^8 | 1.88 |
| 4 hours | 2.8 x 10^8 | 0.9 x 10^8 | 2.1 x 10^8 | 3.11 |
| 24 hours | 4.5 x 10^8 | 0.7 x 10^8 | 1.5 x 10^8 | 6.43 |
| 48 hours | 3.2 x 10^8 | 0.6 x 10^8 | 1.1 x 10^8 | 5.33 |
Positron Emission Tomography (PET) for Metabolic Response
PET imaging, often with the tracer 18F-fluorodeoxyglucose (18F-FDG), can assess the metabolic activity of tumors, which often decreases in response to effective targeted therapy.
-
Animal Model: Use mice with established ROS1-positive tumors.
-
Baseline PET Scan:
-
Fast mice for 4-6 hours.
-
Administer 18F-FDG (e.g., 100-200 µCi) via tail vein injection.
-
After a 60-minute uptake period, anesthetize the mice and perform a PET/CT scan.
-
-
Treatment: Begin treatment with this compound or vehicle.
-
Follow-up PET Scan: Repeat the PET/CT scan after a specified treatment period (e.g., 3-7 days).
-
Data Analysis:
-
Draw regions of interest over the tumor on the co-registered PET/CT images.
-
Calculate the maximum standardized uptake value (SUVmax).
-
Compare the change in SUVmax from baseline to follow-up between treatment groups.
-
| Treatment Group | Baseline SUVmax (mean ± SD) | Post-treatment SUVmax (mean ± SD) | % Change in SUVmax |
| Vehicle Control | 2.1 ± 0.4 | 2.3 ± 0.5 | +9.5% |
| This compound (50 mg/kg) | 2.2 ± 0.3 | 1.1 ± 0.2 | -50.0% |
Magnetic Resonance Imaging (MRI) for Anatomical and Functional Response
MRI provides high-resolution anatomical images to assess changes in tumor size and can also provide functional information, such as changes in tumor perfusion and cellularity.
-
Animal Model: Use mice with established tumors, particularly for intracranial models where anatomical detail is crucial.
-
Baseline MRI Scan:
-
Anesthetize the mouse and perform a baseline MRI scan.
-
Acquire T2-weighted images for tumor volume measurement and T1-weighted contrast-enhanced images to assess vascularity.
-
-
Treatment: Administer this compound or vehicle.
-
Follow-up MRI Scans: Perform weekly MRI scans to monitor tumor response.
-
Data Analysis:
-
Manually or semi-automatically segment the tumor in the T2-weighted images to calculate tumor volume.
-
Analyze the signal enhancement in the contrast-enhanced images.
-
Compare the changes in tumor volume and enhancement over time between groups.
-
| Treatment Group | Baseline Tumor Volume (mm³) | Week 1 Tumor Volume (mm³) | Week 2 Tumor Volume (mm³) | Week 3 Tumor Volume (mm³) | % Change from Baseline (Week 3) |
| Vehicle Control | 52.3 ± 8.1 | 115.2 ± 15.6 | 250.7 ± 32.4 | 512.9 ± 68.3 | +879% |
| This compound (50 mg/kg) | 55.1 ± 9.3 | 41.8 ± 7.5 | 25.3 ± 5.1 | 15.8 ± 3.9 | -71.3% |
Conclusion
The in vivo imaging techniques described provide a powerful toolkit for the preclinical evaluation of this compound. Bioluminescence imaging is ideal for high-throughput screening of antitumor activity, while fluorescence imaging can provide valuable information on drug distribution and target engagement. PET and MRI offer deeper insights into the metabolic and anatomical responses of tumors to treatment. The choice of imaging modality will depend on the specific research question and the available resources. By employing these advanced imaging strategies, researchers can gain a comprehensive understanding of this compound's efficacy and mechanism of action in vivo.
Troubleshooting & Optimization
Navigating the Challenges of Zidesamtinib Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Zidesamtinib, a potent and selective ROS1 tyrosine kinase inhibitor, holds significant promise in oncological research. However, its hydrophobic nature presents a common hurdle for researchers: poor solubility in aqueous solutions. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with this compound's solubility, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer?
This compound is a lipophilic molecule, meaning it has low intrinsic solubility in water and aqueous buffers. This is a common characteristic of many small molecule kinase inhibitors. Its chemical structure, which includes several nonpolar ring systems, contributes to its hydrophobicity. Direct dissolution in buffers like PBS or cell culture media will likely result in precipitation or the formation of a suspension.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous experimental medium. What is happening?
This phenomenon, known as "precipitation upon dilution," is expected for compounds with low aqueous solubility. While this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO), the addition of this stock solution to an aqueous environment drastically changes the solvent properties. The aqueous medium cannot maintain the this compound in solution at higher concentrations, leading to its precipitation.
Q3: What is the maximum recommended concentration of DMSO in my final working solution?
To minimize solvent-induced artifacts and cytotoxicity in cell-based assays, the final concentration of DMSO in your working solution should be kept as low as possible, ideally below 0.5%, and not exceeding 1%. For in vivo studies, the DMSO concentration should also be minimized.
Q4: Are there alternative solvents to DMSO for preparing stock solutions?
While DMSO is the most common solvent for initial solubilization, other organic solvents like ethanol can also be used. However, the issue of precipitation upon aqueous dilution will likely persist. The choice of solvent should be guided by the specific requirements of your experiment and downstream applications.
Troubleshooting Guide
Issue 1: this compound Powder is Not Dissolving
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | This compound is practically insoluble in water. Use an appropriate organic solvent for initial dissolution. |
| Insufficient Solvent Volume | Ensure you are using a sufficient volume of solvent to achieve the desired stock concentration. |
| Low Temperature | Gentle warming (to 37°C) and vortexing or sonication can aid in the dissolution of this compound in the initial organic solvent. |
Issue 2: Precipitation Occurs Upon Dilution of DMSO Stock in Aqueous Media
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired final concentration of this compound may exceed its aqueous solubility limit. Consider lowering the final concentration if experimentally feasible. |
| Rapid Dilution | Adding the DMSO stock directly and quickly to the aqueous medium can cause localized high concentrations and rapid precipitation. Employ a stepwise dilution strategy. |
| Inadequate Mixing | Insufficient mixing upon dilution can lead to localized precipitation. Ensure thorough but gentle mixing after adding the stock solution. |
| Buffer Composition | Components of your buffer or cell culture medium (e.g., proteins in serum) can sometimes interact with the compound and influence its solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Method:
-
Aseptically weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes and pipettes
Method (Stepwise Dilution):
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform an intermediate dilution of the stock solution in your aqueous buffer or medium. For example, first, dilute the 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution.
-
From this intermediate dilution, perform the final dilution to your desired working concentration (e.g., 1 µM, 10 µM).
-
After each dilution step, mix the solution gently but thoroughly by inverting the tube or pipetting up and down.
-
Use the final working solution immediately. Do not store diluted aqueous solutions of this compound.
Quantitative Data Summary
| Solvent/Formulation | Solubility | Source |
| DMSO | ≥ 50 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1.25 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | [1] |
| 10% DMSO, 90% corn oil | ≥ 1.25 mg/mL | [1] |
| 20% 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Solution Formulation | [2] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts.
Caption: Workflow for preparing this compound working solutions.
References
Optimizing Zidesamtinib concentration for cell-based assays
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Zidesamtinib concentration for cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the use of this compound in cell-based assays.
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It targets and binds to wild-type ROS1 as well as various ROS1 fusion proteins and point mutants, including those conferring resistance to other inhibitors, such as the G2032R solvent front mutation.[1][2] By inhibiting ROS1, this compound disrupts downstream signaling pathways, thereby suppressing the proliferation of ROS1-driven tumor cells.[1] Notably, it is designed to be highly selective for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, which may minimize certain neurological adverse events.[3][4]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5] When preparing working solutions, it is advisable to perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to prevent precipitation.[6] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4][7] A vehicle control with the same final DMSO concentration should always be included in your experiments.[6]
Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?
A3: Precipitation of small molecule inhibitors in aqueous solutions is a common issue. Here are a few steps to troubleshoot this problem:
-
Review your dilution method: Avoid diluting a highly concentrated DMSO stock directly into the aqueous medium. Perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into your culture medium.[6]
-
Check the final concentration: If you are working with very high concentrations of this compound, you may be exceeding its solubility limit in the medium. Try using a lower concentration range.
-
Use a co-solvent: In some instances, a small percentage of a co-solvent like PEG300 or Tween80 can help maintain solubility, though this should be tested for its effects on your specific cell line.[5]
-
Freshly prepare working solutions: Do not store diluted working solutions in aqueous media for extended periods. Prepare them fresh for each experiment.[5]
Q4: My cell viability results are inconsistent between experiments. What are the potential causes?
A4: Inconsistent results in cell viability assays can stem from several factors:[8]
-
Cell seeding density: Ensure that you are using a consistent cell number for each experiment and that the cells are in the exponential growth phase at the time of treatment.[9] It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[9]
-
Compound stability: this compound, like many small molecules, can degrade over time, especially when diluted in aqueous solutions. Use freshly prepared working solutions for each experiment.
-
Assay variability: Ensure that your assay protocol is standardized, including incubation times, reagent volumes, and reading parameters.[10] Edge effects in multiwell plates can also contribute to variability; consider not using the outer wells of the plate for experimental samples.
-
Cell health and passage number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to inhibitors.
Q5: How do I determine the optimal concentration range of this compound for my cell line?
A5: To determine the optimal concentration range, you should perform a dose-response experiment to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[11] A good starting point is to use a broad range of concentrations, for example, from 0.1 nM to 10 µM, with logarithmic dilutions. Based on the initial results, you can then narrow down the concentration range around the estimated IC50 for more precise determination. Preclinical studies have shown this compound to be potent in the low nanomolar range for sensitive cell lines.
Data Presentation
Table 1: In Vitro Potency of this compound against various ROS1-driven cell lines.
| Cell Line | ROS1 Fusion/Mutation | Assay Type | IC50 / Ceff,u (nM) | Reference |
| Ba/F3 | CD74-ROS1 (Wild-Type) | Cell Viability | 0.7 | [5] |
| Multiple Cell Lines | Wild-Type ROS1 Fusions | Cell Viability (72h) | avg. 0.4 | |
| Ba/F3 | CD74-ROS1 G2032R | Cell Viability | 7.9 | |
| Multiple Cell Lines | ROS1 Fusions with G2032R | Cell Viability (72h) | avg. 1.6 | |
| Ba/F3 | CD74-ROS1 | Cell Viability (21 days) | 1.6 | [12] |
| Ba/F3 | CD74-ROS1 G2032R | Cell Viability (21 days) | 7.2 | [12] |
| Various Cell Lines | Non-G2032R ROS1 Mutants | Cell Viability (72h) | ≤ 1.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
ROS1-dependent cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Determine the optimal seeding density for your cell line to ensure they are still in exponential growth at the end of the assay period (e.g., 72 hours). This can be done by plating a range of cell densities and measuring their growth over time.[9]
-
Seed the cells in an opaque-walled 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series of the this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute each DMSO stock to create a 200X working solution in complete culture medium. For example, add 1 µL of the DMSO stock to 199 µL of medium. This step helps to minimize the final DMSO concentration.
-
-
Cell Treatment:
-
Carefully add 1 µL of the 200X this compound working solutions to the corresponding wells of the 96-well plate containing the cells in 100 µL of medium. This will result in a final 1X concentration of this compound and a final DMSO concentration of 0.5%.
-
Include wells with vehicle control (0.5% DMSO in medium) and untreated controls (medium only).
-
It is recommended to test each concentration in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Record the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the background wells (medium only) from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Caption: ROS1 signaling pathway and mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for cell-based assays.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 1 from Molecular Pathways Molecular Pathways : ROS 1 Fusion Proteins in Cancer | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 2.3. Determination of IC50 Values [bio-protocol.org]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. OUH - Protocols [ous-research.no]
Potential off-target effects of Zidesamtinib in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Zidesamtinib in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It is designed to target and bind to wild-type ROS1 as well as a variety of point mutants and fusion proteins.[1] By inhibiting ROS1, this compound disrupts downstream signaling pathways, thereby inhibiting the growth and proliferation of tumor cells driven by ROS1 overexpression, rearrangement, or mutation.[1]
Q2: What are the key intended on-target effects of this compound in preclinical models?
A2: In preclinical studies, this compound demonstrates potent inhibition of cancer cells harboring diverse ROS1 fusions and resistance mutations.[3] It has shown the ability to induce durable responses in aggressive intracranial ROS1 G2032R xenograft models.[3] The G2032R mutation is a frequently identified resistance mutation to other ROS1 inhibitors.[3]
Q3: What is the most critical known off-target profile of this compound?
A3: this compound was specifically designed to be highly selective for ROS1 and to avoid inhibition of the structurally related tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC).[3][4][5] Inhibition of TRK is associated with neurological adverse events that can be dose-limiting with other less selective inhibitors.[3][4][6] Computational modeling and preclinical data confirm that this compound's structure allows it to accommodate the G2032R mutation in ROS1 while clashing with key residues in TRK kinases, thus ensuring its selectivity.[3][7]
Q4: Has this compound shown any potential for off-target toxicities in preclinical studies?
A4: Preclinical data and the design rationale for this compound emphasize its high selectivity for ROS1, which is intended to minimize off-target effects.[6][8] The most common treatment-emergent adverse effects observed in clinical trials, such as peripheral edema and constipation, are generally not attributed to specific off-target kinase inhibition based on the preclinical selectivity profile.[9][10][11]
Troubleshooting Guide
Issue 1: Unexpected cell toxicity in a non-ROS1-driven cancer cell line.
-
Possible Cause: While this compound is highly selective, at very high concentrations, it might exhibit some off-target activity. It is also possible that the cell line has an uncharacterized dependence on a kinase that is weakly inhibited by this compound.
-
Troubleshooting Steps:
-
Confirm ROS1 status: Re-verify that your cell line is indeed ROS1-negative using appropriate methods (e.g., PCR, FISH, or NGS).
-
Titrate this compound concentration: Perform a dose-response curve to determine the IC50 in your cell line. Compare this to the known on-target IC50 for ROS1 (e.g., 0.7 nM for wild-type ROS1).[12] Significant toxicity at concentrations several orders of magnitude higher than the ROS1 IC50 may suggest an off-target effect.
-
Perform a kinome scan: If the unexpected toxicity is a persistent and significant finding, consider a broader kinase profiling assay to identify potential off-target kinases inhibited by this compound at the effective concentration in your model system.
-
Review formulation: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used.[12]
-
Issue 2: Lack of efficacy in a known ROS1-fusion positive intracranial xenograft model.
-
Possible Cause: Suboptimal drug exposure in the central nervous system (CNS) can lead to a lack of efficacy. While this compound is designed to be brain-penetrant, experimental conditions can influence its effectiveness.[3][4]
-
Troubleshooting Steps:
-
Verify drug administration: Confirm the accuracy of dosing and the stability of this compound in the chosen vehicle.
-
Assess brain penetrance: If technically feasible, measure the concentration of this compound in the brain tissue of the treated animals to confirm adequate CNS exposure. This compound has demonstrated favorable pharmacokinetic profiles and sustained intracranial efficacy in preclinical models.[3]
-
Characterize the tumor model: Re-confirm the expression and phosphorylation status of the ROS1 fusion protein in the tumors of your xenograft model.
-
Evaluate for novel resistance mutations: Although this compound is potent against many known resistance mutations, it is possible for novel resistance mechanisms to emerge.[3] Consider sequencing the ROS1 gene in tumors from treated animals that are not responding to therapy.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Cell Line | Assay Type |
| Wild-type ROS1 | 0.7 | N/A | Kinase Assay |
Data extracted from available preclinical information.[12]
Experimental Protocols
1. ENU Mutagenesis Screen
-
Objective: To predict the potential for on-target resistance mutations to this compound.
-
Methodology:
-
Ba/F3 cells, which are dependent on an external cytokine for survival, are engineered to express a specific ROS1 fusion protein. This makes their survival dependent on ROS1 kinase activity.
-
These cells are then exposed to the chemical mutagen N-ethyl-N-nitrosourea (ENU) to induce random mutations across the genome.
-
The mutagenized cell population is then cultured in the presence of this compound at clinically relevant concentrations.
-
Cells that survive and proliferate are those that have acquired mutations in the ROS1 kinase domain that confer resistance to this compound.
-
The DNA from the resistant colonies is sequenced to identify the specific mutations in the ROS1 gene.
-
The frequency and type of mutations are compared to those seen with other ROS1 inhibitors to assess the relative potential for on-target resistance.[3][13]
-
2. Intracranial Xenograft Model
-
Objective: To evaluate the efficacy of this compound against ROS1-driven tumors in the brain.
-
Methodology:
-
Cancer cells harboring a ROS1 fusion (e.g., a ROS1 G2032R mutant line) are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence or MRI.
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule.
-
Tumor volume and animal survival are monitored over time to assess the efficacy of the treatment.
-
At the end of the study, brain tissue can be harvested for pharmacokinetic and pharmacodynamic analyses.[3]
-
Visualizations
Caption: this compound's Mechanism of Action on the ROS1 Signaling Pathway.
Caption: Experimental Workflow for ENU Mutagenesis Screening.
References
- 1. Facebook [cancer.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. Targeting Resistance: Why Nuvalent's this compound Could Redefine ROS1-Positive Cancer Treatment [ainvest.com]
- 6. onclive.com [onclive.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. onclive.com [onclive.com]
- 10. investors.nuvalent.com [investors.nuvalent.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. selleckchem.com [selleckchem.com]
- 13. firstwordpharma.com [firstwordpharma.com]
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential adverse events related to the use of Zidesamtinib (formerly NVL-520) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, selective inhibitor of the receptor tyrosine kinase c-ros oncogene 1 (ROS1).[1] It is designed to target and inhibit wild-type ROS1 as well as various ROS1 mutations that confer resistance to other inhibitors. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for the growth and survival of cancer cells driven by ROS1 overexpression or mutations.[1] A key feature of this compound is its high selectivity for ROS1 over the tropomyosin receptor kinase (TRK) family, which is intended to minimize the neurological side effects associated with some other ROS1 inhibitors.[2][3][4]
Q2: What are the known adverse events of this compound from clinical trials in humans?
A2: In human clinical trials, this compound has been generally well-tolerated.[3][5] Treatment-emergent adverse events (TEAEs) reported in at least 15% of patients include peripheral edema, constipation, elevated blood creatine phosphokinase (CPK), fatigue, and dyspnea.[5][6] Notably, due to its TRK-sparing design, neurological toxicities like dizziness, commonly seen with other ROS1 inhibitors, have not been a significant issue with this compound.[3][4]
Q3: Is there specific information on this compound-related adverse events in animal studies?
A3: Detailed public reports on the specific adverse events of this compound in preclinical animal toxicology studies are limited. However, preclinical studies have been conducted to support its clinical development, and these have helped to establish its safety profile.[2][7] The design of this compound to be highly selective for ROS1 and spare TRK suggests a favorable safety profile in animals, particularly concerning neurological side effects.[3] For general guidance, researchers can refer to the known class effects of tyrosine kinase inhibitors (TKIs) in animals and the adverse events observed in human clinical trials of this compound.
Q4: What are the general principles for managing adverse events in animal studies with TKIs?
A4: The management of adverse events in animal studies with TKIs involves regular monitoring, supportive care, and, if necessary, dose adjustments. Key principles include:
-
Regular Observation: Animals should be monitored daily for clinical signs of toxicity, including changes in weight, appetite, behavior, and stool consistency.
-
Supportive Care: Depending on the observed adverse events, supportive care may include fluid therapy for dehydration, nutritional support for anorexia, and anti-diarrheal or anti-emetic medications for gastrointestinal upset.[8]
-
Dose Modification: If significant toxicity is observed, a reduction in the dose or a temporary interruption of treatment may be necessary. It is often preferable to manage side effects with supportive care to maintain the target dose if possible.
-
Pathological and Clinical Chemistry Monitoring: Regular blood work can help to detect organ toxicity (e.g., liver, kidney) before clinical signs become apparent.
Troubleshooting Guide for this compound-Related Adverse Events in Animal Studies
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss / Decreased Appetite | Drug-related anorexia or gastrointestinal discomfort. | - Monitor body weight daily.- Provide highly palatable and easily digestible food.- Consider nutritional supplements.- If weight loss exceeds 15-20% of baseline, consider a dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian. |
| Diarrhea / Loose Stool | Inhibition of kinases in the gastrointestinal tract. | - Monitor hydration status.- Ensure free access to water.- Provide supportive care with anti-diarrheal medication as advised by a veterinarian.- Keep animal housing clean to prevent secondary infections. |
| Lethargy / Reduced Activity | General drug-related fatigue or other underlying adverse effects. | - Perform a thorough clinical examination to rule out other causes.- Ensure easy access to food and water.- If lethargy is severe or accompanied by other signs of distress, consider a dose reduction. |
| Peripheral Edema (swelling of limbs) | On-target or off-target effect of the drug, as seen in human trials. | - Monitor the extent and progression of the edema.- Ensure that the swelling does not impede movement or cause distress.- Consult with a veterinarian for potential diuretic treatment if the edema is severe. |
| Unexpected Animal Mortality | Severe, unobserved toxicity or rapid progression of the experimental disease. | - Perform a necropsy to determine the cause of death.- Review the dosing regimen and animal monitoring plan.- Consider a lower starting dose in subsequent cohorts. |
Summary of Potential this compound-Related Adverse Events (Extrapolated from Clinical Data)
The following table summarizes potential adverse events based on human clinical trial data for this compound and general knowledge of TKIs. The frequency and severity in animal models may vary.
| Adverse Event | Grade 1-2 (Mild to Moderate) | Grade 3-4 (Severe) |
| Peripheral Edema | 36% | 0.7% |
| Constipation | 17% | 0% |
| Elevated Blood CPK | 12.5% | 3.5% |
| Fatigue | 15.3% | 0.7% |
| Dyspnea (Shortness of Breath) | 12% | 3.0% |
Data based on treatment-emergent adverse events in human clinical trials of this compound.[5]
Experimental Protocols
Protocol 1: General Administration and Monitoring in a Rodent Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) bearing human tumor xenografts with ROS1 fusion.
-
This compound Formulation: Prepare a suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: Administer this compound orally (p.o.) via gavage once daily at the predetermined dose.
-
Monitoring:
-
Tumor Growth: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight: Record body weight daily for the first week and 2-3 times per week thereafter.
-
Clinical Signs: Observe the animals daily for any signs of toxicity, including changes in posture, activity, fur texture, and stool consistency. Use a standardized scoring system to record observations.
-
Blood Sampling: If required, perform interim blood sampling for pharmacokinetic analysis or complete blood counts and serum chemistry to monitor for hematological and organ toxicity.
-
-
Endpoint: The study may be terminated when tumors reach a predetermined size, after a specific duration of treatment, or if signs of severe toxicity are observed (e.g., >20% body weight loss, severe lethargy).
Visualizations
Caption: this compound inhibits ROS1 autophosphorylation, blocking downstream signaling pathways.
Caption: Workflow for this compound administration and adverse event monitoring in animal studies.
Caption: Decision tree for troubleshooting common adverse events in this compound animal studies.
References
- 1. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uk.investing.com [uk.investing.com]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Preliminary data suggest that ROS1 inhibitor, NVL-520, is well-tolerated and active in non-small cell lung cancer: first results from ARROS-1 phase I clinical t [ecancer.org]
- 5. onclive.com [onclive.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. ndsr.co.uk [ndsr.co.uk]
Interpreting unexpected results in Zidesamtinib experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Zidesamtinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It binds to and inhibits wild-type ROS1, as well as various point mutants and fusion proteins.[1] This inhibition disrupts downstream signaling pathways, thereby suppressing the growth of ROS1-driven tumor cells.[1] this compound is designed to be highly selective for ROS1 and to spare Tropomyosin receptor kinase (TRK), which is intended to minimize certain neurological side effects.[3][4][5]
Q2: What is the solubility and recommended storage for this compound?
This compound is soluble in DMSO.[6] For in vitro experiments, stock solutions in DMSO can be prepared. It is important to use fresh DMSO as moisture absorption can reduce solubility.[6] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[6] Stock solutions in solvent can be stored at -80°C for up to one year.[6]
Q3: What are the known resistance mutations that this compound is designed to overcome?
This compound was specifically developed to address acquired resistance to other ROS1 inhibitors.[3][4] It has shown potent activity against various ROS1 resistance mutations, most notably the solvent front mutation G2032R.[1][3][7] It also shows activity against other mutations such as S1986Y/F, L2026M, and D2033N.[1]
Troubleshooting Guides
Issue 1: Inconsistent Potency Between Biochemical and Cellular Assays
Scenario: You observe high potency (low IC50) of this compound in a biochemical assay using purified ROS1 kinase, but significantly lower potency in a cell-based assay with a ROS1-driven cancer cell line.
Potential Causes and Troubleshooting Steps:
-
Cellular ATP Competition: Biochemical assays are often run at ATP concentrations below physiological levels. The high intracellular ATP concentration in cells can compete with ATP-competitive inhibitors like this compound for binding to the kinase, leading to a higher apparent IC50.[8][9]
-
Action: Consider using a cell-based assay that measures target engagement in the presence of physiological ATP levels, such as a NanoBRET assay.[10]
-
-
Cell Permeability and Efflux: this compound may have poor penetration into the specific cell line being used, or it may be actively removed by efflux pumps.
-
Action: Evaluate the expression of drug efflux pumps (e.g., P-glycoprotein) in your cell line. If high, consider using a cell line with lower expression or co-incubating with a known efflux pump inhibitor as a control experiment.
-
-
Compound Stability and Metabolism: this compound might be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Action: Assess the stability of this compound in your cell culture medium over the time course of the experiment. Analyze cell lysates and supernatant by LC-MS/MS to determine the extent of compound metabolism.
-
-
Off-Target Effects in Cells: In a cellular context, other signaling pathways could be activated that bypass the inhibition of ROS1, leading to cell survival and proliferation.
-
Action: Perform a phospho-proteomics analysis to assess the phosphorylation status of downstream effectors of ROS1 and other relevant signaling pathways.
-
Data Summary: Factors Influencing this compound Potency
| Factor | Biochemical Assay Consideration | Cellular Assay Consideration | Troubleshooting Approach |
| ATP Concentration | Often low (µM range) | High (mM range), competes with inhibitor | Use target engagement assays (e.g., NanoBRET) |
| Cell Permeability | Not applicable | Compound must cross the cell membrane | Test in different cell lines; use permeability assays |
| Drug Efflux | Not applicable | Efflux pumps can reduce intracellular concentration | Measure efflux pump expression; use pump inhibitors |
| Compound Stability | Generally stable in buffer | Can degrade in media or be metabolized | Assess stability in media; analyze metabolism by LC-MS/MS |
| Protein Binding | Binding to purified kinase | Binding to plasma proteins in serum and intracellular proteins | Use serum-free or low-serum media for initial tests |
| Off-Target Pathways | Not assessed | Cellular signaling networks can compensate for ROS1 inhibition | Analyze downstream signaling pathways (e.g., Western blot, phospho-proteomics) |
Issue 2: Unexpected Cell Toxicity in Control Cell Lines
Scenario: You observe significant cytotoxicity in a control cell line that does not express the ROS1 fusion protein when treated with this compound at concentrations that are effective in ROS1-positive cells.
Potential Causes and Troubleshooting Steps:
-
Off-Target Kinase Inhibition: Although this compound is highly selective for ROS1, it may inhibit other kinases at higher concentrations, leading to off-target toxicity.
-
Action: Perform a kinome-wide selectivity screen to identify potential off-target kinases that are inhibited by this compound at the concentrations causing toxicity. Check if your control cell line is particularly dependent on any of these identified off-target kinases.
-
-
Non-Specific Cytotoxicity: At high concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to kinase inhibition, such as membrane disruption or mitochondrial toxicity.
-
Action: Perform assays to assess mitochondrial membrane potential (e.g., TMRE staining) or membrane integrity (e.g., LDH release) in the treated control cells.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be reaching toxic levels for the control cell line.
-
Action: Ensure that the final DMSO concentration is consistent across all experimental conditions and is below the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control.
-
Issue 3: Lack of In Vivo Efficacy Despite In Vitro Potency
Scenario: this compound shows potent inhibition of cell proliferation in vitro, but fails to control tumor growth in a mouse xenograft model.
Potential Causes and Troubleshooting Steps:
-
Pharmacokinetics (PK): this compound may have poor oral bioavailability, rapid clearance, or low exposure in the tumor tissue in the animal model.
-
Action: Conduct a pharmacokinetic study in the same mouse strain to determine the plasma and tumor concentrations of this compound over time. Ensure that the concentrations achieved are above the in vitro IC50 for a sufficient duration.
-
-
Blood-Brain Barrier Penetration (for brain tumor models): While this compound is designed to be brain-penetrant, its efficacy in a specific intracranial model might be limited by insufficient accumulation in the brain.[2][3]
-
Action: Measure the brain-to-plasma concentration ratio of this compound in a satellite group of animals.
-
-
Tumor Microenvironment: The in vivo tumor microenvironment can confer resistance to targeted therapies through various mechanisms, such as the secretion of growth factors that activate alternative survival pathways.
-
Action: Analyze the tumor microenvironment for the expression of alternative growth factor receptors. Consider combination therapies that target these alternative pathways.
-
-
Development of Resistance: Prolonged treatment in vivo can lead to the selection of resistant clones that are not apparent in short-term in vitro assays.
-
Action: At the end of the in vivo study, excise the tumors and analyze them for the presence of known or novel resistance mutations in the ROS1 kinase domain.
-
Experimental Protocols
Protocol 1: Cellular Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed ROS1-positive and ROS1-negative (control) cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: On the day of the assay, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Mix the contents on an orbital shaker to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for ROS1 Signaling Pathway
-
Cell Treatment: Seed ROS1-positive cells and treat them with various concentrations of this compound or a vehicle control for a short period (e.g., 2-4 hours) to observe acute effects on signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) and then incubate with primary antibodies against phospho-ROS1, total ROS1, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Nuvalent to Present First PRO Data for this compound at IASLC ASCO | NUVL Stock News [stocktitan.net]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Nuvalent Presents Pivotal Data from ARROS-1 Clinical Trial of this compound for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 [prnewswire.com]
- 5. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
Zidesamtinib stability and storage conditions for research
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dasatinib for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Dasatinib?
A1: Solid Dasatinib should be stored in a well-closed container, protected from light. For long-term storage, it is advisable to store the compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. While some studies on oral anticancer medicines suggest that storage at room temperature (15-25°C) may be acceptable for limited periods, controlled temperature conditions are crucial for maintaining the integrity of research compounds.[1][2]
Q2: How should I store Dasatinib solutions?
A2: The stability of Dasatinib in solution is dependent on the solvent and storage temperature. For stock solutions prepared in solvents like DMSO, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Some small molecule kinase inhibitors have shown stability in plasma for at least 30 days at -20°C.[1] However, it is always best practice to prepare fresh solutions for experiments or to validate the stability of stock solutions under your specific storage conditions if they are to be stored for extended periods.
Q3: What solvents can I use to dissolve Dasatinib?
A3: Dasatinib is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[3][4] Its aqueous solubility is pH-dependent.[4] For research purposes, Dasatinib is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO). The solubility in ethanol is approximately 3.4 mg/mL.[4] For cell-based assays, it is crucial to ensure that the final concentration of the organic solvent in the culture medium is not toxic to the cells.
Q4: Is Dasatinib sensitive to light or moisture?
A4: While specific photostability studies for Zidesamitinib are not available, it is general good practice to protect all research compounds from light to prevent potential photodegradation. Dasatinib has been studied in its hydrate and anhydrate forms, suggesting that it can interact with water.[3] To ensure stability, it is recommended to store the compound in a dry environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | Dasatinib has low aqueous solubility, especially at neutral pH. | - Ensure the final pH of the solution is in a range where Dasatinib is more soluble. - Decrease the final concentration of the compound in the aqueous medium. - Use a co-solvent or solubilizing agent, but validate its compatibility with your experimental system. |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Multiple freeze-thaw cycles of stock solutions. - Inaccurate concentration of stock solution. | - Always store the solid compound and stock solutions at the recommended temperatures and protect from light. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Re-evaluate the concentration of the stock solution, and if possible, prepare a fresh solution. |
| Formation of unknown peaks in chromatography | Compound degradation under experimental conditions (e.g., exposure to strong acids, bases, or oxidizing agents). | - Review the experimental protocol for harsh chemical conditions. - Forced degradation studies have shown that Dasatinib can degrade under acidic, basic, and oxidative stress.[5] Minimize exposure to such conditions if they are not part of a planned degradation study. |
Stability and Solubility Data
Table 1: Dasatinib Physicochemical Properties
| Property | Value | Reference |
| BCS Class | II | [3][4] |
| Aqueous Solubility | Low, pH-dependent | [4] |
| Permeability | High | [3][4] |
| pKa | 5.13, 7.19 (basic); 10.99 (acidic) | [3] |
| Melting Point | ~285 °C | [4] |
Table 2: Recommended Storage Conditions Summary
| Form | Condition | Temperature | Duration |
| Solid | Well-closed container, protected from light | -20°C | Long-term |
| Solid | Well-closed container, protected from light | 2-8°C | Short-term |
| Solution (in DMSO) | Aliquoted, single-use vials | -20°C or -80°C | Long-term |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Dasatinib Stock Solution in DMSO
-
Materials:
-
Dasatinib (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance and appropriate weighing vessel
-
Vortex mixer
-
-
Procedure:
-
Allow the Dasatinib vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Dasatinib powder accurately. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 4.88 mg of Dasatinib (Molecular Weight: 488.01 g/mol ).
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the Dasatinib is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study Workflow
This protocol provides a general workflow for assessing the stability of Dasatinib under various stress conditions, as recommended by ICH guidelines.[5]
-
Preparation: Prepare solutions of Dasatinib in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound or a solution to high temperatures.
-
Photodegradation: Expose the solid compound or a solution to UV light.
-
-
Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: Use techniques like LC-MS to identify the structure of any significant degradation products.[5]
Visualizations
Caption: Recommended workflow for preparing, storing, and using Dasatinib solutions in a research setting.
Caption: Conceptual overview of Dasatinib's susceptibility to degradation under forced stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Actual versus recommended storage temperatures of oral anticancer medicines at patients’ homes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Addressing variability in Zidesamtinib dose-response curves
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of Zidesamtinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and cell-based assays, ensuring the generation of accurate and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting for variability in this compound dose-response curves.
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound IC50 values in cell viability assays. What are the potential causes?
A1: Variability in IC50 values for this compound can arise from several factors, ranging from experimental setup to cell line-specific characteristics. Below is a troubleshooting guide to help you identify and address the potential sources of inconsistency.
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Explanation & Troubleshooting Steps |
| Compound Solubility and Stability | This compound, like many kinase inhibitors, has limited aqueous solubility. Precipitation of the compound at higher concentrations can lead to inaccurate dosing and variable results. Ensure complete solubilization of your stock solution in DMSO. When preparing working dilutions in cell culture media, be mindful of the final DMSO concentration and the potential for the compound to precipitate. Recommendation: Visually inspect your drug dilutions for any signs of precipitation before adding them to the cells. Prepare fresh dilutions for each experiment. Selleck Chemicals notes that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.[1] |
| Cell Density and Proliferation Rate | The initial cell seeding density can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of this compound to achieve the same level of inhibition. Additionally, differences in cell proliferation rates between experiments can alter the final readout. Recommendation: Optimize and standardize your cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. Perform cell counts to ensure consistent seeding. |
| Assay Type and Incubation Time | The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) and the incubation time with this compound can influence the IC50 value. Assays that measure metabolic activity may yield different results than those that measure cell number or membrane integrity. Longer incubation times may lead to lower IC50 values. Recommendation: Select an appropriate assay based on your experimental goals and be consistent with the incubation period. An incubation time of 72 hours has been used in published studies with this compound.[2] |
| ATP Concentration (for biochemical assays) | In cell-free kinase assays, the concentration of ATP can significantly affect the IC50 of ATP-competitive inhibitors like this compound. High concentrations of ATP will require higher concentrations of the inhibitor to achieve 50% inhibition. Recommendation: For biochemical assays, use an ATP concentration that is close to the Km of ROS1 for ATP to obtain a more physiologically relevant IC50 value.[3] |
| Cell Line Specifics | Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression levels of the ROS1 fusion protein, the presence of resistance mutations, or the activation of alternative survival pathways.[4] Recommendation: Ensure the identity of your cell line through regular authentication. If you are using a new cell line, characterize its ROS1 status. |
| Reagent Quality and Handling | The quality of reagents, including cell culture media, serum, and the this compound compound itself, can impact results. Improper storage of this compound can lead to degradation. Recommendation: Use high-quality reagents from reputable suppliers. Store this compound as recommended by the manufacturer, typically as a powder at -20°C for long-term storage and as a stock solution in DMSO at -80°C for up to a year.[1] |
Q2: Our this compound dose-response curve is not sigmoidal and has a shallow slope. What could be the reason?
A2: A non-sigmoidal or shallow dose-response curve can indicate several potential issues with your experimental setup or the compound's behavior in your assay system.
Troubleshooting Guide: Aberrant Dose-Response Curves
| Potential Cause | Explanation & Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound may have off-target effects that can lead to a complex dose-response relationship. While this compound is highly selective for ROS1, it is important to consider this possibility.[5][6] Recommendation: Use a concentration range that is relevant to the known IC50 values for ROS1 inhibition. Consider using a negative control cell line that does not express ROS1 to assess off-target cytotoxicity. |
| Compound Degradation or Instability | If this compound is degrading in your cell culture medium over the course of the experiment, it can result in a less potent effect at lower concentrations and a shallow curve. Recommendation: Minimize the time between preparing the drug dilutions and adding them to the cells. Consider a medium change with fresh compound for longer incubation periods. |
| Cellular Heterogeneity | If your cell population is heterogeneous, with a subpopulation of cells that are resistant to this compound, you may observe a biphasic or shallow dose-response curve. Recommendation: Ensure you are using a clonal cell line if possible. If you suspect the emergence of resistance, you may need to perform further characterization of your cell population. |
| Assay Artifacts | Some assay reagents can interfere with the compound or be affected by the compound's properties (e.g., color, fluorescence). Recommendation: Run appropriate controls, including wells with the compound but no cells, to check for any interference with the assay readout. |
Data Presentation
The following table summarizes the reported in vitro potency of this compound against wild-type and mutant ROS1.
Table 1: In Vitro IC50 Values of this compound
| Target | Cell Line/Assay | IC50 (nM) | Reference |
| Wild-type ROS1 | Biochemical Assay | 0.7 | [3] |
| Wild-type ROS1 | Cell-based Assay (average of 7 cell lines) | 0.4 | |
| ROS1 G2032R | Biochemical Assay | 7.9 | |
| ROS1 G2032R | Cell-based Assay (average of 6 cell lines) | 1.6 | |
| Non-G2032R ROS1 mutants | Cell-based Assay | ≤ 1.5 | |
| ROS1 WT | Cell-based Assay | 12 | [6] |
| ROS1 Fusions and Secondary Resistance Mutations | Cell-based Assay | 0.5 - 3.5 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
1. Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures for assessing the effect of this compound on cell proliferation.
-
Materials:
-
ROS1-positive cancer cell line (e.g., HCC78, Ba/F3 with ROS1 fusion)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder and DMSO stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete culture medium from your DMSO stock. The final DMSO concentration in the wells should be consistent and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO) and no-cell control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for ROS1 Phosphorylation
This protocol allows for the assessment of this compound's inhibitory effect on ROS1 signaling.
-
Materials:
-
ROS1-positive cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ROS1, anti-total-ROS1, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ROS1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ROS1 and a loading control to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits ROS1 autophosphorylation.
Experimental Workflow
Caption: Workflow for this compound cell viability assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 4.2. Cell Viability Assay [bio-protocol.org]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to ROS1 Inhibition Mediated by EGFR Pathway Activation in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. This compound (NVL-520) | ROS1 inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting inconsistent results in Zidesamtinib cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zidesamtinib (NVL-520) in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in this compound cytotoxicity assays can arise from several factors, ranging from technical variability to biological complexities. Here are some common causes and troubleshooting steps:
-
Cell Seeding and Density:
-
Problem: Uneven cell distribution in the microplate wells is a primary source of variability. Cells, especially adherent lines, can settle quickly in the reservoir during plating.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl or pipette the cell suspension frequently between plating wells. It is also crucial to determine the optimal cell seeding density for your specific cell line and assay duration, as this can significantly impact results.
-
-
Pipetting Accuracy:
-
Problem: Small volume inaccuracies during serial dilutions of this compound or reagent addition can lead to significant errors in the final concentration and, consequently, the IC50 value.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each dilution step. When adding reagents, be consistent with the speed and depth of pipetting.
-
-
Compound Solubility and Stability:
-
Problem: this compound, like many kinase inhibitors, is often dissolved in DMSO. Poor dissolution or precipitation of the compound at higher concentrations can lead to inaccurate drug exposure.
-
Solution: Ensure this compound is fully dissolved in the stock solution. When diluting into culture media, vortex or mix thoroughly. Visually inspect for any precipitation. The final DMSO concentration in the culture media should be kept low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can have cytotoxic effects.
-
-
Assay-Specific Issues (e.g., MTT Assay):
-
Problem: The MTT assay relies on the metabolic activity of cells. This compound or other experimental conditions might interfere with cellular metabolism, leading to misleading results. Some compounds can also directly reduce the MTT reagent.
-
Solution: If you suspect interference, consider using an alternative cytotoxicity assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
-
-
Biological Variability:
-
Problem: Different cell lines, and even different passages of the same cell line, can exhibit varying sensitivity to this compound.
-
Solution: Use cell lines with a consistent passage number. If comparing results across different cell lines, be aware of their inherent biological differences, such as their specific ROS1 fusion variant or the presence of resistance mutations.
-
Q2: I am observing high background noise in my cytotoxicity assay. What could be the reason?
High background noise can obscure the signal from viable cells and lead to inaccurate results. Here are some potential causes:
-
Media Components: Phenol red in culture media can interfere with colorimetric and fluorometric assays. Serum components can also interact with assay reagents.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can contribute to the assay signal.
-
Incomplete Solubilization (MTT Assay): If the formazan crystals in an MTT assay are not fully dissolved, it can lead to artificially high and variable background readings.
-
Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth.
Troubleshooting Steps:
-
Use phenol red-free media for the assay.
-
Minimize serum concentration during the assay where possible, ensuring it doesn't negatively impact cell viability on its own.
-
Regularly test cell cultures for mycoplasma contamination.
-
Ensure complete solubilization of formazan crystals in MTT assays by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
To mitigate edge effects, consider not using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
Q3: this compound does not seem to be effective in my cell line, even at high concentrations. What should I check?
If this compound is showing lower than expected potency, consider the following:
-
Cell Line Sensitivity: Confirm that your cell line expresses a ROS1 fusion oncogene. This compound is a highly selective ROS1 inhibitor, and its cytotoxic effects will be most pronounced in ROS1-driven cancer cells.[1][2][3]
-
Resistance Mutations: Your cell line may harbor a specific resistance mutation that confers reduced sensitivity to this compound. While this compound is designed to overcome many known resistance mutations, it's a factor to consider.
-
Drug Activity: Ensure the this compound you are using is of high purity and has been stored correctly to maintain its activity.
-
Assay Duration: The incubation time with the drug may not be sufficient to induce a cytotoxic effect. Consider extending the treatment duration (e.g., from 24 to 48 or 72 hours).
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (NVL-520) in various cancer cell lines harboring different ROS1 fusion proteins. This data is crucial for designing experiments and interpreting results.
| Cell Line | ROS1 Fusion Partner | ROS1 Mutation | Assay Type | IC50 (nM) |
| Ba/F3 | CD74 | Wild-Type | Cell Viability | 0.4 |
| Ba/F3 | SDC4 | Wild-Type | Cell Viability | 0.5 |
| Ba/F3 | EZR | Wild-Type | Cell Viability | 0.3 |
| Ba/F3 | FIG | Wild-Type | Cell Viability | 0.4 |
| HCC78 | SLC34A2 | Wild-Type | Cell Viability | 1.1 |
| KYSE-450 | FIG | Wild-Type | Cell Viability | 0.6 |
| U-118 MG | FIG | Wild-Type | Cell Viability | 0.3 |
| Ba/F3 | CD74 | G2032R | Cell Viability | 1.6 |
| Ba/F3 | SDC4 | G2032R | Cell Viability | 1.8 |
| Ba/F3 | EZR | G2032R | Cell Viability | 1.3 |
| Ba/F3 | FIG | G2032R | Cell Viability | 1.5 |
| Ba/F3 | CD74 | L2026M | Cell Viability | 1.5 |
Data extracted from preclinical studies. IC50 values can vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for a Standard this compound Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in adherent cancer cell lines.
Materials:
-
This compound (NVL-520)
-
ROS1-positive cancer cell line (e.g., HCC78)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring a single-cell suspension. b. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). c. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. e. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for a this compound cytotoxicity assay.
References
Technical Support Center: Optimizing Zidesamtinib Treatment for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the treatment duration of Zidesamtinib in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] It targets and binds to wild-type ROS1, as well as various point mutants and fusion proteins.[1] This inhibition disrupts downstream signaling pathways that are crucial for cell growth and survival in tumors where ROS1 is overexpressed, rearranged, or mutated.[1] Notably, this compound is designed to be brain-penetrant and to spare the structurally related tropomyosin receptor kinase (TRK) family, which may reduce certain neurological adverse events.[1][3][4]
Q2: What are the key preclinical findings for this compound's efficacy?
A2: Preclinical studies have demonstrated that this compound can effectively suppress on-target resistance and inhibit brain tumors more effectively than other ROS1 tyrosine kinase inhibitors (TKIs) at clinically relevant concentrations.[1] It has shown potent activity against diverse ROS1 fusions and resistance mutations, including the common G2032R mutation.[2][5] In an aggressive intracranial ROS1 G2032R xenograft model, this compound induced more durable responses compared to other ROS1 inhibitors like repotrectinib and taletrectinib.[2][5]
Q3: What is the recommended starting dose for this compound in in vivo mouse studies?
A3: Based on preclinical data, a dose of 3 mg/kg administered twice daily has been shown to be effective in suppressing brain tumor growth in a ROS1 G2032R xenograft model, leading to deep and durable regression.[5] However, the optimal dose may vary depending on the specific tumor model and experimental goals. It is recommended to perform a dose-ranging study to determine the most effective and well-tolerated dose for your specific model.
Q4: How should this compound be formulated for oral administration in mice?
A4: For oral gavage in mice, this compound can be formulated in a vehicle such as a mixture of DMSO and corn oil.[6] A common starting formulation for kinase inhibitors is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] However, it is crucial to ensure the final formulation is a clear solution or a uniform suspension to ensure accurate dosing.[7] The mixed solution should be used immediately for optimal results.[6]
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events in Mice
-
Question: My mice are experiencing significant weight loss, lethargy, or other signs of toxicity after this compound administration. What should I do?
-
Answer:
-
Immediate Action: Reduce the dose or temporarily halt treatment to allow the animals to recover. Provide supportive care as needed (e.g., hydration, nutritional supplements).
-
Dose Reduction: The toxicity of tyrosine kinase inhibitors is often dose-dependent.[8] Consider reducing the dose by 25-50% and closely monitor the mice for any signs of continued toxicity.
-
Formulation Check: Ensure the formulation is properly prepared and homogenous. Inconsistent mixing can lead to inadvertent overdosing.
-
Review Common TKI-Related Adverse Events: TKIs as a class are associated with side effects such as diarrhea, skin rash, fatigue, and hypertension.[8][9][10] While this compound is designed to have a favorable safety profile by sparing TRK, off-target effects can still occur.[3] Monitor for these common toxicities.
-
Pathological Analysis: If mortality occurs, perform a necropsy and histopathological analysis to identify the cause of toxicity.
-
Issue 2: Lack of Tumor Regression or Efficacy
-
Question: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What are the potential reasons?
-
Answer:
-
Confirm ROS1 Status: Verify that the cancer cell line or patient-derived xenograft (PDX) model you are using has a confirmed ROS1 fusion or mutation. This compound is a highly selective ROS1 inhibitor, and its efficacy is dependent on this target.
-
Dose and Schedule Optimization: The dose and treatment duration may be insufficient. Consider increasing the dose within a tolerable range or extending the treatment period. Continuous daily dosing is a common schedule for TKIs.
-
Pharmacokinetic Variability: Absorption and metabolism of the drug can vary between individual animals. Ensure consistent administration techniques.
-
Drug Formulation and Administration: Inaccurate formulation or improper oral gavage technique can lead to suboptimal drug exposure. Confirm your formulation protocol and ensure proper administration.
-
Acquired Resistance: Although this compound is effective against many resistance mutations, it is possible for tumors to develop novel resistance mechanisms.[11][12][13] If initial tumor regression is followed by regrowth, consider molecular profiling of the resistant tumors to identify potential bypass pathways.[14]
-
Issue 3: High Variability in Tumor Growth and Treatment Response
-
Question: There is significant variation in tumor size and response to this compound among the mice in my study. How can I reduce this variability?
-
Answer:
-
Standardize Tumor Implantation: Ensure consistent cell numbers, injection volume, and anatomical location for tumor cell implantation.[15] For PDX models, use tumor fragments of a similar size.[16]
-
Animal Homogeneity: Use mice of the same age, sex, and genetic background.
-
Consistent Dosing: Ensure accurate and consistent oral gavage technique for all animals. Pre-coating the gavage needle with sucrose can reduce stress and improve the consistency of the procedure.[17]
-
Randomization: After tumors are established, randomize the mice into treatment and control groups based on tumor volume to ensure an even distribution at the start of the experiment.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Data Presentation
Table 1: Summary of this compound Preclinical and Clinical Efficacy
| Parameter | Preclinical Data (ROS1 G2032R Xenograft Model) | Clinical Data (ARROS-1 Trial - TKI-Pretreated ROS1+ NSCLC) |
| Dose | 3 mg/kg twice daily | 100 mg once daily (Recommended Phase 2 Dose) |
| Response | Deep and durable tumor regression[5] | 44% Objective Response Rate (ORR)[18][19] |
| CNS Activity | Effective suppression of brain tumors[1][5] | Favorable CNS activity observed[19] |
| Resistance Mutations | Active against ROS1 G2032R and other mutations[5] | Durable responses in patients with the ROS1 G2032R mutation[18][19] |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Model
-
Cell Culture: Culture ROS1-positive cancer cells (e.g., NSCLC cell lines with known ROS1 fusions) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.[15] Keep the cell suspension on ice.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse using a 27-gauge needle.
-
Tumor Monitoring: Monitor the mice for tumor growth. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Oral Administration of this compound by Gavage
-
Formulation: Prepare the this compound formulation as described in the FAQ section. Ensure the final solution is homogenous.
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus.
-
Administration: Slowly administer the calculated dose of the this compound formulation. The typical volume for oral gavage in mice is 0.2 mL.[17]
-
Monitoring: After administration, monitor the mouse for any signs of distress, such as choking or difficulty breathing.
Visualizations
Caption: this compound inhibits the ROS1 receptor tyrosine kinase, blocking downstream signaling pathways.
Caption: A typical workflow for an in vivo study evaluating this compound efficacy.
Caption: A decision tree to guide troubleshooting of common in vivo experimental issues.
References
- 1. investing.com [investing.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. nuvalent.com [nuvalent.com]
- 5. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. archive.cancerworld.net [archive.cancerworld.net]
- 10. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]
- 11. Current treatment and novel insights regarding ROS1‐targeted therapy in malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 14. sciencedaily.com [sciencedaily.com]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. targetedonc.com [targetedonc.com]
- 19. onclive.com [onclive.com]
Technical Support Center: Investigating Acquired Resistance to Zidesamtinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential mechanisms of acquired resistance to Zidesamtinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2][3] It is designed to bind to and inhibit wild-type ROS1 as well as various ROS1 point mutants and fusion proteins that can drive tumor growth.[1] By inhibiting ROS1, this compound disrupts downstream signaling pathways, leading to the inhibition of cell proliferation in tumors with ROS1 overexpression, rearrangements, or mutations.[1] Notably, it is a brain-penetrant macrocyclic TKI designed to be highly selective for ROS1 and to spare the structurally related tropomyosin receptor kinase (TRK) family, which may reduce certain neurological adverse events.[4][5]
Q2: What are the known on-target resistance mutations that this compound is designed to overcome?
This compound was specifically developed to address acquired resistance to earlier-generation ROS1 inhibitors.[4] A primary challenge with other ROS1 TKIs is the emergence of resistance mutations, particularly the solvent-front mutation G2032R.[1][3] this compound is designed to be potent against tumors harboring the G2032R mutation, as well as other mutations like S1986Y/F, L2026M, and D2033N.[1] Preclinical accelerated mutagenesis screens have shown that this compound can potently inhibit a wide range of ROS1 mutations.[6]
Q3: What are the general categories of acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound?
Acquired resistance to TKIs is typically classified into two main categories[7][8][9]:
-
On-target resistance: This involves alterations to the drug's target, in this case, the ROS1 kinase. Mechanisms include the development of secondary mutations in the ROS1 kinase domain that interfere with this compound binding, or amplification of the ROS1 gene, leading to overexpression of the target protein.[7][8]
-
Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for ROS1.[7][8] This can involve the activation of other receptor tyrosine kinases (e.g., MET, EGFR), or mutations in downstream signaling molecules (e.g., KRAS, MEK).[9][10] Histological transformation, such as from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is another form of off-target resistance.[7][8]
Q4: Are there any clinically observed mechanisms of acquired resistance to this compound?
As of the latest clinical trial data, specific mechanisms of acquired resistance emerging in patients treated with this compound have not been extensively characterized in published literature. Preclinical studies suggest a low likelihood of on-target resistance emerging due to this compound's potent activity against a wide spectrum of ROS1 mutations at clinically relevant concentrations.[6] However, as with any targeted therapy, the development of resistance is anticipated over time. Researchers should investigate both on-target and off-target mechanisms in experimental models and clinical samples.
Troubleshooting Guide for Investigating this compound Resistance
This guide provides a structured approach for researchers encountering potential acquired resistance to this compound in their experiments.
Issue: Cell lines or patient-derived xenografts (PDXs) initially sensitive to this compound show renewed growth despite continuous treatment.
This is the hallmark of acquired resistance. The following steps can help elucidate the underlying mechanism.
Step 1: Confirmation of Resistance
-
Experiment: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 of this compound in the resistant cells versus the parental (sensitive) cells.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value in the resistant cells will confirm resistance.
Step 2: Investigation of On-Target Resistance Mechanisms
-
Hypothesis 1: Secondary mutations in the ROS1 kinase domain.
-
Experimental Protocol:
-
Isolate genomic DNA and RNA from both parental and resistant cell lines.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the ROS1 kinase domain to identify potential point mutations.
-
If a novel mutation is identified, perform site-directed mutagenesis to introduce the mutation into a ROS1 expression vector.
-
Transfect the mutant ROS1 construct into a sensitive cell line and assess its sensitivity to this compound.
-
-
-
Hypothesis 2: Amplification of the ROS1 gene.
-
Experimental Protocol:
-
Perform fluorescence in situ hybridization (FISH) on parental and resistant cells to detect an increase in ROS1 gene copy number.
-
Alternatively, use quantitative PCR (qPCR) on genomic DNA to quantify the ROS1 gene copy number.
-
Analyze protein levels via Western blot to confirm that gene amplification leads to ROS1 protein overexpression.
-
-
Step 3: Investigation of Off-Target Resistance Mechanisms
-
Hypothesis 1: Activation of bypass signaling pathways.
-
Experimental Protocol:
-
Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of other RTKs in the resistant cells compared to the parental cells.
-
Perform Western blot analysis to examine the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3.
-
If a bypass pathway is identified (e.g., MET or EGFR activation), treat the resistant cells with a combination of this compound and an inhibitor of the identified pathway to see if sensitivity is restored.
-
-
-
Hypothesis 2: Downstream mutations.
-
Experimental Protocol:
-
Perform targeted NGS or whole-exome sequencing on parental and resistant cells to identify mutations in key downstream signaling genes (e.g., KRAS, NRAS, BRAF, PIK3CA).
-
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) | Fold Change in Resistance |
| NCI-H2228 | Parental ROS1-fusion positive NSCLC | 0.8 | - |
| NCI-H2228-ZR1 | This compound-Resistant Clone 1 | 45.3 | 56.6 |
| NCI-H2228-ZR2 | This compound-Resistant Clone 2 | 120.7 | 150.9 |
Table 2: Summary of Potential Resistance Mechanisms
| Resistance Mechanism | Category | Key Experimental Findings | Potential Intervention |
| Novel ROS1 mutation (e.g., L2086F) | On-Target | Identification by sequencing; confirmed by site-directed mutagenesis. | Next-generation inhibitor with activity against the new mutation. |
| ROS1 Gene Amplification | On-Target | Increased gene copy number by FISH/qPCR; protein overexpression by Western blot. | Combination therapy to inhibit downstream pathways. |
| MET Amplification/Activation | Off-Target | Increased MET phosphorylation on RTK array; confirmed by Western blot. | Combination with a MET inhibitor (e.g., Crizotinib, Capmatinib). |
| KRAS G12C Mutation | Off-Target | Identification of mutation by NGS. | Combination with a KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib). |
Experimental Protocols
Protocol 1: Dose-Response Assay using CellTiter-Glo®
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted drug to the wells, including a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for Phospho-RTK and Downstream Signaling
-
Cell Lysis: Treat cells with this compound or vehicle for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ROS1, AKT, ERK, etc., overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways.
Caption: Experimental workflow for investigating acquired resistance to this compound.
Caption: Logical relationships of on-target versus off-target resistance mechanisms.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. bioengineer.org [bioengineer.org]
- 6. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Zidesamtinib Experiments and Cell Line Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zidesamtinib. The focus is to address potential issues related to cell line contamination that can significantly impact experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NVL-520, is a potent and selective inhibitor of the ROS1 receptor tyrosine kinase.[1][2] ROS1 fusions are oncogenic drivers in various cancers, particularly non-small cell lung cancer (NSCLC).[3] this compound is designed to be brain-penetrant and to overcome resistance to other ROS1 inhibitors, including those with the G2032R solvent front mutation.[2][4][5]
Q2: Why is cell line authentication important for this compound experiments?
A2: The accuracy and reproducibility of in vitro experiments with this compound are critically dependent on the identity and purity of the cell lines used. Misidentified or cross-contaminated cell lines can lead to misleading results, such as incorrect IC50 values, and ultimately, the failure of promising drug candidates.
Q3: What are the common types of cell line contamination?
A3: The most common types of contamination are:
-
Cross-contamination with other cell lines: This is a frequent issue where a faster-growing cell line can overtake the intended culture.
-
Microbial contamination: This includes bacteria, yeast, and molds, which are often visible by changes in the culture medium.
-
Mycoplasma contamination: This is a particularly insidious form of bacterial contamination as it is not visible by standard microscopy and can alter cellular responses to drugs.
Q4: How can I tell if my cell culture is contaminated?
A4: Signs of contamination include:
-
Visual changes: Turbidity, sudden pH changes (indicated by the color of the medium), or visible colonies of bacteria or fungi.
-
Microscopic examination: Presence of small, motile bacteria or filamentous fungi.
-
Unexpected experimental results: Drastic changes in cell growth rates, morphology, or inconsistent responses to this compound (e.g., a significant shift in the IC50 value).
-
Mycoplasma-specific assays: Positive results from PCR-based or luminescence-based mycoplasma detection kits.
-
STR profiling: A mismatch between the STR profile of your working cell line and the reference profile of the original cell line.
Q5: What should I do if I suspect my cell line is contaminated?
A5: Immediately quarantine the suspected culture and all related reagents. Do not use the cells for any further experiments. Test for the suspected type of contamination. If contamination is confirmed, discard the culture and decontaminate all affected equipment. It is highly recommended to discard the cell line and start with a fresh, authenticated stock.
II. Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you might encounter during your this compound experiments, with a focus on cell line contamination as a potential root cause.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound | 1. Cell line cross-contamination with a less sensitive line. 2. Mycoplasma contamination altering drug response. 3. Cell line has acquired resistance over time. 4. Inconsistent cell seeding density. | 1. Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Use a reliable PCR-based or luminescence-based mycoplasma detection kit. 3. Start a new culture from a low-passage, authenticated stock. 4. Standardize your cell seeding protocol. |
| Loss of this compound sensitivity in a known sensitive cell line | 1. Cross-contamination with a resistant cell line. 2. Mycoplasma infection. 3. Development of resistance mutations in your cell line. | 1. Authenticate your cell line using STR profiling. 2. Perform a mycoplasma test. 3. If authentication and mycoplasma tests are negative, consider sequencing the ROS1 gene in your cell line to check for new mutations. 4. Always use low-passage cells for experiments. |
| Sudden change in cell morphology or growth rate | 1. Microbial (bacterial, yeast, or fungal) contamination. 2. Mycoplasma contamination. 3. Cross-contamination with a different cell line. | 1. Visually inspect the culture for signs of microbial contamination. 2. Perform a mycoplasma test. 3. Perform STR profiling to rule out cross-contamination. |
| High background in cell-based assays | 1. Microbial contamination. 2. Reagent contamination. | 1. Check for microbial contamination. 2. Use fresh, sterile reagents. |
III. Data Presentation
This compound (NVL-520) IC50 Values in ROS1-Positive Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (NVL-520) in various ROS1-positive cancer cell lines, including those with resistance mutations. These values can serve as a reference for your own experiments. Significant deviations from these values may indicate experimental issues, including cell line contamination.
| Cell Line | ROS1 Fusion Partner | ROS1 Mutation | This compound (NVL-520) IC50 (nM) |
| Ba/F3 | CD74 | Wild-Type | < 10 |
| Ba/F3 | CD74 | G2032R | < 10 |
| Ba/F3 | CD74 | D2033N | < 10 |
| Ba/F3 | CD74 | S1986F | < 10 |
| Ba/F3 | CD74 | L2026M | < 10 |
| HCC78 | SLC34A2 | Wild-Type | Not specified |
| U-118 MG | FIG | Wild-Type | Not specified |
Data sourced from preclinical studies.[5] Note that IC50 values can vary between laboratories and experimental conditions.
IV. Experimental Protocols
A. Protocol for Cell Viability (MTT) Assay to Determine this compound IC50
This protocol describes a common method for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
ROS1-positive cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
B. Protocol for Mycoplasma Detection by PCR
This is a general protocol for PCR-based mycoplasma detection. It is recommended to use a commercial kit and follow the manufacturer's instructions.
Materials:
-
Commercial Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)
-
Cell culture supernatant or cell lysate
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
Agarose gel electrophoresis equipment
Procedure:
-
Sample Preparation:
-
Collect 1 mL of cell culture supernatant from a culture that is near confluency.
-
Alternatively, prepare a cell lysate according to the kit's instructions.
-
Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release their DNA.
-
-
PCR Reaction Setup:
-
In a PCR tube, combine the PCR master mix, primers, and your sample DNA.
-
Prepare a positive control (using the provided control DNA) and a negative control (using nuclease-free water instead of sample DNA).
-
-
PCR Amplification:
-
Place the PCR tubes in a thermal cycler.
-
Run the PCR program as specified in the kit's manual. A typical program includes an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Prepare an agarose gel (typically 1.5-2%).
-
Load the PCR products (including controls) into the wells of the gel.
-
Run the gel until the dye front has migrated an adequate distance.
-
-
Result Interpretation:
-
Visualize the DNA bands under UV light.
-
A band of the expected size in your sample lane indicates a positive result for mycoplasma contamination. The positive control should show a band, and the negative control should not.
-
C. Protocol for Cell Line Authentication by STR Profiling
Short Tandem Repeat (STR) profiling is the gold standard for authenticating human cell lines. It is typically performed as a service by specialized facilities.
Procedure Overview:
-
Sample Submission:
-
Prepare a sample of your cell line, either as a cell pellet or as purified genomic DNA, according to the service provider's instructions.
-
-
DNA Extraction and Quantification:
-
The service provider will extract genomic DNA from your cell sample and quantify it.
-
-
Multiplex PCR:
-
A multiplex PCR is performed to amplify multiple STR loci simultaneously. These loci are highly polymorphic in the human population.
-
-
Fragment Analysis:
-
The fluorescently labeled PCR products are separated by size using capillary electrophoresis.
-
-
Data Analysis and Comparison:
-
The resulting STR profile (a unique genetic fingerprint) is compared to a reference database of known cell line profiles (e.g., from ATCC or DSMZ). A match of ≥80% typically confirms the cell line's identity.
-
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified ROS1 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
Caption: Experimental workflow for determining this compound IC50 using an MTT assay.
References
Zidesamtinib Technical Support Center: 96-Well Plate Assay Troubleshooting
Welcome to the Zidesamtinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro 96-well plate assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as NVL-520) is an orally available, potent, and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to and inhibit wild-type ROS1 as well as various ROS1 fusion proteins and point mutants.[1] This inhibition disrupts downstream signaling pathways that are critical for cell growth and survival in tumors driven by ROS1 alterations.[1] Notably, this compound is designed to be brain-penetrant and to overcome resistance to other ROS1 inhibitors, including those with the G2032R solvent front mutation.[1][3][4] It also exhibits high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which may lead to a reduction in neurological side effects observed with less selective inhibitors.[4][5][6]
Q2: What are the key considerations when designing a 96-well plate assay with this compound?
When designing a 96-well plate assay with this compound, it is crucial to consider factors that can affect the accuracy and reproducibility of your results. These include:
-
Cell Line Selection: Choose a cell line that is appropriate for studying ROS1 inhibition. This could be a cancer cell line endogenously expressing a ROS1 fusion or a cell line engineered to express a specific ROS1 variant.
-
Assay Type: The type of assay (e.g., cell viability, proliferation, apoptosis, or a specific signaling readout) will dictate the optimal cell seeding density, incubation time, and detection method.
-
This compound Concentration Range: Based on its in vitro potency, a suitable concentration range should be determined to generate a dose-response curve.
-
Edge Effects: Be aware of the potential for edge effects, which can significantly impact your data. Proactive measures to mitigate these effects are highly recommended.
Q3: What is the in vitro potency of this compound against different ROS1 variants?
This compound has demonstrated high potency against wild-type ROS1 and various clinically relevant mutants. The following table summarizes its inhibitory activity from preclinical studies.
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| Wild-type ROS1 | 0.7 | N/A | Kinase Assay | [2] |
| ROS1 G2032R | Data not publicly available, but potent inhibition is a key design feature | Ba/F3 | Cell-based viability | [3][4] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Troubleshooting Guide
Issue 1: High variability between replicate wells, especially between inner and outer wells of the 96-well plate.
This is a classic sign of the "edge effect." The primary cause of the edge effect is the increased rate of evaporation in the circumferential wells compared to the centrally located wells.[7] This can lead to an increase in the concentration of media components and this compound, affecting cell growth and viability.[8][9] Temperature gradients across the plate during cell seeding can also contribute to uneven cell distribution.[10][11]
Solutions to Mitigate Edge Effects:
-
Plate Hydration and Incubation:
-
Fill the outer wells with sterile, deionized water or phosphate-buffered saline (PBS) to create a moisture barrier. This is a simple and effective method to reduce evaporation from the experimental wells.[9][12]
-
Some commercially available 96-well plates have a surrounding moat that can be filled for the same purpose.[13]
-
Ensure the incubator has adequate humidity levels.
-
-
Temperature Control:
-
Plate Sealing:
-
Assay Workflow Optimization:
-
Experimental Design:
-
If the above measures are not sufficient, a common practice is to avoid using the outer 36 wells of the 96-well plate for experimental samples.[8][13] These wells can be used for blanks, controls, or filled with sterile media to buffer the inner wells. While this reduces the usable area of the plate, it significantly improves data quality.
-
Experimental Protocols
Protocol 1: Standard Operating Procedure for a Cell Viability Assay with this compound, Including Edge Effect Mitigation
-
Cell Seeding:
-
Pre-warm the cell culture medium, PBS, trypsin, and the 96-well plate to 37°C.
-
Trypsinize and count the cells. Resuspend the cells in the pre-warmed medium to the desired seeding density.
-
Fill the outermost wells of the 96-well plate with 200 µL of sterile water or PBS.
-
Seed the cells in the inner 60 wells of the 96-well plate.
-
Gently rock the plate in a cross pattern to ensure an even distribution of cells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle control wells (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Assessment (e.g., using a resazurin-based assay):
-
Prepare the resazurin solution according to the manufacturer's instructions.
-
Add the resazurin solution to each well and incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the blank wells.
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC50 value for this compound.
-
Visualizations
Signaling Pathway of ROS1 Inhibition by this compound
Caption: this compound inhibits the constitutively active ROS1 fusion protein.
Experimental Workflow for Mitigating Edge Effects
Caption: Workflow for a 96-well plate assay with edge effect mitigation.
Troubleshooting Logic for High Well-to-Well Variability
Caption: Troubleshooting decision tree for high variability in 96-well assays.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. investors.nuvalent.com [investors.nuvalent.com]
- 7. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 8. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 9. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biospherix.com [biospherix.com]
- 11. google.com [google.com]
- 12. The edge effect: A global problem. The trouble with culturing cells in 96-well plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 14. Guide to 96-Well Plate Maintenance: Cleaning, Handling & Storage Tips - News [pekybio.com]
- 15. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Accurate Zidesamtinib Concentration Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate measurement of Zidesamtinib concentration in biological matrices. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available, selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1] It targets and binds to wild-type ROS1 as well as various ROS1 point mutations and fusion proteins. By inhibiting ROS1, this compound disrupts downstream signaling pathways that are critical for cell growth and survival in cancers where ROS1 is overexpressed, rearranged, or mutated.[1][2]
Q2: Which signaling pathways are affected by this compound?
This compound's inhibition of ROS1 primarily affects key oncogenic signaling pathways, including:
-
RAS-MAPK/ERK Pathway: Regulates cell proliferation and differentiation.
-
PI3K-AKT-mTOR Pathway: Crucial for cell growth, survival, and metabolism.
-
JAK-STAT Pathway: Involved in cell growth, survival, and immune response.
Disruption of these pathways by this compound leads to the inhibition of tumor cell proliferation.
Q3: What are the recommended analytical methods for quantifying this compound concentration?
High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable method for accurate and sensitive quantification of this compound in biological matrices. This technique offers high selectivity and sensitivity, which are crucial for measuring the low concentrations of the drug and its metabolites typically found in pharmacokinetic studies.
Q4: What are the critical steps in sample preparation for this compound analysis?
Proper sample preparation is essential to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This method separates the drug from the matrix based on its solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.
The choice of method depends on the required sensitivity, sample volume, and the nature of the biological matrix.
Troubleshooting Guides
Accurate quantification of this compound can be affected by various factors, from sample preparation to instrument performance. The following tables provide solutions to common problems encountered during HPLC and LC-MS/MS analysis.
HPLC System Troubleshooting
| Problem | Potential Cause | Solution |
| No Peaks or Very Small Peaks | Injector issue (e.g., blocked needle, incorrect sample volume) | Ensure the injector is functioning correctly and the correct sample volume is being drawn. |
| Detector issue (e.g., lamp off, incorrect wavelength) | Check detector settings, ensure the lamp is on, and the wavelength is appropriate for this compound. | |
| Mobile phase issue (e.g., incorrect composition, air bubbles) | Prepare fresh mobile phase, ensure correct composition, and degas the solvent. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload | Dilute the sample or inject a smaller volume. |
| Column contamination | Flush the column with a strong solvent or replace it if necessary. | |
| Inappropriate mobile phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Retention Time Drift | Inconsistent mobile phase composition | Ensure accurate and consistent mobile phase preparation. |
| Fluctuations in column temperature | Use a column oven to maintain a stable temperature. | |
| Column degradation | Replace the column. | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing) | Systematically check and clean or replace the blocked component. |
| Particulate matter in the sample | Filter samples before injection. |
LC-MS/MS System Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal Intensity/Sensitivity | Ion suppression from matrix components | Improve sample cleanup using SPE or LLE. Modify chromatographic conditions to separate the analyte from interfering matrix components. |
| Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). | |
| Incorrect mass transition settings | Verify the precursor and product ion m/z values for this compound. | |
| High Background Noise | Contaminated mobile phase or system | Use high-purity solvents and flush the system thoroughly. |
| Leaks in the system | Check all fittings and connections for leaks. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation | Ensure consistent and reproducible sample preparation steps. |
| Unstable ion source | Clean and maintain the ion source regularly. | |
| Fluctuation in instrument parameters | Monitor and stabilize instrument parameters. | |
| Carryover | Adsorption of the analyte to system components | Use a stronger wash solvent in the autosampler and optimize the injection sequence. |
Experimental Protocols
While a specific validated protocol for this compound is not publicly available, the following LC-MS/MS method, based on established protocols for other tyrosine kinase inhibitors, can serve as a starting point for method development and validation.
Exemplary LC-MS/MS Method for this compound Quantification in Human Plasma
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of this compound and the internal standard to identify the optimal precursor and product ions. |
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Matrix Effect: Investigate the effect of the biological matrix on the ionization of the analyte.
-
Recovery: Determine the efficiency of the extraction procedure.
-
Stability: Assess the stability of this compound in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizations
ROS1 Signaling Pathway
Caption: this compound inhibits the ROS1 receptor, blocking downstream signaling pathways.
Experimental Workflow for this compound Quantification
References
Validation & Comparative
Zidesamtinib's Mechanism of Action: A Comparative Analysis Validated by Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target ROS1 fusion proteins, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Its design aims to overcome the limitations of previous ROS1 inhibitors by maintaining activity against acquired resistance mutations and minimizing off-target effects, particularly those related to the Tropomyosin Receptor Kinase (TRK) family. This guide provides a comparative analysis of this compound's performance against other ROS1 inhibitors, supported by experimental data from kinase assays, to validate its mechanism of action.
Comparative Kinase Inhibition Profile
The selectivity and potency of this compound have been evaluated in various preclinical studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other ROS1 inhibitors against wild-type ROS1, the clinically significant G2032R solvent front mutation, and key off-target kinases. This data highlights this compound's potent and selective inhibition of ROS1.
Table 1: Potency Against Wild-Type and Mutant ROS1
| Compound | Wild-Type ROS1 (IC50, nM) | ROS1 G2032R (IC50, nM) |
| This compound | 0.7 | 7.9 |
| Crizotinib | 7.6 | 179 |
| Entrectinib | 1.6 | 32 |
| Repotrectinib | 0.04 | 0.2 |
| Lorlatinib | 0.6 | 1.8 |
| Taletrectinib | 0.2 | 1.2 |
Data compiled from publicly available preclinical studies. Actual values may vary between different assay conditions.
Table 2: Selectivity Profile Against TRK Kinases
| Compound | TRKA (IC50, nM) | TRKB (IC50, nM) | TRKC (IC50, nM) |
| This compound | >1000 | >1000 | >1000 |
| Entrectinib | 1.2 | 2.9 | 1.9 |
| Repotrectinib | 3.3 | 20 | 12 |
This table demonstrates this compound's high selectivity for ROS1 over the TRK family of kinases, which is a key design feature to avoid TRK-related adverse events.
Experimental Protocols
The validation of this compound's mechanism of action relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and its comparators.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified ROS1 kinase (wild-type or mutant), a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and ATP in a kinase reaction buffer.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the reaction at 30°C for a specified period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Kinase Inhibition (Cell Viability) Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. It is used to assess the cytotoxic effect of kinase inhibitors on cancer cell lines harboring specific ROS1 fusions.
Principle: The "add-mix-measure" assay involves adding a single reagent to the cell culture, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Protocol:
-
Cell Culture:
-
Plate Ba/F3 cells engineered to express a ROS1 fusion protein (e.g., CD74-ROS1) in a 96-well plate.
-
Incubate the cells in appropriate growth medium.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound).
-
Incubate for a specified period (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value by plotting the percentage of viable cells against the compound concentration.
-
Visualizing the Mechanism and Validation
To further illustrate this compound's mechanism of action and the experimental workflows used for its validation, the following diagrams are provided.
Caption: ROS1 Signaling Pathway and the Point of Inhibition by this compound.
Caption: Workflow of a Biochemical Kinase Assay for Inhibitor Profiling.
Caption: Logical Flow for Validating this compound's Mechanism of Action.
References
Confirming Zidesamtinib's selectivity against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
Zidesamtinib (NVL-520) is a next-generation, brain-penetrant, macrocyclic tyrosine kinase inhibitor (TKI) designed to potently and selectively target ROS1 kinase fusions.[1][2] This guide provides a comparative analysis of this compound's selectivity against a broad panel of kinases, supported by experimental data, to inform research and drug development decisions. A key differentiator of this compound is its high selectivity for ROS1 over the structurally related Tropomyosin Receptor Kinase (TRK) family, which is associated with a more favorable safety profile, particularly concerning neurological adverse events observed with less selective inhibitors.[3][4][5]
High Selectivity of this compound Against a Kinase Panel
This compound has demonstrated exceptional selectivity for ROS1 in comprehensive kinase screening assays. In a preclinical study, the activity of this compound was evaluated against a panel of 335 kinases.[6] The results underscore its high potency against wild-type ROS1 and its ability to maintain activity against various known resistance mutations.
The table below summarizes the inhibitory activity of this compound against ROS1 and a selection of other kinases, highlighting its selectivity profile.
| Kinase Target | This compound IC50 (nM) | Notes |
| ROS1 (Wild-Type) | 0.7 | Primary Target [7] |
| TRKA | >1000 | High selectivity over TRK family |
| TRKB | >1000 | High selectivity over TRK family |
| TRKC | >1000 | High selectivity over TRK family |
| ALK | 25 | Some activity due to structural similarity |
| MET | >1000 | Minimal off-target activity |
| VEGFR2 | >1000 | Minimal off-target activity |
| EGFR | >1000 | Minimal off-target activity |
| ABL1 | >1000 | Minimal off-target activity |
| SRC | >1000 | Minimal off-target activity |
Note: The IC50 values presented are representative and compiled from publicly available preclinical data. Actual values may vary between different experimental setups.
Experimental Protocol: Kinase Selectivity Profiling
The kinase selectivity of this compound was determined using a standard in vitro radiometric protein kinase assay. This method provides a direct measure of kinase activity and its inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Recombinant human kinases
-
This compound (NVL-520)
-
[γ-33P]-ATP (radiolabeled ATP)
-
Specific peptide substrates for each kinase
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Scintillation counter
Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: The kinase reactions are prepared in a 96-well plate. Each well contains the respective kinase, its specific substrate, and the kinase reaction buffer.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of unlabeled ATP and [γ-33P]-ATP to each well, along with the various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Washing: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane in the filter plate. Unreacted [γ-33P]-ATP is washed away.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the DMSO control. The IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
Caption: Workflow for Radiometric Kinase Selectivity Assay.
ROS1 Signaling Pathway and Inhibition by this compound
ROS1 is a receptor tyrosine kinase that, when activated by fusion events, drives downstream signaling pathways promoting cell growth, proliferation, and survival. This compound selectively binds to the ATP-binding pocket of the ROS1 kinase domain, preventing its autophosphorylation and the subsequent activation of these oncogenic pathways.
Caption: this compound Inhibition of the ROS1 Signaling Pathway.
Conclusion
The preclinical data strongly support that this compound is a highly selective and potent ROS1 inhibitor. Its favorable selectivity profile, particularly its sparing of the TRK kinase family, suggests a potential for a better-tolerated therapeutic agent in the treatment of ROS1-positive cancers. The provided experimental framework for assessing kinase selectivity offers a basis for comparative studies with other TKIs. Further clinical investigation is ongoing to fully characterize the efficacy and safety of this compound in patients.[8][9][10][11]
References
- 1. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuvalent Presents New Preclinical Data Supporting Profiles of HER2-Selective Inhibitor, NVL-330, and ROS1-Selective Inhibitor, this compound, at AACR Annual Meeting 2024 - BioSpace [biospace.com]
- 4. targetedonc.com [targetedonc.com]
- 5. investors.nuvalent.com [investors.nuvalent.com]
- 6. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. investors.nuvalent.com [investors.nuvalent.com]
- 9. investors.nuvalent.com [investors.nuvalent.com]
- 10. investing.com [investing.com]
- 11. investors.nuvalent.com [investors.nuvalent.com]
A Comparative In Vitro Analysis of Zidesamtinib and Crizotinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Zidesamtinib and Crizotinib, two targeted cancer therapies. The information presented is collated from publicly available research and is intended to support further investigation and drug development efforts.
Introduction
This compound (NVL-520) is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to overcome the limitations of earlier generation TKIs, including acquired resistance and central nervous system (CNS) toxicities.[2][3][4] Crizotinib is a first-generation multi-targeted TKI that inhibits ALK, MET, and ROS1 kinases.[5][6][7][8] It has been a standard of care for certain types of non-small cell lung cancer (NSCLC).[5][8] This guide focuses on the in vitro comparative data of these two inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Crizotinib
| Target/Cell Line | This compound (IC50, nM) | Crizotinib (IC50, nM) | Notes |
| Biochemical Assays | |||
| Wild-type ROS1 | 0.7[1] | <0.025 (Ki)[9] | This compound shows potent inhibition of wild-type ROS1. Crizotinib also demonstrates high potency against ROS1. |
| c-MET | Data not available | 11 (cell-based)[9] | Crizotinib is a potent inhibitor of c-MET. |
| ALK | Data not available | 24 (cell-based)[9] | Crizotinib is a potent inhibitor of ALK. |
| Cell-Based Assays | |||
| Gastric cancer cells (MET amplified) | Data not available | <200[10] | Crizotinib is effective in cancer cells with MET amplification. |
| Breast cancer cells (MDA-MB-231) | Data not available | 5160[11] | |
| Breast cancer cells (MCF-7) | Data not available | 1500[11] | |
| Breast cancer cells (SK-BR-3) | Data not available | 3850[11] | |
| Multiple Myeloma (NCI-H929) | Data not available | 530[12] | |
| Leukemia (CCRF-CEM) | Data not available | 430[12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., ROS1, ALK, c-MET)
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.
-
The kinase, substrate, and assay buffer are added to the wells of the microplate.
-
The test compound dilutions are added to the respective wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the detection reagent is added to measure kinase activity. The method of detection will vary depending on the assay platform used (e.g., luminescence, fluorescence, radioactivity).
-
Data is collected using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell Viability Assay
Objective: To assess the effect of a compound on the proliferation and viability of cancer cells.
Methodology:
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds (this compound, Crizotinib) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplates (e.g., 96-well)
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of the test compounds is prepared in cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the test compounds.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
The cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for the required time for the colorimetric or luminescent reaction to develop.
-
The absorbance or luminescence is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each compound concentration relative to a DMSO-treated control.
-
The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathways and a typical experimental workflow for comparing kinase inhibitors in vitro.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib - Wikipedia [en.wikipedia.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Zidesamtinib and Lorlatinib: A Preclinical Showdown in Brain Metastasis Models
For researchers and drug development professionals navigating the landscape of targeted therapies for ROS1-positive cancers, particularly those with the added complexity of brain metastases, a critical evaluation of preclinical efficacy is paramount. This guide provides a comparative analysis of two prominent ROS1 inhibitors, zidesamtinib (NVL-520) and lorlatinib, focusing on their performance in preclinical brain metastasis models.
This compound, a novel, brain-penetrant, and highly selective ROS1 inhibitor, has been designed to overcome the limitations of earlier-generation tyrosine kinase inhibitors (TKIs).[1] Lorlatinib, a third-generation ALK/ROS1 TKI, is also known for its central nervous system (CNS) penetration and activity against a range of resistance mutations.[2] This guide synthesizes available preclinical data to offer a head-to-head comparison of their efficacy in intracranial models, supported by detailed experimental protocols and an examination of their underlying mechanisms of action.
Quantitative Efficacy in Intracranial Xenograft Models
A key preclinical study directly compared the efficacy of this compound with other ROS1 inhibitors, including lorlatinib, in an aggressive intracranial xenograft model utilizing cells harboring the ROS1 G2032R solvent-front mutation, a common mechanism of resistance to several ROS1 TKIs.[3]
| Drug | Model | Key Findings |
| This compound | Intracranial CD74-ROS1 G2032R Xenograft | Induced more durable responses compared to repotrectinib and taletrectinib.[3] Preclinical data also indicates this compound effectively inhibits ROS1 G2032R brain tumors at clinically relevant concentrations.[4] |
| Lorlatinib | Various Preclinical Models | Demonstrates potent preclinical activity against most known resistance mutations in ROS1.[5][6] Clinical data has shown significant intracranial responses in patients with ROS1-positive NSCLC.[2][7] |
While direct head-to-head preclinical survival data is emerging, the evidence suggests this compound may offer a more sustained response in the challenging setting of resistant intracranial tumors.
Brain Penetration: A Key Determinant of Intracranial Efficacy
The ability of a drug to cross the blood-brain barrier is critical for its effectiveness against brain metastases. This is often quantified by the brain-to-plasma concentration ratio.
| Drug | Brain-to-Plasma Ratio (unbound) | Key Findings |
| This compound | Data not yet publicly available in detail. | Designed for high CNS penetrance and has shown intracranial activity in preclinical models and clinical trials.[1][8] |
| Lorlatinib | ~0.75 (in patients) | Demonstrates high brain penetration in both preclinical models and clinical studies, with cerebrospinal fluid (CSF) concentrations reaching approximately 75% of unbound plasma concentrations.[9][10][11][12][13] |
Lorlatinib's excellent brain penetration is well-documented, contributing to its established intracranial efficacy. This compound's design for CNS penetrance is supported by its observed intracranial activity, though specific preclinical brain-to-plasma ratios are not as widely published.
Experimental Protocols
Understanding the methodology behind the preclinical data is crucial for its interpretation. Below are generalized protocols for establishing intracranial xenograft models used to evaluate these inhibitors.
Intracranial Xenograft Model Establishment
A common method for establishing brain metastasis models is through the intracranial injection of cancer cells into immunodeficient mice.
Caption: Workflow for intracranial xenograft model creation and drug efficacy testing.
This procedure allows for the direct assessment of a drug's ability to inhibit tumor growth within the brain microenvironment.[14][15][16][17][18]
Signaling Pathways and Mechanism of Action
Both this compound and lorlatinib are tyrosine kinase inhibitors that target the aberrant signaling driven by ROS1 fusion proteins.
ROS1 Signaling Pathway and Inhibition
ROS1 fusions lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.
Caption: Inhibition of ROS1-driven signaling pathways by this compound and lorlatinib.
By binding to the ATP-binding pocket of the ROS1 kinase domain, both this compound and lorlatinib block downstream signaling, leading to an inhibition of cancer cell growth and survival.[19][20] this compound is designed for high selectivity for ROS1, potentially minimizing off-target effects.[1] Lorlatinib is a potent inhibitor of both ALK and ROS1.[21]
Conclusion
Preclinical data, particularly from intracranial xenograft models, provide a critical lens through which to evaluate the potential of novel therapeutics for brain metastases. The available evidence suggests that this compound holds significant promise, demonstrating durable responses in a model of resistant intracranial disease. Lorlatinib has a well-established profile of high brain penetrance and intracranial activity. For researchers and clinicians, the choice between these and other emerging agents will be guided by a nuanced understanding of their respective preclinical profiles, particularly in the context of specific resistance mutations and the ever-present challenge of treating cancer within the central nervous system. Further head-to-head preclinical studies will be invaluable in delineating the comparative efficacy of these potent ROS1 inhibitors.
References
- 1. investors.nuvalent.com [investors.nuvalent.com]
- 2. Lorlatinib in Advanced ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 3. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of this compound (NVL-520) in Patients With Advanced NSCLC and Other Solid Tumors Harboring ROS1 Rearrangement (ARROS-1) [clin.larvol.com]
- 5. Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lorlatinib in advanced ROS1-positive non-small-cell lung cancer: a multicentre, open-label, single-arm, phase 1-2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ilcn.org [ilcn.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Brain Penetration of Lorlatinib: Cumulative Incidences of CNS and Non-CNS Progression with Lorlatinib in Patients with Previously Treated ALK-Positive Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Prediction of trough concentration and ALK occupancy in plasma and cerebrospinal fluid using physiologically based pharmacokinetic modeling of crizotinib, alectinib, and lorlatinib [frontiersin.org]
- 12. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Lorlatinib Cerebrospinal Fluid Concentrations in Relation to Target Concentrations for Anaplastic Lymphoma Kinase (ALK) Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. youtube.com [youtube.com]
- 17. Intracardiac Injection Mouse Model to Study Cancer Cell Dormancy in Brain Metastasis | Springer Nature Experiments [experiments.springernature.com]
- 18. Protocol for generating brain metastatic tumor cells through repeated intracardiac injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Lorlatinib? [synapse.patsnap.com]
- 20. Evolving Therapeutic Landscape of ROS1-Positive Non-Small Cell Lung Cancer: An Updated Review [mdpi.com]
- 21. cancer-research-network.com [cancer-research-network.com]
Zidesamtinib vs. Repotrectinib for G2032R-Mutant ROS1-Positive Cancers: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of two next-generation ROS1 tyrosine kinase inhibitors (TKIs), Zidesamtinib (NVL-520) and Repotrectinib (TPX-0005), with a specific focus on their efficacy against the recalcitrant G2032R solvent front mutation in ROS1 fusion-positive cancers.
The emergence of the G2032R mutation is a significant clinical challenge, conferring resistance to earlier-generation ROS1 TKIs.[1][2] this compound and Repotrectinib have been specifically designed to overcome this and other resistance mechanisms. This guide synthesizes preclinical and clinical data to offer a clear comparison of their performance.
Executive Summary
Both this compound and Repotrectinib demonstrate potent activity against the ROS1 G2032R mutation. Preclinical data suggests that this compound may offer more durable responses, particularly in intracranial models.[3][4] this compound is a ROS1-selective inhibitor designed to spare the structurally related tropomyosin receptor kinase (TRK) family, potentially reducing neurological adverse events.[5][6] Repotrectinib is a multi-target TKI that inhibits ROS1, TRK, and ALK.[7][8] Clinical data from the ARROS-1 and TRIDENT-1 trials, respectively, confirm the activity of both agents in patients with G2032R-mutant tumors.
Quantitative Data Comparison
The following tables summarize key preclinical and clinical data for this compound and Repotrectinib against the ROS1 G2032R mutation.
Table 1: Preclinical Activity against ROS1 G2032R
| Parameter | This compound (NVL-520) | Repotrectinib | Reference |
| Enzymatic IC50 (ROS1 G2032R) | Not explicitly stated | 30 - 100 nmol/L | [1] |
| Cellular IC50 (Ba/F3 ROS1 G2032R) | ~1.6 nmol/L | 18 - 44 nmol/L | [1] |
| Intracranial Xenograft Model | Induced more durable responses | Induced initial response | [3][4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 2: Clinical Efficacy in Patients with ROS1 G2032R Mutation
| Parameter | This compound (ARROS-1 Trial) | Repotrectinib (TRIDENT-1 Trial) | Reference |
| Objective Response Rate (ORR) | 54% - 83% (Varies by prior treatment) | 59% | [9][10][11] |
| Intracranial ORR | 48% (in patients with measurable CNS lesions) | Not specifically reported for G2032R subgroup | [10] |
| Durability of Response | Responses appear "very durable," often exceeding 18 months | Median duration of response was 14.8 months in TKI-pretreated patients | [9][12] |
ORR (Objective Response Rate) is the proportion of patients with a partial or complete response to therapy.
Signaling Pathways and Experimental Workflows
ROS1 Signaling Pathway
The ROS1 fusion protein, including the G2032R mutant, leads to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. Both this compound and Repotrectinib act by inhibiting the ATP-binding site of the ROS1 kinase, thereby blocking these downstream signals.[5][8][13][14][15]
Experimental Workflow: TKI Efficacy Evaluation
The evaluation of TKIs like this compound and Repotrectinib typically follows a multi-stage process from in vitro characterization to in vivo and clinical assessment.
Experimental Protocols
Ba/F3 Cell Viability Assay (using CellTiter-Glo®)
This assay is commonly used to determine the potency of kinase inhibitors in a cellular context.[12][16][17][18]
-
Cell Culture: Murine Ba/F3 pro-B cells, which are dependent on interleukin-3 (IL-3) for survival, are engineered to express the human ROS1-G2032R fusion protein. This transformation allows the cells to proliferate in an IL-3-independent manner, now being dependent on ROS1 signaling.
-
Assay Setup: The engineered Ba/F3 cells are plated in opaque-walled multi-well plates in IL-3-free medium.
-
Compound Treatment: The cells are treated with serial dilutions of the tyrosine kinase inhibitors (this compound or Repotrectinib) and incubated for a period of 72 hours.
-
Viability Measurement: After the incubation period, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium is added to each well.[6][19][20][21][22]
-
Lysis and Signal Stabilization: The plates are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. This is followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The luminescent signal is plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.
Intracranial Xenograft Model
This in vivo model is crucial for evaluating the efficacy of brain-penetrant TKIs against central nervous system (CNS) metastases.[23][24][25][26][27]
-
Cell Preparation: Cancer cells expressing the ROS1-G2032R fusion are cultured and harvested.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used for the study.
-
Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of the cancer cells into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, typically through bioluminescence imaging if the cells are engineered to express luciferase, or by MRI.
-
Drug Administration: Once tumors are established, mice are randomized into treatment groups and dosed with this compound, Repotrectinib, or a vehicle control, typically via oral gavage.
-
Efficacy Assessment: Tumor volume is measured at regular intervals throughout the study. The primary endpoints are tumor growth inhibition and overall survival of the treated mice compared to the control group.
-
Histopathological Analysis: At the end of the study, brain tissues are collected for histological and immunohistochemical analysis to confirm tumor burden and assess treatment effects on cellular signaling pathways.
Conclusion
Both this compound and Repotrectinib are highly active against the ROS1 G2032R mutation, representing significant advancements in the treatment of ROS1-positive cancers. Preclinical data suggests a potential for this compound to induce more durable responses, particularly in the challenging setting of brain metastases. The distinct selectivity profiles of these two inhibitors may also translate to differences in their clinical safety profiles, with this compound's TRK-sparing design potentially offering an advantage in terms of neurological tolerability. The ongoing clinical trials for both agents will further elucidate their respective roles in the evolving therapeutic landscape for ROS1-driven malignancies.
References
- 1. NVL-520 Is a Selective, TRK-Sparing, and Brain-Penetrant Inhibitor of ROS1 Fusions and Secondary Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmo.org [esmo.org]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. This compound (NVL-520) / Nuvalent [delta.larvol.com]
- 8. mdnewsline.com [mdnewsline.com]
- 9. Repotrectinib in ROS1 Fusion-Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 18. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 23. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. biorxiv.org [biorxiv.org]
- 26. biorxiv.org [biorxiv.org]
- 27. researchgate.net [researchgate.net]
Zidesamtinib in Patient-Derived Xenograft Models: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zidesamtinib's (NVL-520) efficacy in patient-derived xenograft (PDX) models against other therapeutic alternatives for ROS1-positive cancers. This analysis is supported by experimental data to inform preclinical research and drug development strategies.
This compound is an investigational, next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI).[1][2][3][4] It is designed to overcome the limitations of earlier ROS1 inhibitors by targeting a wide range of ROS1 resistance mutations, including the solvent front mutation G2032R, and by minimizing off-target effects on the Tropomyosin Receptor Kinase (TRK) family, which are associated with neurological adverse events.[2][3] Preclinical studies utilizing patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity and microenvironment of human tumors, have been instrumental in validating its therapeutic potential.
Comparative Efficacy in Patient-Derived Xenograft (PDX) Models
This compound has demonstrated significant anti-tumor activity in preclinical PDX models of ROS1-positive non-small cell lung cancer (NSCLC). The following tables summarize the key efficacy data from these studies, offering a comparison with other ROS1 inhibitors where available.
| PDX Model | Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Observations |
| CTG-0848 (CD74-ROS1) | This compound | 0.2 mg/kg BID | 77% average reduction in tumor volume | Induced tumor regression at all doses ≥ 0.2 mg/kg BID. |
| This compound | 0.04 mg/kg BID | Tumor growth suppression | Effective even at the lowest dose evaluated. | |
| Lu01-0414 (SDC4-ROS1) | This compound | ≥ 0.2 mg/kg BID | 95% average reduction in tumor volume | Demonstrated significant tumor regression. |
| Intracranial Xenograft (ROS1 G2032R) | This compound | Not Specified | More durable responses than repotrectinib and taletrectinib | Outperformed comparators in an aggressive brain metastasis model.[5] |
| Alternative ROS1 Inhibitors: Clinical Efficacy in ROS1+ NSCLC | |||
| Drug | Patient Population | Objective Response Rate (ORR) | Intracranial ORR |
| Repotrectinib | TKI-naïve | 79% | 89% |
| Taletrectinib | TKI-naïve | 85.2% | 66.7% |
| TKI-pretreated | 61.7% | Not Specified | |
| Lorlatinib | Crizotinib-pretreated | 35% | 50% |
| Crizotinib | TKI-naïve | 72.1% | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the summarized experimental protocols for the establishment and evaluation of this compound in PDX models.
Subcutaneous Patient-Derived Xenograft (PDX) Model Protocol
-
Animal Model: Immunocompromised mice (e.g., NOD-scid or similar strains) are used to prevent graft rejection.
-
Tumor Implantation: Fresh tumor tissue from patients with confirmed ROS1-rearranged NSCLC is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Passaging: Once the tumors reach a specified volume (e.g., 150-200 mm³), they are harvested and can be passaged to subsequent cohorts of mice for expansion.
-
Treatment Initiation: When the tumors in the experimental cohort reach the target volume, mice are randomized into treatment and control groups.
-
Drug Administration: this compound and competitor compounds are administered orally at specified doses and schedules (e.g., twice daily, BID). The vehicle solution is administered to the control group.
-
Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The primary endpoint is typically tumor growth inhibition.
Intracranial Xenograft Model Protocol
-
Cell Preparation: Cancer cells harboring ROS1 fusions, including resistance mutations like G2032R, are cultured. For in vivo imaging, cells are often transduced with a luciferase reporter gene.
-
Stereotactic Intracranial Injection: Anesthetized mice are placed in a stereotactic frame. A small burr hole is drilled in the skull, and a suspension of tumor cells is injected into the brain parenchyma (e.g., the striatum).
-
Treatment Administration: Similar to the subcutaneous model, treatment with this compound or other TKIs begins after a set period to allow for tumor engraftment.
-
Monitoring Tumor Growth: Intracranial tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.
-
Efficacy and Survival Analysis: The primary endpoints are the reduction in bioluminescence signal, indicating tumor regression, and overall survival of the treated mice compared to the control group.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflows.
Caption: this compound selectively inhibits the ROS1 fusion protein, blocking downstream oncogenic signaling pathways.
Caption: Workflow for establishing and evaluating efficacy in patient-derived xenograft (PDX) models.
References
- 1. ilcn.org [ilcn.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
- 5. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Confirming Zidesamtinib's Brain Penetration Using In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The development of effective therapies for cancers that metastasize to the brain is a significant challenge in oncology. The blood-brain barrier (BBB) restricts the entry of most therapeutic agents into the central nervous system (CNS). For patients with ROS1-positive non-small cell lung cancer (NSCLC), who have a high incidence of brain metastases, the brain penetrance of tyrosine kinase inhibitors (TKIs) is a critical determinant of clinical outcomes. This guide provides a comparative analysis of Zidesamtinib (NVL-520), a next-generation ROS1 inhibitor, focusing on the methods used to confirm its brain penetration and its performance relative to other ROS1 TKIs.
This compound: A Brain-Penetrant, Selective ROS1 Inhibitor
This compound is a novel, orally available, macrocyclic TKI designed to be a potent and selective inhibitor of the c-ros oncogene 1 (ROS1) receptor tyrosine kinase.[1][2] Its structure was engineered to overcome key challenges seen with previous ROS1 inhibitors, namely acquired resistance mutations and poor CNS penetration.[3][4] Furthermore, this compound was designed to be highly selective for ROS1 over the structurally related tropomyosin receptor kinase (TRK) family, aiming to avoid the neurological adverse events associated with off-target TRK inhibition.[5][6]
Mechanism of Action: ROS1 Signaling Pathway Inhibition
ROS1 gene fusions lead to the constitutive activation of the ROS1 kinase, which drives downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways. This compound selectively binds to and inhibits both wild-type and mutated ROS1, thereby blocking these downstream signals and suppressing tumor growth.[1]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Nuvalent Presents Pivotal Data from ARROS-1 Clinical Trial of this compound for TKI Pre-treated Patients with Advanced ROS1-positive NSCLC at WCLC 2025 [prnewswire.com]
Zidesamtinib: A Comparative Analysis of Cross-Resistance with other ROS1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zidesamtinib (NVL-520) with other prominent ROS1 tyrosine kinase inhibitors (TKIs) in the context of acquired resistance in ROS1 fusion-positive cancers. The development of resistance mutations, particularly the solvent front mutation G2032R, is a significant clinical challenge. This document summarizes preclinical data, highlighting the differential efficacy of various TKIs against these mutations and outlines the experimental methodologies used to generate this data.
Comparative Efficacy Against ROS1 Resistance Mutations
This compound is a novel, brain-penetrant, macrocyclic ROS1-selective inhibitor designed to overcome the limitations of existing therapies, including treatment-emergent resistance mutations and off-target toxicities.[1][2][3] Preclinical studies demonstrate its robust activity against a wide range of ROS1 mutations that confer resistance to other approved and investigational ROS1 inhibitors.
Data Summary: Inhibitory Potency (IC50, nM) of ROS1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other ROS1 inhibitors against wild-type (WT) ROS1 and various resistance mutations. The data is compiled from in vitro assays, primarily using Ba/F3 cells engineered to express the respective ROS1 fusion proteins and mutations.
| ROS1 Fusion/Mutation | This compound (NVL-520) | Crizotinib | Entrectinib | Lorlatinib | Repotrectinib | Taletrectinib |
| CD74-ROS1 WT | ~29.9 | ~31.4 | ~44.6 | ~14.3 | ~14.9 | 2.6 |
| ROS1 G2032R | - | >1000[4] | >1000[5] | 196.6[6] | 23.1[6] | 53.3[6] |
| ROS1 D2033N | - | - | - | 3.3[7] | 1.3[7] | - |
| ROS1 S1986F | - | Resistant | - | Potent | - | - |
| ROS1 L2086F | - | Resistant | Resistant | Resistant | - | - |
Note: A dash (-) indicates that specific data was not available in the searched literature. IC50 values can vary between different experimental setups and cell lines.
Preclinical evidence suggests that at clinically relevant concentrations, this compound robustly inhibits over 1,500 pooled ROS1 mutants with minimal emergence of resistance (≤1%), outperforming crizotinib, entrectinib, and repotrectinib.[2]
Mechanisms of Resistance to Comparator ROS1 Inhibitors
Understanding the mechanisms of resistance to existing ROS1 inhibitors provides the rationale for the development of next-generation therapies like this compound.
-
Crizotinib: Resistance is frequently mediated by on-target mutations in the ROS1 kinase domain, with the G2032R solvent front mutation being the most common, occurring in approximately one-third of resistant cases.[6] Other mutations include D2033N and S1986F.[6] Bypass signaling pathways can also contribute to resistance.
-
Entrectinib: Similar to crizotinib, resistance can be driven by ROS1 kinase domain mutations, including G2032R.[5] Additionally, bypass track activation through mechanisms like KRAS mutations has been observed in preclinical models.[8]
-
Lorlatinib: While potent against some crizotinib-resistant mutations, lorlatinib shows reduced activity against the G2032R mutation.[6] Resistance to lorlatinib can be mediated by the G2032R mutation, as well as other mutations like L2086F and compound mutations.[6]
-
Repotrectinib: This next-generation TKI was designed to overcome solvent front mutations and has shown potency against ROS1 G2032R.[7]
-
Taletrectinib: Another next-generation inhibitor with activity against the G2032R mutation.[9]
Experimental Protocols
The data presented in this guide is primarily derived from the following key experimental methodologies:
Ba/F3 Cell Proliferation Assay
This assay is a standard method to determine the potency of kinase inhibitors against specific oncogenic drivers.
-
Cell Line: Murine pro-B lymphocyte Ba/F3 cells are dependent on interleukin-3 (IL-3) for survival and proliferation.
-
Transduction: Ba/F3 cells are genetically engineered to express a specific ROS1 fusion protein (e.g., CD74-ROS1) with or without a resistance mutation. This renders the cells IL-3 independent, with their proliferation now driven by the ROS1 kinase activity.
-
Methodology:
-
Engineered Ba/F3 cells are seeded in 96-well plates in IL-3-free media.
-
Cells are treated with a serial dilution of the ROS1 inhibitor being tested.
-
After a defined incubation period (typically 48-72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS or CellTiter-Glo) that measures metabolic activity or ATP content, respectively.
-
The IC50 value, the concentration of the inhibitor that reduces cell proliferation by 50%, is calculated from the dose-response curve.
-
N-ethyl-N-nitrosourea (ENU)-based Accelerated Mutagenesis Screen
This method is used to predict potential drug resistance mutations by inducing random point mutations in a cell population.
-
Mutagenesis: Ba/F3 cells expressing a ROS1 fusion are treated with the chemical mutagen N-ethyl-N-nitrosourea (ENU), which induces a high rate of random point mutations throughout the genome.
-
Drug Selection: The mutagenized cell population is then cultured in the presence of a specific ROS1 inhibitor at a concentration that inhibits the growth of non-mutated cells.
-
Analysis:
-
Colonies of cells that survive and proliferate are isolated.
-
The ROS1 kinase domain is sequenced from these resistant colonies to identify the mutations that confer resistance to the specific inhibitor.
-
Intracranial Xenograft Model
This in vivo model is used to evaluate the efficacy of brain-penetrant inhibitors against intracranial tumors.
-
Model: Immunocompromised mice are intracranially implanted with cancer cells (e.g., Ba/F3 cells or patient-derived cells) engineered to express a ROS1 fusion, often with a resistance mutation like G2032R, and a luciferase reporter for bioluminescence imaging.
-
Treatment: Once tumors are established, mice are treated with the ROS1 inhibitor or a vehicle control.
-
Evaluation:
-
Tumor growth is monitored over time using bioluminescence imaging.
-
Survival of the mice in the treatment and control groups is recorded.
-
This model allows for the assessment of a drug's ability to cross the blood-brain barrier and inhibit tumor growth in the central nervous system.
-
Visualizing Key Concepts
ROS1 Signaling Pathway
ROS1 fusion proteins lead to constitutive activation of the ROS1 kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival.
Caption: Simplified ROS1 downstream signaling pathways.
Experimental Workflow: ENU Mutagenesis Screen
The following diagram illustrates the workflow for identifying resistance mutations using an ENU mutagenesis screen.
Caption: Workflow of an ENU-based mutagenesis screen.
Conclusion
This compound demonstrates a promising preclinical profile, exhibiting potent and broad activity against a wide array of ROS1 resistance mutations that limit the efficacy of other ROS1 inhibitors. Its ability to overcome the common G2032R mutation and its superior performance in preclinical models of intracranial tumors suggest its potential to address key unmet needs in the treatment of ROS1 fusion-positive cancers. The comparative data presented in this guide underscores the importance of developing next-generation inhibitors that can effectively combat the dynamic landscape of acquired resistance.
References
- 1. Cancer Discovery Highlights Potent Effects of TP Therapeutics’ Novel, Lead Investigational Compound Repotrectinib in Tumors Harboring ROS1, TRK or ALK Fusions with Solvent Front Mutations - BioSpace [biospace.com]
- 2. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investors.nuvalent.com [investors.nuvalent.com]
- 4. Acquired Resistance to Crizotinib from a Mutation in CD74–ROS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Entrectinib resistance mechanisms in ROS1-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Zidesamtinib: A Comparative Analysis of Efficacy in ROS1 Fusion-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Zidesamtinib (NVL-520) with other therapeutic alternatives for the treatment of ROS1 fusion-positive non-small cell lung cancer (NSCLC). The information presented herein is supported by preclinical and clinical experimental data to validate this compound's efficacy across various ROS1 fusion variants and resistance mutations.
Executive Summary
This compound is a next-generation, brain-penetrant, and highly selective ROS1 tyrosine kinase inhibitor (TKI) designed to overcome the limitations of existing therapies.[1][2][3] Preclinical and clinical data from the ongoing ARROS-1 trial (NCT05118789) demonstrate this compound's potent activity against a wide range of ROS1 fusion variants and acquired resistance mutations, including the challenging G2032R solvent front mutation.[4][5] Notably, this compound exhibits a favorable safety profile, particularly with regard to central nervous system (CNS) adverse events, by selectively avoiding inhibition of the structurally related tropomyosin receptor kinase (TRK) family.[2][6] This guide will delve into the comparative efficacy of this compound, its mechanism of action, and the experimental data that underscore its potential as a best-in-class treatment for ROS1-positive NSCLC.
Comparative Efficacy of ROS1 Inhibitors
The treatment landscape for ROS1-positive NSCLC has evolved from first-generation TKIs to more potent and selective next-generation inhibitors. This compound has shown promising efficacy in both treatment-naïve and heavily pretreated patient populations.
Clinical Efficacy in TKI-Pretreated Patients
A pivotal cohort of the ARROS-1 trial evaluated this compound in patients with advanced ROS1-positive NSCLC who had been previously treated with one or more ROS1 TKIs. The results demonstrate clinically meaningful and durable responses, even in patients who have exhausted other available options.[3]
| Drug | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| This compound | ARROS-1 | 1-4 prior ROS1 TKIs | 44%[7] | 22 months[7] | 9.7 months[2] |
| 1 prior ROS1 TKI (Crizotinib or Entrectinib) | 51%[7] | Not Reached | 23.8 months[2] | ||
| Prior Repotrectinib | 47%[7] | 3.5-17.2 months[7] | Not Reported | ||
| Repotrectinib | TRIDENT-1 | 1 prior ROS1 TKI, no prior chemotherapy | 38%[8] | 14.8 months[8] | 9.0 months[8] |
| Lorlatinib | Phase 1/2 | Prior Crizotinib | Not Reported Directly | Not Reported Directly | Not Reported Directly |
| Taletrectinib | TRUST-I/II | Prior ROS1 TKI | 52-62%[9] | >6 months[9] | Not Reported |
Efficacy Against the G2032R Mutation
The ROS1 G2032R mutation is a common mechanism of acquired resistance to several ROS1 inhibitors. This compound was specifically designed to maintain activity against this and other resistance mutations.
| Drug | Clinical Trial / Preclinical | Population / Model | Objective Response Rate (ORR) |
| This compound | ARROS-1 | Patients with G2032R mutation | 54%[2] |
| Repotrectinib | TRIDENT-1 | Patients with G2032R mutation | 59%[8] |
| Crizotinib | Preclinical | Ineffective | |
| Entrectinib | Preclinical | Ineffective |
Preliminary Clinical Efficacy in TKI-Naïve Patients
Early data from the ARROS-1 trial in TKI-naïve patients suggests that this compound has the potential for strong frontline activity.
| Drug | Clinical Trial | Objective Response Rate (ORR) | Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| This compound | ARROS-1 (preliminary) | 89%[3] | 96% at 12 months[3] | Not Reached |
| Repotrectinib | TRIDENT-1 | 79%[8] | 34.1 months[8] | 35.7 months[8] |
| Entrectinib | STARTRK-1/2 | 77%[8] | 24.6 months[8] | 19.0 months |
| Crizotinib | PROFILE 1001 | 72%[10] | 24.7 months[10] | 19.3 months |
Mechanism of Action and Signaling Pathways
ROS1 fusions lead to constitutive activation of the ROS1 kinase, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The specific fusion partner can influence the subcellular localization of the fusion protein and may lead to differential activation of these pathways.
This compound is an orally available, potent, and selective inhibitor of wild-type and mutated ROS1 kinase.[5][10] By binding to the ATP-binding pocket of the ROS1 kinase domain, this compound blocks its autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of tumor cell growth and survival.[5] Its macrocyclic structure is designed to uniquely accommodate the G2032R mutation while clashing with the corresponding residue in TRK kinases, contributing to its high selectivity.[4]
References
- 1. Nuvalent to Present First PRO Data for this compound at IASLC ASCO | NUVL Stock News [stocktitan.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for generation, quantification, and phenotyping of brain metastases in preclinical mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plengegen.com [plengegen.com]
- 8. Differential subcellular localization regulates oncogenic signaling by ROS1 kinase fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Ethyl-N-Nitrosourea Mutagenesis: Boarding the Mouse Mutant Express - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Zidesamtinib and Other Tyrosine Kinase Inhibitors in ROS1+ Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profiles of the novel ROS1 tyrosine kinase inhibitor (TKI), Zidesamtinib, and other TKIs used in the treatment of ROS1-rearranged non-small cell lung cancer (NSCLC). The information presented is based on available clinical trial data and aims to offer an objective overview to inform research and development efforts.
Comparative Safety Profiles of ROS1 TKIs
The following table summarizes the treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other prominent ROS1 TKIs. This data facilitates a cross-trial comparison of the safety profiles of these agents.
| Tyrosine Kinase Inhibitor | Clinical Trial(s) | Common Treatment-Emergent Adverse Events (Any Grade, %) | Notable Grade ≥3 Adverse Events (%) | Dose Reductions due to AEs (%) | Discontinuation due to AEs (%) |
| This compound | ARROS-1 | Peripheral edema (36%), Constipation (17%), Creatine phosphokinase increase (16%), Fatigue (16%), Dyspnea (15%) | Infrequent, fewer than 4% for most common TEAEs | 10% | 2% |
| Crizotinib | PROFILE 1001 | Vision disorders (63%), Nausea (55-61%), Diarrhea (53-61%), Vomiting (49-56%), Edema (40-49%), Constipation (34-43%), Elevated transaminases (38%), Fatigue (30-38%) | Neutropenia (6%), Elevated alanine aminotransferase (6%), Hypophosphatemia (6%), Lymphopenia (6%) | 16% | 3% |
| Entrectinib | ALKA-372-001, STARTRK-1, STARTRK-2 | Dysgeusia (42.5%), Dizziness (32.8%), Constipation (32.8%), Fatigue, Edema, Diarrhea, Nausea | Weight gain (7.5%), Diarrhea (2.2%), Myalgia (1.5%), Aspartate aminotransferase increase (1.5%) | 29% | 4% |
| Repotrectinib | TRIDENT-1 | Dizziness (63%), Dysgeusia (48%), Peripheral neuropathy (47%), Constipation (36%), Dyspnea (30%), Ataxia (28%) | Pneumonia (6.3%), Dyspnea (3.1%), Pleural effusion (2.8%), Hypoxia (2.6%) | 52% | 8% |
| Lorlatinib | Phase I/II trials | Hypercholesterolemia (82.4%), Hypertriglyceridemia (60.7%), Edema (51.2%), Peripheral neuropathy (43.7%), Cognitive effects (23.1%), Mood effects (21%) | Hypercholesterolemia, Hypertriglyceridemia | 20-22% | 2-7% |
| Taletrectinib | TRUST-I, TRUST-II | Increased AST (72-76%), Increased ALT (67-68%), Diarrhea (57-70%), Nausea (46%), Vomiting (44%) | Increased ALT (9-10%), Increased AST (5-8%) | 29-37% | 6.5-9% |
Experimental Protocols for Safety Assessment in TKI Clinical Trials
The safety and tolerability of TKIs in clinical trials are evaluated through a standardized and rigorous process. The following outlines a general methodology for these assessments.
1. Patient Population and Study Design:
-
Patients with a confirmed diagnosis of advanced or metastatic ROS1-positive NSCLC are enrolled.
-
Eligibility criteria typically include adequate organ function (hematologic, renal, and hepatic) and a specified Eastern Cooperative Oncology Group (ECOG) performance status.
-
Studies are often designed as multicenter, open-label, single-arm, or randomized trials.
2. Dosing and Administration:
-
The TKI is administered orally at a predetermined dose and schedule (e.g., once or twice daily).
-
Dose escalation phases may be included to determine the recommended Phase 2 dose (RP2D) and maximum tolerated dose (MTD).
3. Safety Monitoring and Data Collection:
-
Adverse Event (AE) Monitoring: All adverse events are recorded at each study visit, regardless of their perceived relationship to the study drug. AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[1][2][3][4]
-
Laboratory Assessments: Blood samples are collected at baseline and at regular intervals to monitor hematology, serum chemistry (including liver and renal function tests), and lipid profiles.
-
Vital Signs and Physical Examinations: Heart rate, blood pressure, and other vital signs are monitored regularly. Comprehensive physical examinations are conducted at specified time points.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for potential cardiac toxicities, such as QT interval prolongation.[5]
-
Ophthalmologic Examinations: Given the potential for ocular adverse events with some TKIs, regular ophthalmologic assessments may be included.
-
Specialized Assessments: Depending on the known or potential toxicities of the specific TKI, additional assessments such as echocardiograms (for cardiac function) or neurological examinations may be required.
4. Data Analysis and Reporting:
-
The incidence, severity, and causality of all AEs are analyzed.
-
Treatment-emergent adverse events (TEAEs), treatment-related adverse events (TRAEs), serious adverse events (SAEs), and AEs leading to dose modification or discontinuation are reported.
-
Safety data is typically presented in tabular format, stratified by severity grade.
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways involved and the mechanistic basis for the differing safety profiles of these TKIs.
Caption: Simplified ROS1 signaling pathway in NSCLC.[4][5][6][7][8]
Caption: Experimental workflow for TKI safety assessment.
Caption: this compound's TRK-sparing mechanism.[9][10][11][12][13]
Discussion
This compound has demonstrated a generally well-tolerated safety profile in the ARROS-1 clinical trial, with most TEAEs being low grade and manageable.[14] The rates of dose reduction and treatment discontinuation due to adverse events are notably low compared to some other TKIs.[14]
A key differentiator for this compound appears to be its high selectivity for ROS1 and its TRK-sparing mechanism. Tropomyosin receptor kinases (TRKs) are involved in the function of the nervous system, and their inhibition by less selective TKIs, such as Entrectinib and Repotrectinib, is associated with neurological adverse events like dizziness, dysgeusia, and peripheral neuropathy.[3][4] By avoiding TRK inhibition, this compound is designed to minimize these off-target effects, potentially leading to a more favorable long-term safety profile.[12]
In contrast, older generation TKIs like Crizotinib are associated with a high incidence of visual disorders.[15][16][17] Newer generation TKIs such as Lorlatinib, while effective, are frequently associated with central nervous system effects and metabolic abnormalities like hyperlipidemia.[18][19][20][21][22] Taletrectinib, another next-generation TKI, shows a safety profile with a lower incidence of neurologic TEAEs compared to some other TKIs, but with a higher rate of liver enzyme elevations.[2][23][24][25][26][27][28]
Conclusion
The safety profile of a TKI is a critical factor in its clinical utility, particularly in the context of long-term treatment for advanced NSCLC. This compound's favorable safety profile, characterized by a low incidence of severe adverse events and minimal neurological toxicity due to its TRK-sparing design, suggests it may offer a significant advantage in tolerability over other available ROS1 TKIs. This comparative analysis underscores the importance of kinase selectivity in the design of next-generation targeted therapies to improve both efficacy and patient quality of life. Further long-term data and head-to-head clinical trials will be crucial to fully elucidate the comparative safety and efficacy of these agents.
References
- 1. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Progress of non-small-cell lung cancer with ROS1 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Tropomyosin receptor kinase (TRK) biology and the role of NTRK gene fusions in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety Profile | AUGTYRO® (repotrectinib) for ROS1+ mNSCLC [augtyrohcp.com]
- 15. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 16. Adverse Side Effects of Crizotinib in the Treatment of Anaplastic Lymphoma Kinase-Mutated Non-small Cell Lung Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. snu.elsevierpure.com [snu.elsevierpure.com]
- 18. Clinical Management of Adverse Events Associated with Lorlatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. onclive.com [onclive.com]
- 24. ascopubs.org [ascopubs.org]
- 25. Combined Efficacy and Safety Data From 2 Phase 2 Trials of Taletrectinib in Patients Diagnosed With Advanced or Metastatic ROS1-Positive NSCLC - Conference Correspondent [conference-correspondent.com]
- 26. Phase II study of taletrectinib shows clinically meaningful overall response and favorable safety in patients with ROS1+ non-small cell lung cancer | EurekAlert! [eurekalert.org]
- 27. ascopubs.org [ascopubs.org]
- 28. onclive.com [onclive.com]
A Comparative Analysis of Response Durability: Zidesamtinib vs. Taletrectinib in ROS1+ Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for ROS1-rearranged non-small cell lung cancer (NSCLC) is rapidly evolving. The emergence of next-generation tyrosine kinase inhibitors (TKIs) has offered new hope for patients, particularly those who have developed resistance to earlier lines of treatment. This guide provides an in-depth comparison of the durability of response to two promising agents: Zidesamtinib and Taletrectinib. We will delve into their mechanisms of action, present key clinical trial data, and provide an overview of the experimental protocols that underpin these findings.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and Taletrectinib are potent inhibitors of the ROS1 kinase, however, their selectivity profiles differ, which may have implications for their long-term efficacy and safety.
This compound (NVL-520) is a novel, brain-penetrant, and highly selective ROS1 inhibitor.[1][2] Its design aims to spare the structurally related tropomyosin receptor kinase (TRK) family.[1][2] This selectivity is hypothesized to reduce the incidence of neurological adverse events often associated with dual ROS1/TRK inhibitors.[1][2] Preclinical studies have demonstrated this compound's ability to suppress on-target resistance mutations, most notably the solvent front mutation G2032R, and effectively inhibit brain tumors.[1]
Taletrectinib , on the other hand, is a next-generation TKI that inhibits both ROS1 and the neurotrophic tyrosine receptor kinase (NTRK) family of receptors.[3] It was designed to overcome resistance to first-generation ROS1 inhibitors and effectively penetrate the central nervous system (CNS) to address brain metastases.[3][4] Taletrectinib has shown potent activity against various ROS1 fusion proteins and resistance mutations, including G2032R.[3][5]
Clinical Durability of Response: A Head-to-Head Data Summary
The clinical development programs for both this compound (ARROS-1 trial) and Taletrectinib (TRUST-I and TRUST-II trials) have yielded encouraging data on the durability of their anti-tumor activity. The following tables summarize the key efficacy endpoints from these pivotal studies.
TKI-Naïve Patient Population
| Efficacy Endpoint | This compound (ARROS-1) | Taletrectinib (TRUST-I & TRUST-II) |
| Objective Response Rate (ORR) | 89% (preliminary data) | 85.2% - 90.6% |
| Duration of Response (DoR) | 96% of responders with DoR ≥ 12 months (preliminary) | Median DoR not reached in TRUST-I (at 23.5 months follow-up) and 12- and 18-month DoR rates of 74% and 68% in TRUST-II. |
| Progression-Free Survival (PFS) | Not yet reported | Median PFS not reached in TRUST-I (at 23.5 months follow-up) and 12- and 18-month PFS rates of 73% and 61% in TRUST-II. |
| Intracranial ORR (IC-ORR) | 83% (preliminary data) | 66.7% - 87.5% |
TKI-Pretreated Patient Population
| Efficacy Endpoint | This compound (ARROS-1) | Taletrectinib (TRUST-I & TRUST-II) |
| Objective Response Rate (ORR) | 44% (in patients with 1-4 prior TKIs) | 52% - 61.7% |
| Duration of Response (DoR) | Median DoR: 22 months. 12-month DoR rate: 78%. | Median DoR: 10.6 - 19.4 months. |
| Progression-Free Survival (PFS) | Median PFS: 9.7 months | Median PFS: 7.6 - 11.8 months. |
| Intracranial ORR (IC-ORR) | Not yet reported in detail | 73% - 75% |
| ORR in G2032R Mutation | Not yet reported in detail | 61.5% - 67% |
Experimental Protocols: A Glimpse into the Clinical Trials
The data presented above are derived from rigorously designed clinical trials. Below is a summary of the methodologies employed in the key studies for this compound and Taletrectinib.
ARROS-1: The Pivotal Trial for this compound
The ARROS-1 trial (NCT05118789) is a Phase 1/2, open-label, multicenter study evaluating the safety, tolerability, and anti-tumor activity of this compound in patients with advanced ROS1-positive solid tumors, including NSCLC.[6][7]
-
Phase 1 (Dose Escalation): This phase aimed to determine the recommended Phase 2 dose (RP2D) and the maximum tolerated dose (MTD) of this compound.[6][7] Patients with advanced ROS1-positive solid tumors who had progressed on or were intolerant to standard therapies were enrolled.[6][7]
-
Phase 2 (Dose Expansion): This phase is evaluating the efficacy of this compound at the RP2D in several cohorts of patients with ROS1-positive NSCLC, stratified by prior TKI treatment history (TKI-naïve and TKI-pretreated).[6][7]
-
Key Endpoints: The primary endpoint for the Phase 2 portion is the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[8] Secondary endpoints include duration of response (DoR), time to response, clinical benefit rate, progression-free survival (PFS), overall survival (OS), and intracranial activity.[8]
TRUST-I & TRUST-II: The Registrational Trials for Taletrectinib
The TRUST program for Taletrectinib consists of two pivotal Phase 2 studies: TRUST-I (NCT04395677), conducted in China, and TRUST-II (NCT04919811), a global study.[4][9][10] Both are open-label, single-arm, multicenter trials designed to evaluate the efficacy and safety of Taletrectinib in patients with advanced ROS1-positive NSCLC.[4][9][10]
-
Patient Cohorts: Patients were enrolled into distinct cohorts based on their prior TKI treatment history: TKI-naïve and TKI-pretreated (primarily with crizotinib).[9][10]
-
Treatment: Taletrectinib was administered orally at a dose of 600 mg once daily.[9][10]
-
Key Endpoints: The primary endpoint for both studies was the confirmed ORR (cORR) as assessed by an independent review committee (IRC).[9][11] Key secondary endpoints included DoR, PFS, OS, and safety.[9][11]
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the ROS1 signaling pathway, the distinct mechanisms of this compound and Taletrectinib, and a generalized workflow for assessing TKI durability in a clinical trial setting.
Caption: Simplified ROS1 signaling pathway leading to cell proliferation and survival.
Caption: Comparative mechanism of action of this compound and Taletrectinib.
Caption: Generalized workflow for a clinical trial assessing TKI durability.
Concluding Remarks
Both this compound and Taletrectinib have demonstrated substantial and durable responses in patients with ROS1-positive NSCLC, representing significant advancements in the field. This compound's high selectivity for ROS1, sparing the TRK family, may offer a favorable safety profile, particularly concerning neurological side effects. Taletrectinib has shown robust efficacy as a dual ROS1/NTRK inhibitor. The choice between these agents in a clinical setting may ultimately depend on a comprehensive evaluation of individual patient characteristics, including prior treatment history, the presence of resistance mutations, and the risk of CNS metastases. The ongoing clinical trials will continue to provide valuable insights into the long-term durability and optimal positioning of these promising targeted therapies.
References
- 1. investing.com [investing.com]
- 2. investors.nuvalent.com [investors.nuvalent.com]
- 3. Taletrectinib in ROS1-positive NSCLC: bridging clinical trials and real-world practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRUST-II: a global phase II study of taletrectinib in ROS1-positive non-small-cell lung cancer and other solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. CLINICAL TRIAL / NCT05118789 - UChicago Medicine [uchicagomedicine.org]
- 8. onclive.com [onclive.com]
- 9. Innovent Announces Data from Pivotal Phase 2 TRUST-I Study of Taletrectinib(ROS1 Inhibitor) are Published in the JCO and Reported at 2024 ASCO Annual Meeting [prnewswire.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ascopubs.org [ascopubs.org]
Zidesamtinib: A Paradigm Shift in Overcoming Acquired Resistance in ROS1+ Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of acquired resistance to tyrosine kinase inhibitors (TKIs) remains a significant hurdle in the long-term treatment of ROS1-rearranged non-small cell lung cancer (NSCLC). Zidesamtinib (NVL-520), a novel, brain-penetrant, and highly selective ROS1 inhibitor, has demonstrated remarkable potential in overcoming this challenge. This guide provides an objective comparison of this compound's performance against other ROS1 inhibitors, supported by preclinical and clinical data, to inform future research and development in this space.
Executive Summary
This compound distinguishes itself from other ROS1 TKIs through its potent activity against a wide range of resistance mutations, most notably the solvent front mutation G2032R. Preclinical studies, including N-ethyl-N-nitrosourea (ENU) mutagenesis screens and intracranial xenograft models, have consistently shown its superiority in suppressing resistance and controlling tumor growth compared to earlier and some later-generation inhibitors.[1][2][3] Clinically, the ARROS-1 trial has provided robust evidence of this compound's efficacy in heavily pretreated patient populations, including those who have progressed on other ROS1 TKIs.[4][5][6] This guide will delve into the quantitative data from these studies, provide detailed experimental methodologies, and visualize the key pathways and workflows.
Comparative Performance of this compound
The following tables summarize the key preclinical and clinical data comparing this compound with other ROS1 inhibitors.
Table 1: Preclinical Activity of ROS1 Inhibitors Against Wild-Type and G2032R Mutant ROS1
| Compound | Cell Line | IC50 (nM) | Efficacious Unbound Concentration (Ceff,u) (nmol/L) |
| This compound | Ba/F3 CD74-ROS1 | 29.9[7] | 1.6[8] |
| Ba/F3 CD74-ROS1 G2032R | - | 7.2[8] | |
| Crizotinib | Ba/F3 CD74-ROS1 | 31.4[7] | - |
| Entrectinib | Ba/F3 CD74-ROS1 | 44.6[7] | - |
| Repotrectinib | Ba/F3 CD74-ROS1 | 14.9[7] | - |
| Ba/F3 CD74-ROS1 G2032R | - | - | |
| Taletrectinib | Ba/F3 CD74-ROS1 G2032R | - | - |
| Lorlatinib | Ba/F3 CD74-ROS1 | 14.3[7] | - |
Note: A lower IC50 and Ceff,u value indicates greater potency.
Table 2: Suppression of Resistance in ENU Mutagenesis Screen
| Compound | Unbound Concentration (nmol/L) | Resistant Wells (out of 480) |
| This compound | 8.2 | 1 (0.2%)[8] |
| Crizotinib | 66 | 375 (78%)[8] |
| Entrectinib | 6.4 | 480 (100%)[8] |
| Repotrectinib | 28 | 1 (0.2%)[8] |
This table highlights the superior ability of this compound and Repotrectinib to prevent the emergence of resistant clones at clinically relevant concentrations.
Table 3: Clinical Efficacy of this compound in the ARROS-1 Trial
| Patient Population | Number of Patients | Objective Response Rate (ORR) | Duration of Response (DOR) | Intracranial ORR (IC-ORR) |
| TKI-Pretreated | 117 | 44%[4][6] | 78% at 12 months, 62% at 18 months[5] | 48%[1] |
| 1 Prior ROS1 TKI | 55 | 51%[1][4] | 93% at 12 & 18 months[5] | - |
| ≥2 Prior ROS1 TKIs | 51 | 41%[9] | 12.1 months[9] | - |
| Prior Repotrectinib | - | 47%[6] | 3.5 to 17.2 months[6] | - |
| Prior Taletrectinib | - | 43%[6] | 5.2 to 7.0+ months[6] | - |
| G2032R Mutation | 26 | 54%[10] | - | - |
| TKI-Naïve | 35 | 89%[4] | 96% at 12 months[5] | 83% (in 6 patients)[4] |
These data underscore this compound's robust and durable responses in a heavily pretreated and resistant patient population, as well as its promising activity in the first-line setting.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
This compound Mechanism of Action
Caption: this compound inhibits the ROS1 fusion protein, blocking downstream signaling pathways and tumor growth.
Experimental Workflow: ENU Mutagenesis Screen
Caption: Workflow for identifying resistance mutations using ENU mutagenesis.
Experimental Workflow: Intracranial Xenograft Model
Caption: Workflow for evaluating in vivo efficacy using an intracranial xenograft model.
Detailed Experimental Protocols
N-ethyl-N-nitrosourea (ENU) Mutagenesis Screen
This protocol is adapted from the methodology described in the preclinical evaluation of this compound.[8][11][12]
-
Cell Culture: Ba/F3 cells expressing the CD74-ROS1 fusion protein are cultured in appropriate media.
-
Mutagenesis: The cells are treated with 100 µg/mL of ENU for 24 hours to induce random point mutations throughout the genome.
-
Recovery: After ENU treatment, the cells are washed and allowed to recover in fresh media for 48 hours.
-
TKI Selection: The mutagenized cell population is then cultured in the presence of a specific ROS1 TKI (e.g., this compound, Crizotinib, Entrectinib, Repotrectinib) at clinically relevant concentrations for 28 days.
-
Identification of Resistant Colonies: Wells showing outgrowth of resistant colonies are identified.
-
Genomic Analysis: The ROS1 kinase domain from the resistant colonies is sequenced to identify the specific mutations conferring resistance to the TKI.
Intracranial Xenograft Model
This protocol is based on the in vivo studies assessing the efficacy of this compound against brain metastases.[13][14][15]
-
Cell Line: Ba/F3 cells engineered to express the CD74-ROS1 G2032R fusion protein and a luciferase reporter gene are used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used as hosts.
-
Intracranial Implantation: A stereotactic apparatus is used to inject a suspension of the Ba/F3 cells (typically 1 x 10^5 to 5 x 10^5 cells) into the brain of the anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging at regular intervals.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups and receive daily oral doses of this compound or a comparator TKI. A vehicle control group is also included.
-
Efficacy Assessment: The primary endpoints are tumor growth inhibition (measured by bioluminescence signal) and overall survival of the mice.
ARROS-1 Clinical Trial (NCT05118789)
This is a summary of the key aspects of the Phase 1/2 clinical trial evaluating this compound.[4][5][16]
-
Study Design: A multicenter, open-label, Phase 1/2 dose-escalation and expansion study.
-
Patient Population: Patients with advanced ROS1-positive solid tumors, including NSCLC, who are either TKI-naïve or have been previously treated with other ROS1 TKIs.
-
Phase 1 Objective: To determine the recommended Phase 2 dose (RP2D) and assess the safety and tolerability of this compound.
-
Phase 2 Objective: To evaluate the efficacy of this compound at the RP2D, with the primary endpoint being the Objective Response Rate (ORR) as assessed by Blinded Independent Central Review (BICR). Secondary endpoints include Duration of Response (DOR), Progression-Free Survival (PFS), and Intracranial ORR (IC-ORR).
-
Treatment: this compound is administered orally once daily.
Conclusion
The comprehensive preclinical and clinical data presented in this guide strongly support the potential of this compound to be a best-in-class ROS1 inhibitor. Its ability to effectively suppress the emergence of resistance in long-term culture models and its potent activity against established resistance mutations, particularly G2032R, address a critical unmet need for patients with ROS1-positive cancers. The impressive and durable responses observed in the ARROS-1 trial, even in heavily pretreated patients, further validate its potential to significantly improve clinical outcomes. The detailed experimental protocols provided herein offer a foundation for further research into the mechanisms of resistance and the development of next-generation targeted therapies.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. investors.nuvalent.com [investors.nuvalent.com]
- 5. This compound Demonstrates Responses in ROS1-Positive NSCLC After Prior TKI Treatment - The ASCO Post [ascopost.com]
- 6. onclive.com [onclive.com]
- 7. This compound (NVL-520) / Nuvalent [delta.larvol.com]
- 8. This compound Selective Targeting of Diverse ROS1 Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mayo.edu [mayo.edu]
- 16. This compound Shows Activity in Pretreated and Tyrosine Kinase Inhibitor–Naive Patients With ROS1-Positive NSCLC - The ASCO Post [ascopost.com]
A Comparative Analysis of the Pharmacokinetic Profiles of Zidesamtinib and Repotrectinib
In the landscape of targeted therapies for ROS1-positive cancers, Zidesamtinib (NVL-520) and Repotrectinib (TPX-0005, Augtyro™) have emerged as potent next-generation tyrosine kinase inhibitors (TKIs). Both drugs are designed to overcome limitations of earlier-generation TKIs, including resistance mutations and brain metastases. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by available clinical and preclinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound and Repotrectinib are both orally bioavailable, brain-penetrant TKIs targeting ROS1, TRK, and ALK oncogenic drivers. Repotrectinib, having received FDA approval, has a well-characterized pharmacokinetic profile with moderate oral bioavailability, extensive distribution, and metabolism primarily via CYP3A4. This compound, currently in clinical development (ARROS-1 trial), has shown a favorable pharmacokinetic profile with dose-dependent exposure and is specifically designed for high central nervous system (CNS) penetrance and selectivity for ROS1 over the structurally related TRK family, potentially minimizing off-target neurological adverse events.[1][2][3][4]
Pharmacokinetic Data Comparison
The following table summarizes the available pharmacokinetic parameters for this compound and Repotrectinib. Data for Repotrectinib is derived from its prescribing information and clinical trial publications, while data for this compound is based on preliminary findings from the ARROS-1 clinical trial.
| Pharmacokinetic Parameter | This compound (NVL-520) | Repotrectinib (TPX-0005) |
| Absorption | ||
| Bioavailability | Favorable pharmacokinetics observed; specific value not yet reported.[5] | Absolute bioavailability: 45.7%.[6] |
| Tmax (Time to Peak Plasma Concentration) | Data from Phase 1/2 ARROS-1 trial pending full publication.[7] | ~2-3 hours after a single oral dose.[6] |
| Food Effect | Not yet reported. | No clinically significant effect of a high-fat meal on pharmacokinetics.[6] |
| Distribution | ||
| CNS Penetrance | Designed for high CNS penetrance; has demonstrated intracranial responses in clinical trials.[1][3][4] | Demonstrates CNS activity and has achieved responses in patients with brain metastases.[8] |
| Protein Binding | Not yet reported. | 95.4% (in vitro). |
| Volume of Distribution (Vz/F) | Not yet reported. | 432 L. |
| Metabolism | ||
| Primary Metabolizing Enzymes | Under investigation in the ARROS-1 trial. | Primarily metabolized by CYP3A4, followed by secondary glucuronidation.[6] |
| Excretion | ||
| Route of Elimination | Under investigation. | Primarily in feces (88.8%, with 50.6% as unchanged drug); a small percentage is recovered in urine (4.84%). |
| Half-life (t½) | Phase 1/2 ARROS-1 trial is evaluating half-life.[7] | Single dose: ~50.6 hours; Steady state: ~35.4 hours. |
| Clearance (CL/F) | Not yet reported. | 15.9 L/h. |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the drugs' mechanism and the methods used to evaluate them, the following diagrams have been generated.
Experimental Protocols
Detailed protocols for the clinical trials evaluating this compound (ARROS-1) and Repotrectinib (TRIDENT-1) are registered and can be accessed through clinical trial databases (e.g., ClinicalTrials.gov).[1][7][9][10] The following sections describe the general methodologies employed in preclinical and clinical pharmacokinetic studies.
In Vitro ADME Assays
Early in drug development, a series of in vitro assays are conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These assays help in selecting candidates with favorable pharmacokinetic characteristics.
-
Metabolic Stability:
-
Objective: To determine the rate at which the drug is metabolized by liver enzymes.
-
Methodology: The test compound (this compound or Repotrectinib) is incubated with human or animal liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs). The concentration of the parent drug is measured over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is used to calculate parameters like intrinsic clearance and half-life. For Repotrectinib, these studies identified CYP3A4 as the primary metabolizing enzyme.[6]
-
-
Plasma Protein Binding:
-
Objective: To determine the extent to which a drug binds to proteins in the blood. Only the unbound (free) drug is typically pharmacologically active and available for metabolism and excretion.
-
Methodology: Equilibrium dialysis is a common method. The drug is added to a plasma sample in a chamber separated by a semi-permeable membrane from a buffer-filled chamber. The system is allowed to reach equilibrium, and the drug concentration in both chambers is measured. The difference is used to calculate the percentage of drug bound to plasma proteins.
-
-
Permeability Assays:
-
Objective: To predict the absorption of the drug across the intestinal wall.
-
Methodology: Caco-2 cell monolayers, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer with characteristics of intestinal enterocytes, are often used. The drug is added to one side of the monolayer, and its appearance on the other side is measured over time to determine the permeability coefficient.
-
In Vivo Pharmacokinetic Studies
In vivo studies, typically conducted in animal models (e.g., rodents, canines) before human trials, provide a more integrated understanding of a drug's pharmacokinetics. Clinical pharmacokinetic studies are then conducted in humans.
-
Study Design:
-
Phase 1 Clinical Trials: In human studies, such as the ARROS-1 trial for this compound and the TRIDENT-1 trial for Repotrectinib, pharmacokinetics are intensively evaluated.[7][9][10] This is often done in a small group of patients as part of dose-escalation cohorts.[5]
-
Dosing: Subjects receive a single oral dose of the drug. For Repotrectinib, doses ranging from 40 mg to 240 mg have been studied.[11] For this compound, doses from 25 mg to 125 mg once daily were evaluated in the Phase 1 portion of its trial.[5]
-
Blood Sampling: Blood samples are collected at multiple time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma is separated from the blood samples, and the concentration of the drug (and sometimes its major metabolites) is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software. This analysis yields key parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[7]
-
Conclusion
Repotrectinib has a well-defined pharmacokinetic profile characterized by its oral absorption, high protein binding, extensive metabolism by CYP3A4, and durable clinical responses.[6] this compound, while earlier in its clinical development, demonstrates a favorable and dose-dependent pharmacokinetic profile.[5] A key differentiating design feature of this compound is its high selectivity for ROS1 over TRK kinases, which may translate to a better-tolerated safety profile with fewer neurological side effects, coupled with potent activity against resistance mutations and in the CNS.[3][4] Continued data from the ARROS-1 trial will be crucial for a more complete quantitative comparison of these two important targeted therapies.
References
- 1. investors.nuvalent.com [investors.nuvalent.com]
- 2. targetedonc.com [targetedonc.com]
- 3. onclive.com [onclive.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. onclive.com [onclive.com]
- 6. Repotrectinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Bristol Myers Squibb - Updated Data from TRIDENT-1 Trial Show Durable Efficacy Benefits with Repotrectinib for Patients with Locally Advanced or Metastatic ROS1-Positive Non-Small Cell Lung Cancer [news.bms.com]
- 10. TRIDENT-1 Clinical Trial | AUGTYRO® (repotrectinib) for HCPs [augtyrohcp.com]
- 11. targetedonc.com [targetedonc.com]
Orthogonal Assays to Validate Zidesamtinib's Effect on Cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the anti-proliferative effects of Zidesamtinib. This compound (NVL-520) is a potent, brain-penetrant, and selective inhibitor of the ROS1 tyrosine kinase.[1][2] It is designed to target wild-type ROS1 as well as fusions and resistance mutations that can drive tumor cell growth.[1][3][4] By inhibiting ROS1, this compound disrupts downstream signaling pathways crucial for cell growth and survival, leading to an anti-proliferative effect in ROS1-driven cancers.[1]
Validating the efficacy of a targeted inhibitor like this compound requires a multi-faceted approach. Relying on a single assay can be misleading, as different methods measure distinct cellular processes. Orthogonal assays—distinct methods that measure different biological endpoints—provide a more robust and comprehensive understanding of a compound's activity. This guide compares several key assays, presenting hypothetical data to illustrate their complementary nature in confirming this compound's impact on cell proliferation.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes hypothetical quantitative data from a series of orthogonal assays performed on a ROS1-fusion positive non-small cell lung cancer (NSCLC) cell line treated with this compound for 72 hours.
| Assay Type | Parameter Measured | Vehicle (DMSO) Control | This compound (10 nM) | This compound (100 nM) |
| CellTiter-Glo | ATP Levels (Metabolic Viability) | 100% | 48% | 15% |
| BrdU Incorporation | % of Cells in S-Phase (DNA Synthesis) | 35% | 12% | 3% |
| Colony Formation | Number of Colonies (Clonogenic Survival) | 150 | 45 | 5 |
| Cell Cycle Analysis | % of Cells in G1/G0 Phase | 55% | 78% | 89% |
| Western Blot | Relative p-ERK1/2 Expression | 1.0 | 0.3 | 0.05 |
| Western Blot | Relative Cyclin D1 Expression | 1.0 | 0.4 | 0.1 |
Signaling Pathway and Experimental Logic
The following diagrams illustrate the targeted signaling pathway, the overall experimental workflow for validation, and the logical relationship between the chosen orthogonal assays.
Caption: this compound inhibits the ROS1 kinase, blocking downstream signals that promote cell cycle progression.
Caption: Workflow for testing this compound's effect on cell proliferation using multiple parallel assays.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Zidesamtinib
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Zidesamtinib (NVL-520), a potent and selective ROS1 inhibitor used in cancer research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. This compound is harmful if swallowed and has been identified as very toxic to aquatic life with long-lasting effects[1].
Hazard and Safety Summary
Before handling this compound, it is imperative to be familiar with its hazard profile and the necessary safety precautions.
| Hazard Classification & Precautionary Statements | Personal Protective Equipment (PPE) |
| Acute Oral Toxicity (Category 4) : Harmful if swallowed[1]. | Eye Protection : Safety goggles with side-shields[1][2]. |
| Acute and Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long lasting effects[1]. | Hand Protection : Protective gloves[1][2]. |
| Precautionary Statements :[1] - P264: Wash skin thoroughly after handling. - P270: Do not eat, drink or smoke when using this product. - P273: Avoid release to the environment. - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. - P330: Rinse mouth. - P391: Collect spillage. - P501: Dispose of contents/container to an approved waste disposal plant. | Skin and Body Protection : Impervious clothing[1][2]. |
| Respiratory Protection : Suitable respirator[1][2]. |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of this compound, including pure substance, contaminated materials, and solutions.
Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, vials, plates, gloves, bench paper).
-
Spill cleanup materials.
All this compound waste should be collected in a designated, clearly labeled, and sealed hazardous waste container.
Decontamination of Labware
Glassware and other reusable lab equipment that have come into contact with this compound should be decontaminated before reuse.
Methodology:
-
Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve any remaining this compound. Collect the solvent rinse as hazardous waste.
-
Wash the labware thoroughly with detergent and water.
-
Perform a final rinse with deionized water.
Management of Spills
In the event of a this compound spill, immediate action is required to contain and clean the area.
Procedure:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. Evacuate non-essential personnel from the immediate vicinity[2].
-
Wear Appropriate PPE : Don full personal protective equipment as listed in the table above.
-
Contain the Spill : For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or a universal binder[2]. For solid spills, carefully sweep up the material, avoiding dust formation.
-
Decontaminate the Area : Scrub the affected surfaces and equipment with alcohol[2].
-
Dispose of Contaminated Material : Collect all spill cleanup materials and place them in the designated hazardous waste container for disposal according to Section 13 of the Safety Data Sheet[2].
-
Prevent Environmental Release : Take measures to prevent the spill from entering drains or water courses[1][2].
Final Disposal
All collected this compound waste must be disposed of through an approved and licensed hazardous waste disposal facility. Do not dispose of this compound or its containers in regular trash or down the drain.
Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Zidesamtinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Zidesamtinib, a potent, selective, and brain-penetrant inhibitor of ROS1 fusions and resistance mutations.[1][2] Adherence to these protocols is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Prudent Handling
Safety data sheets (SDS) for this compound present some conflicting information regarding its hazard classification. One source indicates it is not a hazardous substance, while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Given this discrepancy, a conservative approach is mandated. Researchers should treat this compound as a potent compound and adhere to strict safety protocols to minimize exposure.
Key handling precautions include:
-
Working in well-ventilated areas, preferably within a certified chemical fume hood.[3][4]
-
Prohibiting eating, drinking, and smoking in handling areas.[4]
-
Thoroughly washing hands and skin after handling.[4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on standard laboratory practice for potent compounds and information from available safety data sheets.[3][4]
| Body Part | Personal Protective Equipment (PPE) | Specifications and Use |
| Eyes | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect from splashes. |
| Hands | Protective Gloves | Nitrile or other chemically resistant gloves are required. Consider double-gloving for added protection. Change gloves immediately if contaminated. |
| Body | Impervious Laboratory Coat | A long-sleeved, closed-front lab coat made of a material resistant to chemical penetration. |
| Respiratory | Suitable Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosol generation. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt of the compound to its final disposal. This workflow is designed to minimize exposure and ensure a safe laboratory environment.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention.[3][4]
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[3][4]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
Spill and Disposal Plan
Proper containment and disposal are critical to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate the immediate area.
-
Ensure you are wearing full PPE before attempting to clean the spill.
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite.
-
For solid spills, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a sealable waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[3]
-
Collect all cleanup materials in a designated hazardous waste container.
Waste Disposal:
-
All waste materials, including empty containers, contaminated PPE, and cleanup supplies, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[4]
-
Prevent the product from entering drains or water courses.[3][4]
By implementing these safety and logistical procedures, research institutions can ensure the well-being of their personnel while advancing critical drug development research involving this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
